molecular formula C22H19ClN4O5 B15577334 Tivozanib-d6

Tivozanib-d6

Cat. No.: B15577334
M. Wt: 460.9 g/mol
InChI Key: SPMVMDHWKHCIDT-XERRXZQWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tivozanib-d6 is a useful research compound. Its molecular formula is C22H19ClN4O5 and its molecular weight is 460.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H19ClN4O5

Molecular Weight

460.9 g/mol

IUPAC Name

1-[4-[6,7-bis(trideuteriomethoxy)quinolin-4-yl]oxy-2-chlorophenyl]-3-(5-methyl-1,2-oxazol-3-yl)urea

InChI

InChI=1S/C22H19ClN4O5/c1-12-8-21(27-32-12)26-22(28)25-16-5-4-13(9-15(16)23)31-18-6-7-24-17-11-20(30-3)19(29-2)10-14(17)18/h4-11H,1-3H3,(H2,25,26,27,28)/i2D3,3D3

InChI Key

SPMVMDHWKHCIDT-XERRXZQWSA-N

Origin of Product

United States

Foundational & Exploratory

Tivozanib: A Technical Guide to its Mechanism of Action, Pharmacokinetics, and Clinical Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tivozanib (B1683842), marketed as Fotivda®, is an oral, potent, and selective tyrosine kinase inhibitor (TKI) that targets the vascular endothelial growth factor receptors (VEGFRs). Approved for the treatment of adult patients with relapsed or refractory advanced renal cell carcinoma (RCC), its mechanism of action is centered on the potent inhibition of angiogenesis, a critical process for tumor growth and metastasis.[1][2] This is achieved by specifically blocking the signaling pathways mediated by all three VEGF receptors: VEGFR-1, VEGFR-2, and VEGFR-3.[1][3] Tivozanib is distinguished by its high potency and selectivity, which contributes to its clinical efficacy and manageable safety profile.[4] This guide provides a comprehensive technical overview of Tivozanib's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved.

Core Mechanism of Action: Potent and Selective VEGFR Inhibition

Tivozanib is a quinoline (B57606) urea (B33335) derivative that exerts its anti-angiogenic effects by competitively binding to the adenosine (B11128) triphosphate (ATP)-binding site within the intracellular tyrosine kinase domain of VEGFR-1, -2, and -3.[1][4] This binding action prevents the autophosphorylation of the receptors that normally occurs when their ligands (e.g., VEGF-A, VEGF-C) bind.[1] By inhibiting this initial activation step, Tivozanib effectively halts the entire downstream signaling cascade that promotes endothelial cell proliferation, migration, survival, and vascular permeability.[3][4][5] This targeted disruption of angiogenesis deprives the tumor of essential nutrients and oxygen, leading to the inhibition of tumor growth.[3]

The VHL mutation-HIF upregulation-VEGF transcription pathway is a primary driver in the growth of renal cell carcinoma, making VEGFRs critical targets for tyrosine kinase inhibitors like Tivozanib.[6] In preclinical models, Tivozanib has demonstrated robust antitumor activity, inhibiting tumor angiogenesis and vascular permeability.[6][7]

Kinase Inhibition Profile and Selectivity

Tivozanib is characterized by its high potency for all three VEGFRs and its selectivity over other kinase targets. This specificity is believed to contribute to its manageable safety profile. In vitro kinase assays have demonstrated subnanomolar inhibitory activity against VEGFRs.[8] Tivozanib's inhibition of c-Kit and platelet-derived growth factor receptor beta (PDGFR-β) is approximately ten times less potent than its activity against VEGFRs.[6][8]

Kinase TargetIC₅₀ (nmol/L)Source(s)
VEGFR-1 (Flt-1)0.21[6][8]
VEGFR-2 (KDR)0.16[8]
VEGFR-3 (Flt-4)0.24[8]
PDGFR-β1.72[8]
c-Kit1.63[8]
IC₅₀: The concentration of a drug that is required for 50% inhibition in vitro.

Downstream Signaling Pathways

By preventing VEGFR phosphorylation, Tivozanib effectively blocks the activation of key downstream signaling pathways that are critical for the angiogenic process.[1][4]

  • PI3K/Akt Pathway : The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a major pathway downstream of VEGFR-2 that promotes endothelial cell survival and proliferation.[1]

  • MAPK Pathway : The mitogen-activated protein kinase (MAPK) pathway, including ERK, is activated by VEGFRs and plays a crucial role in endothelial cell proliferation and differentiation.[1]

  • PLCγ Pathway : Activation of Phospholipase C-gamma (PLCγ) leads to the production of signaling molecules that mobilize intracellular calcium and activate protein kinase C (PKC), influencing endothelial cell proliferation and migration.[1]

VEGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_plcg PLCγ Pathway VEGF VEGF Ligand VEGFR VEGFR-1, -2, -3 VEGF->VEGFR Binding & Dimerization P_VEGFR p-VEGFR (Autophosphorylation) VEGFR->P_VEGFR ATP ATP ATP->P_VEGFR ADP ADP Tivozanib Tivozanib Tivozanib->VEGFR Inhibition P_VEGFR->ADP PI3K PI3K P_VEGFR->PI3K RAS RAS P_VEGFR->RAS PLCG PLCγ P_VEGFR->PLCG Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Akt->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Angiogenesis

Caption: Tivozanib inhibits VEGFR autophosphorylation, blocking downstream signaling.[4]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Tivozanib exhibits a predictable pharmacokinetic profile characterized by a long half-life that supports once-daily oral administration.[5]

ParameterValueSource(s)
Absorption
Time to Max. Concentration (Tₘₐₓ)2 to 24 hours[6][9]
Food EffectCₘₐₓ decreased by ~23%; AUC unaffected[10]
Distribution
Plasma Protein Binding>99% (primarily albumin)[6][9]
Apparent Volume of Distribution (V/F)123 L[5][6]
Metabolism
Primary Metabolizing EnzymeCYP3A4[6][11]
Circulating Drug>90% as unchanged Tivozanib[6][9]
Excretion
Route of EliminationPrimarily feces[6][12]
Fecal Excretion~79% of dose[9][12]
Urine Excretion~12% of dose (as metabolites only)[9][12]
Elimination Half-life (t₁/₂)4.5 - 5.1 days (~111 hours)[6][9]
Data from studies in healthy adult participants.

Clinical Efficacy and Pharmacodynamics

The potent anti-angiogenic activity of Tivozanib has been demonstrated in clinical trials, particularly in advanced renal cell carcinoma (RCC).[4] The TIVO-3 trial, a Phase III study, compared Tivozanib to Sorafenib in patients with relapsed or refractory advanced RCC who had received two or three prior systemic therapies.[2]

EndpointTivozanib (n=175)Sorafenib (n=175)Hazard Ratio (95% CI)p-valueSource(s)
Median Progression-Free Survival (PFS)5.6 months3.9 months0.730.0165[13]
Objective Response Rate (ORR)18%8%N/A0.02[13]
Median Overall Survival (OS)16.4 months19.7 months0.990.95[13]

Pharmacodynamic studies have shown that Tivozanib administration leads to a decrease in serum levels of soluble VEGFR2 (sVEGFR2), which may serve as a biomarker of target engagement.[6]

Experimental Protocols

The characterization of Tivozanib's mechanism of action relies on a variety of standardized preclinical and clinical assays.

In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

Objective: To determine the concentration of Tivozanib required to inhibit 50% of the enzymatic activity of a specific kinase (e.g., VEGFR-2).[4]

Methodology:

  • Reaction Mixture Preparation: A reaction buffer containing a recombinant human kinase domain (e.g., VEGFR-2), a specific peptide substrate, and cofactors is prepared in the wells of a microtiter plate.[4][14]

  • Inhibitor Addition: Tivozanib is serially diluted and added to the wells to achieve a range of final concentrations. Control wells receive a vehicle (e.g., DMSO) without the inhibitor.[14]

  • Reaction Initiation: The kinase reaction is initiated by the addition of a defined concentration of ATP. The plate is incubated at a controlled temperature to allow for substrate phosphorylation.[14]

  • Signal Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often accomplished using methods like radiolabeling (³²P-ATP) or fluorescence/luminescence-based antibody detection of the phosphopeptide.

  • Data Analysis: The percentage of kinase activity is plotted against the logarithm of the Tivozanib concentration. A sigmoidal dose-response curve is fitted to the data to calculate the IC₅₀ value.[14]

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare reaction buffer with recombinant kinase and substrate a1 Add Tivozanib dilutions to microplate wells p1->a1 p2 Serially dilute Tivozanib p2->a1 a2 Initiate reaction with ATP a1->a2 a3 Incubate at constant temperature a2->a3 a4 Stop reaction a3->a4 d1 Quantify substrate phosphorylation a4->d1 d2 Plot % inhibition vs. [Tivozanib] d1->d2 d3 Calculate IC50 value d2->d3

Caption: Workflow for an in vitro kinase inhibition assay.
Human Radiolabeled ADME Study

Objective: To evaluate the absorption, metabolism, and excretion of Tivozanib in humans.[12]

Methodology:

  • Subject Enrollment: A small cohort of healthy male participants are enrolled in the study.[12]

  • Dosing: Each participant receives a single oral dose of radiolabeled ([¹⁴C]) Tivozanib.[12]

  • Sample Collection: Whole blood, serum, urine, and feces are collected at predetermined time points for up to 28 days post-dose.[12]

  • Pharmacokinetic Analysis: Serum samples are analyzed to determine the concentration-time profile of total radioactivity and unchanged Tivozanib, allowing for the calculation of parameters like Cₘₐₓ, AUC, and t₁/₂.[12]

  • Metabolite Profiling: Radiochromatographic techniques (e.g., HPLC) are used on plasma, urine, and feces extracts to separate and identify metabolites.

  • Excretion and Mass Balance: The total amount of radioactivity excreted in urine and feces over the collection period is measured to determine the primary routes of elimination and calculate the total recovery of the administered dose.[12]

ADME_Study_Workflow cluster_analysis Sample Analysis start Enroll Healthy Volunteers dose Administer single oral dose of [14C]-Tivozanib start->dose collect Collect blood, urine, and feces over 28 days dose->collect pk Serum Analysis: PK Parameters (Cmax, AUC) collect->pk met Metabolite Profiling: Identify metabolites in plasma, urine, feces collect->met excrete Excreta Analysis: Quantify radioactivity in - Urine - Feces collect->excrete report Determine ADME Profile: - Absorption Rate - Distribution - Metabolic Pathways - Excretion Routes pk->report met->report excrete->report

Caption: Workflow for a human radiolabeled ADME study.

Conclusion

Tivozanib's mechanism of action is centered on its potent and selective inhibition of VEGFR-1, -2, and -3.[4] This targeted approach effectively disrupts the downstream signaling pathways essential for angiogenesis, leading to a significant reduction in endothelial cell proliferation, migration, and survival.[3][4] Its pharmacokinetic profile supports convenient once-daily oral dosing.[5] The well-defined mechanism and demonstrated clinical activity, particularly in the challenging setting of relapsed or refractory renal cell carcinoma, establish Tivozanib as a significant agent in the therapeutic arsenal (B13267) against highly vascularized tumors.[4][13]

References

Navigating Drug Development: A Technical Guide to Commercially Available Tivozanib-d6 Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available Tivozanib-d6 reference standards, crucial for the accurate quantification of Tivozanib in biological matrices. Tivozanib, a potent and selective vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor, is approved for the treatment of advanced renal cell carcinoma. The use of a stable isotope-labeled internal standard like this compound is best practice in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), ensuring precision and accuracy in pharmacokinetic and metabolism studies.

Commercially Available this compound Reference Standards

A critical step in the development of robust bioanalytical assays is the sourcing of high-purity, well-characterized reference standards. Several suppliers offer this compound for research purposes. While specific batch-to-batch data such as purity and impurity profiles are detailed in the Certificate of Analysis (CoA) provided upon purchase, the following table summarizes the generally available product specifications from various commercial vendors.[1][2][3][4][5]

SupplierCatalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )Availability
Simson Pharma LimitedT30800071714998-87-4C₂₂H₁₃D₆ClN₄O₅460.90Custom Synthesis
ClearsynthCS-O-481821714998-87-4C₂₂H₁₃D₆ClN₄O₅460.90In Stock
PharmaffiliatesPA STI 0896721714998-87-4C₂₂H₁₃D₆ClN₄O₅460.9Enquire
Chromato ScientificCHR-9122018-142481714998-87-4C₂₂H₁₃D₆ClN₄O₅460.9Custom
Aquigen Bio Sciences-1714998-87-4--Enquire

Experimental Protocol: Bioanalytical Method for Tivozanib in Plasma using LC-MS/MS

The following protocol is a representative example of an LC-MS/MS method for the quantification of Tivozanib in plasma, adapted from published methodologies.[6][7] This method would typically use a deuterated internal standard such as this compound for accurate quantification.

1. Preparation of Standard and Internal Standard Solutions

  • Primary Stock Solution (Tivozanib): Accurately weigh 10 mg of Tivozanib reference standard and dissolve in a 50 mL volumetric flask with a 1:1 mixture of acetonitrile (B52724) and hexane (B92381) sulfuric acid, followed by sonication to ensure complete dissolution. This yields a stock concentration of 200 µg/mL.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with the diluent to prepare working standard solutions at various concentration levels.

  • Internal Standard (IS) Stock Solution (this compound): Prepare a stock solution of this compound in a similar manner to the Tivozanib stock solution.

  • IS Working Solution: Dilute the IS stock solution to the desired concentration for spiking into samples.

2. Sample Preparation (Protein Precipitation)

  • To 200 µL of plasma sample (blank, calibration standard, or study sample) in a 2 mL centrifuge tube, add 100 µL of the internal standard working solution.

  • Add 200 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 10 minutes.

  • Centrifuge the samples at 2000 rpm for 30 minutes.

  • Collect the supernatant and filter it through a 0.45 µm nylon syringe filter.

  • Transfer the clear filtrate into an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC) System: An HPLC system such as a Waters Alliance e2695.

  • Mass Spectrometer: A triple quadrupole mass spectrometer, for example, a Sciex QTRAP 5500.

  • LC Column: A Waters C8 (100 x 4.6 mm, 3.5 µm) or a Symmetry C18 (150 mm x 4.6 mm, 3.5 µm) column.[6][7]

  • Mobile Phase: A mixture of ammonium (B1175870) formate (B1220265) and methanol (B129727) (70:30, v/v) or hexane sulfonic acid and acetonitrile (40:60, v/v).[6][7]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Transitions: Monitor specific precursor-to-product ion transitions for both Tivozanib and this compound.

4. Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., US FDA) for selectivity, sensitivity, linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, bench-top, and long-term).[7]

Visualizing the Mechanism and Workflow

To better understand the context in which this compound is utilized, the following diagrams illustrate the targeted biological pathway and a typical experimental workflow.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Activation PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf PKC->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Tivozanib Tivozanib Tivozanib->VEGFR

VEGFR Signaling Pathway Inhibition by Tivozanib.

Pharmacokinetic_Study_Workflow cluster_study_conduct Study Conduct cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Dosing Tivozanib Administration to Subjects Sampling Serial Blood Sample Collection Dosing->Sampling SamplePrep Plasma Sample Preparation (Protein Precipitation & IS Spiking with this compound) Sampling->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Quantification Quantification of Tivozanib Concentration LCMS->Quantification PK_Parameters Calculation of Pharmacokinetic Parameters (Cmax, Tmax, AUC, t1/2) Quantification->PK_Parameters Report Reporting of Study Findings PK_Parameters->Report

Workflow for a Tivozanib Pharmacokinetic Study.

Conclusion

The availability of high-quality this compound reference standards is fundamental for the accurate bioanalysis of Tivozanib. This guide provides researchers and drug development professionals with a summary of commercially available sources for this critical reagent and a representative experimental protocol for its use as an internal standard in LC-MS/MS assays. The successful implementation of such robust analytical methods is essential for defining the pharmacokinetic profile of Tivozanib, thereby supporting its safe and effective clinical use. It is imperative for researchers to obtain the Certificate of Analysis from their chosen supplier to access detailed information on the purity and characterization of the specific lot of this compound being used.

References

Tivozanib-d6: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Tivozanib-d6, a deuterated analog of the potent and selective vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor, Tivozanib. Understanding the stability profile of this compound is critical for ensuring its quality, and integrity in research and throughout the drug development process. This document outlines storage recommendations, summarizes data from forced degradation studies of Tivozanib, provides detailed experimental protocols, and visualizes key pathways and workflows. While specific stability data for the deuterated form is limited in publicly available literature, the provided information on Tivozanib serves as a robust foundation for handling its deuterated counterpart.

Storage and Handling Recommendations

Proper storage and handling are paramount to maintaining the integrity of this compound. The following recommendations are based on information from safety data sheets (SDS) and general best practices for research chemicals.

Table 1: Recommended Storage and Handling Conditions for this compound

ParameterRecommendationSource
Storage Temperature Long-term: -20°C. Short-term (shipping): Room temperature (if less than 2 weeks).[1]
Handling Handle in a well-ventilated place. Wear suitable protective clothing, including surgical gloves and safety goggles. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[1]
Protection from Light While Tivozanib drug product does not require protection from light, it is good practice to store the active substance in a light-resistant container.[2]
Protection from Moisture Store in a tightly closed container, away from moisture.
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.

Stability Profile of Tivozanib

Forced degradation studies are crucial for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods. Several studies have investigated the stability of Tivozanib under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. These studies provide valuable insights into the potential stability of this compound.

Table 2: Summary of Forced Degradation Studies on Tivozanib

Stress ConditionReagents and ConditionsObserved Degradation (%)Reference
Acidic Hydrolysis 2N HCl, refluxed at 60°C for 30 minutes6.64[3]
Alkaline Hydrolysis 2N NaOH, refluxed at 60°C for 30 minutes4.32[3]
Oxidative Degradation 20% H₂O₂, refluxed at 60°C for 30 minutes4.90[3]
Thermal Degradation Heat exposure2.88[3]
Photolytic Degradation UV radiation exposure1.54[3]

These results indicate that Tivozanib is most susceptible to degradation under acidic and oxidative conditions. The deuteration in this compound is on the methoxy (B1213986) groups, which may slightly alter the rate of degradation but the overall degradation pathways are expected to be similar.

Experimental Protocols

The following are detailed methodologies for key experiments related to the stability testing of Tivozanib. These can be adapted for this compound.

Stability-Indicating RP-HPLC Method

A robust, stability-indicating method is essential for separating the parent drug from its degradation products.

  • Objective: To develop and validate a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Tivozanib in the presence of its degradation products.

  • Methodology:

    • Chromatographic System: An HPLC system equipped with a UV detector.

    • Column: Discovery C18 (250mm x 4.5 mm, 5µm).[3]

    • Mobile Phase: A 50:50 (v/v) mixture of acetonitrile (B52724) and 0.1% orthophosphoric acid.

    • Flow Rate: 1.0 ml/min.[3]

    • Detection Wavelength: 320 nm.[3]

    • Column Temperature: 30°C.[3]

    • Injection Volume: 10.0 µL.[3]

    • Diluent: A 50:50 (v/v) mixture of acetonitrile and 0.1% orthophosphoric acid.[3]

    • Procedure: Prepare standard and sample solutions in the diluent. Inject into the HPLC system and record the chromatograms. The retention time for Tivozanib is approximately 2.702 minutes under these conditions.[3]

Forced Degradation Study Protocol
  • Objective: To investigate the degradation behavior of Tivozanib under various stress conditions.

  • Methodology:

    • Preparation of Stock Solution: Prepare a stock solution of Tivozanib in a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Acidic Degradation: To an aliquot of the stock solution, add 1 mL of 2N HCl. Reflux the mixture at 60°C for 30 minutes. Cool and neutralize with 2N NaOH. Dilute to a final concentration of 13.4 µg/ml with the mobile phase.[3]

    • Alkaline Degradation: To an aliquot of the stock solution, add 1 mL of 2N NaOH. Reflux the mixture at 60°C for 30 minutes. Cool and neutralize with 2N HCl. Dilute to a final concentration of 13.4 µg/ml with the mobile phase.[3]

    • Oxidative Degradation: To an aliquot of the stock solution, add 1 mL of 20% H₂O₂. Reflux the mixture at 60°C for 30 minutes. Cool and dilute to a final concentration of 13.4 µg/ml with the mobile phase.[3]

    • Thermal Degradation: Expose the solid drug or a solution of the drug to dry heat.

    • Photolytic Degradation: Expose a solution of the drug to UV radiation.

    • Analysis: Analyze the stressed samples using the validated stability-indicating RP-HPLC method.

Visualizations

The following diagrams illustrate the mechanism of action of Tivozanib and a general workflow for stability testing.

Tivozanib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR-1, -2, -3 VEGF->VEGFR Binds P P VEGFR->P Autophosphorylation Tivozanib This compound Tivozanib->VEGFR Inhibits ATP ATP ATP->VEGFR RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Stability_Testing_Workflow cluster_planning Planning & Preparation cluster_stress Forced Degradation cluster_analysis Analysis & Reporting Protocol Develop Stability Testing Protocol Method Develop & Validate Stability-Indicating Method Protocol->Method Sample Prepare this compound Stock Solution Method->Sample Acid Acid Hydrolysis Sample->Acid Base Alkaline Hydrolysis Sample->Base Oxidation Oxidation Sample->Oxidation Thermal Thermal Stress Sample->Thermal Photo Photolytic Stress Sample->Photo HPLC Analyze Samples by RP-HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Quantify Degradation & Identify Products HPLC->Data Report Generate Stability Report Data->Report

References

Deuterated Tivozanib for In Vitro Angiogenesis Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of deuterated tivozanib (B1683842) for use in in vitro angiogenesis research. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways and workflows. The guide focuses on the mechanism of action of tivozanib, the pharmacological advantages of deuteration, and practical methodologies for assessing its anti-angiogenic properties in a laboratory setting.

Introduction to Tivozanib and Deuteration

Tivozanib is a potent and selective oral tyrosine kinase inhibitor (TKI) that targets vascular endothelial growth factor receptors (VEGFRs), which are critical mediators of angiogenesis—the formation of new blood vessels.[1][2][3] By inhibiting VEGFR-1, -2, and -3, tivozanib effectively blocks the signaling cascades that lead to endothelial cell proliferation, migration, and survival, thereby suppressing tumor growth and metastasis.[1][2][4]

Deuteration, the strategic replacement of hydrogen atoms with their heavier, stable isotope deuterium (B1214612), is a pharmaceutical strategy used to improve the pharmacokinetic properties of a drug.[5][6] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic breakdown (a phenomenon known as the kinetic isotope effect).[7] This can result in a longer drug half-life, increased systemic exposure, and potentially a more favorable dosing regimen with lower toxicity.[7][8][9] A deuterated analog of tivozanib, compound HC-1144, has been synthesized to leverage these benefits.[8][10]

Mechanism of Action: VEGFR Signaling Inhibition

Tivozanib exerts its anti-angiogenic effects by competitively binding to the ATP-binding site within the intracellular tyrosine kinase domain of VEGFR-1, -2, and -3.[1][2] This action prevents the ligand-induced autophosphorylation of the receptors, which is the crucial first step in activating downstream signaling pathways essential for angiogenesis. The two primary pathways inhibited by this blockade are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[1][2]

  • MAPK/ERK Pathway: Inhibition of VEGFR-2 by tivozanib prevents the activation of the Ras/Raf/MEK/ERK signaling cascade, which suppresses the transcription of genes required for endothelial cell proliferation.[1][11]

  • PI3K/Akt Pathway: The blockade of VEGFR-2 also inhibits PI3K activation, leading to reduced phosphorylation of Akt. This suppression promotes apoptosis and curtails the migration of endothelial cells.[1]

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling VEGF VEGF Ligand VEGFR VEGFR-1, -2, -3 VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates Tivozanib Tivozanib Tivozanib->VEGFR Inhibits (ATP-binding site) RasRafMEKERK Ras/Raf/MEK/ERK Pathway PLCg->RasRafMEKERK Akt Akt Pathway PI3K->Akt Proliferation Cell Proliferation, Survival RasRafMEKERK->Proliferation Akt->Proliferation Migration Cell Migration, Tube Formation Akt->Migration

Tivozanib inhibits VEGFR phosphorylation, blocking downstream signaling.

Rationale and Pharmacokinetics of Deuterated Tivozanib

The primary rationale for developing deuterated tivozanib is to enhance its metabolic stability. By replacing hydrogen with deuterium at metabolically vulnerable sites, the rate of enzymatic degradation (primarily by CYP3A4) can be slowed.[8][12] This modification is designed to increase the drug's half-life (t½) and total systemic exposure (AUC), potentially leading to improved efficacy and patient convenience.[8][10]

G cluster_0 Standard Drug (Tivozanib) cluster_1 Deuterated Drug (HC-1144) Tivozanib Tivozanib (C-H Bonds) Metabolism1 Rapid Metabolism (e.g., CYP450) Tivozanib->Metabolism1 PK1 Shorter Half-Life Lower Exposure (AUC) Metabolism1->PK1 Deut_Tivozanib Deuterated Tivozanib (Stronger C-D Bonds) Metabolism2 Slower Metabolism (Kinetic Isotope Effect) Deut_Tivozanib->Metabolism2 PK2 Longer Half-Life Higher Exposure (AUC) Metabolism2->PK2

Deuteration slows metabolism, enhancing pharmacokinetic properties.

Quantitative Data

The following tables summarize the key quantitative data for tivozanib and its deuterated analog.

Table 1: Tivozanib Kinase Inhibition Profile IC50 values represent the concentration required to inhibit 50% of kinase activity in cell-free assays.

Kinase TargetIC50 (nM)
VEGFR-10.21
VEGFR-20.16
VEGFR-30.24
Data sourced from a study in Japanese patients with solid tumors.[13]

Table 2: Comparative Pharmacokinetics of Tivozanib vs. Deuterated Tivozanib (HC-1144) in Rats In vivo studies demonstrate the significantly altered blood circulation behavior of the deuterated compound.[8]

CompoundHalf-Life (t½) (hours)AUC (0-∞) (ng·h/mL)
Tivozanib3.9 ± 0.62138 ± 456
HC-1144 (Deuterated)6.8 ± 1.14251 ± 853
Data from a 2015 study on the design and evaluation of deuterated Tivozanib.[8][10]

While the deuterated tivozanib compound HC-1144 was found to retain its in vitro activity against VEGFR tyrosine kinases, specific IC50 values for the deuterated form were not detailed in the referenced study.[8][10] The primary reported advantage lies in its improved pharmacokinetic profile.[8][10]

Experimental Protocols for In Vitro Angiogenesis Assays

The following protocols are standardized methodologies to assess the anti-angiogenic effects of deuterated tivozanib.

5.1 Protocol: Kinase Inhibition Assay

Objective: To determine the concentration of deuterated tivozanib required to inhibit 50% of VEGFR kinase activity (IC50).

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing a recombinant human VEGFR kinase domain (e.g., VEGFR-2), a specific peptide substrate, and magnesium/manganese ions.

  • Compound Incubation: Add serial dilutions of deuterated tivozanib (and non-deuterated tivozanib as a control) to the reaction mixture. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP (e.g., [γ-³²P]ATP or using a fluorescence-based detection system).

  • Incubation: Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at 30°C.

  • Reaction Termination: Stop the reaction using a suitable stop buffer.

  • Quantification: Measure the amount of phosphorylated substrate. For radiometric assays, this involves capturing the radiolabeled peptide on a filter and measuring radioactivity. For fluorescence assays, measure the signal using a plate reader.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

5.2 Protocol: Endothelial Cell Migration (Transwell) Assay

Objective: To evaluate the inhibitory effect of deuterated tivozanib on VEGF-induced endothelial cell migration.

Methodology:

  • Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) or another suitable endothelial cell line until they are sub-confluent.

  • Serum Starvation: Replace the growth medium with a low-serum or serum-free medium for 12-24 hours to synchronize the cells.

  • Chamber Preparation: Place Transwell inserts (e.g., 8 µm pore size) into a 24-well plate. Fill the lower chamber of each well with medium containing a chemoattractant, such as VEGF (e.g., 50 ng/mL).

  • Cell Seeding: Harvest and resuspend the serum-starved cells in serum-free medium. Pre-treat the cells with various concentrations of deuterated tivozanib for 30-60 minutes. Seed the treated cells into the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate for 4-18 hours at 37°C in a CO₂ incubator to allow for cell migration.

  • Cell Removal and Staining: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface with methanol (B129727) and stain with a solution like 0.5% Crystal Violet.

  • Quantification: Elute the stain and measure absorbance with a plate reader, or count the number of migrated cells in several random fields under a microscope.

G cluster_prep Preparation cluster_run Execution & Analysis A 1. Seed Endothelial Cells in Upper Chamber B 2. Pre-treat cells with Deuterated Tivozanib A->B C 3. Add VEGF (Chemoattractant) to Lower Chamber B->C D 4. Incubate (4-18h) Allows Migration C->D E 5. Remove Non-Migrated Cells from Top of Membrane D->E F 6. Fix and Stain Migrated Cells on Bottom E->F G 7. Quantify Stained Cells (Microscopy or Absorbance) F->G

Workflow for the endothelial cell migration (Transwell) assay.

5.3 Protocol: Endothelial Cell Tube Formation Assay

Objective: To assess the ability of deuterated tivozanib to inhibit the formation of three-dimensional, tube-like structures by endothelial cells.

Methodology:

  • Plate Coating: Thaw a basement membrane extract (BME), such as Matrigel, on ice. Using pre-chilled pipette tips, coat the wells of a 96-well plate with a thin layer of BME (50-100 µL per well).

  • Gel Solidification: Incubate the plate at 37°C for at least 30 minutes to allow the BME to solidify into a gel.

  • Cell Preparation: Harvest endothelial cells (e.g., HUVECs) and resuspend them in a low-serum medium.

  • Treatment: Add various concentrations of deuterated tivozanib and a vehicle control to the cell suspensions. Include a positive control with VEGF if necessary.

  • Cell Seeding: Seed the treated cells onto the solidified BME gel (e.g., 1.5 x 10⁴ cells per well).

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 4-18 hours.

  • Visualization and Quantification: Observe the formation of capillary-like structures using an inverted microscope. Capture images at regular intervals. Quantify the degree of tube formation by measuring parameters such as total tube length, number of nodes, and number of meshes using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

G cluster_prep Preparation cluster_run Experiment cluster_analysis Analysis A 1. Coat 96-well plate with Basement Membrane Extract (BME) B 2. Incubate at 37°C to solidify gel A->B C 3. Seed Endothelial Cells treated with Deuterated Tivozanib onto gel B->C D 4. Incubate (4-18h) to allow tube formation C->D E 5. Image wells with inverted microscope D->E F 6. Quantify tube network (length, nodes, meshes) E->F

Workflow for the endothelial cell tube formation assay.

Conclusion

Deuterated tivozanib represents a promising modification of a potent VEGFR inhibitor, designed to enhance its pharmacokinetic profile for clinical applications. The in vitro assays detailed in this guide provide a robust framework for researchers to investigate and quantify the anti-angiogenic activity of this compound. By understanding its mechanism of action and applying these standardized protocols, scientists can effectively evaluate its potential as an anti-cancer therapeutic and further explore the benefits of deuterium modification in drug development.

References

An In-depth Technical Guide on Exploratory Studies Using Tivozanib in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Tivozanib (B1683842) is a potent and selective oral tyrosine kinase inhibitor (TKI) of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, which are pivotal mediators of tumor angiogenesis.[1][2][3] Its targeted mechanism of action has demonstrated significant anti-tumor activity across a range of preclinical models and has led to its approval for the treatment of advanced renal cell carcinoma (RCC).[1][3][4] This technical guide provides an in-depth overview of the core methodologies and data related to exploratory in vitro studies of Tivozanib in various cancer cell lines. It details the compound's mechanism of action, offers standardized experimental protocols, presents quantitative efficacy data, and visualizes key biological pathways and workflows to support further research and development.

Introduction and Mechanism of Action

Tivozanib, also known as FOTIVDA®, is a quinoline (B57606) urea (B33335) derivative that exerts its anti-neoplastic effects by selectively inhibiting the phosphorylation of VEGFR-1, VEGFR-2, and VEGFR-3.[1][3] These receptors, upon activation by their ligands (VEGF-A, -B, and -C), trigger a cascade of downstream signaling pathways essential for angiogenesis—the formation of new blood vessels that supply tumors with oxygen and nutrients.[2] By binding to the ATP-binding site of these receptors, Tivozanib effectively blocks endothelial cell proliferation, migration, and survival, thereby inhibiting tumor neovascularization and growth.[2][5]

The primary signaling pathways disrupted by Tivozanib include:

  • RAS/RAF/MEK/ERK (MAPK) pathway: Crucial for cell proliferation and survival.[2]

  • PI3K/AKT/mTOR pathway: A key regulator of cell growth, metabolism, and survival.[2][5]

  • PLCγ pathway: Involved in cell migration and permeability.[2]

While highly selective for VEGFRs, at higher concentrations, Tivozanib can also inhibit other receptor tyrosine kinases such as c-Kit and Platelet-Derived Growth Factor Receptor Beta (PDGFRβ).[1][6][7]

Signaling Pathway Visualization

The following diagram illustrates the VEGFR signaling pathway and the inhibitory action of Tivozanib.

VEGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR VEGFR-1, 2, 3 PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K/Akt VEGFR->PI3K Activates RAS RAS/RAF/MEK/ERK VEGFR->RAS Activates VEGF VEGF Ligand VEGF->VEGFR Binds Tivozanib Tivozanib Tivozanib->VEGFR Inhibits Phosphorylation Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) PLCg->Angiogenesis Promotes PI3K->Angiogenesis Promotes RAS->Angiogenesis Promotes

Caption: Tivozanib inhibits VEGFR phosphorylation, blocking key downstream signaling pathways.

In Vitro Efficacy Data

The potency of Tivozanib has been quantified across various kinase assays and cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's efficacy. Tivozanib demonstrates picomolar to nanomolar potency against its primary targets.[8][9]

Target Kinase / Cell LineAssay TypeIC50 (nM)Reference
VEGFR-1 (Flt-1) Kinase Assay0.21[10]
VEGFR-2 (KDR) Kinase Assay0.16[9][10]
VEGFR-3 (Flt-4) Kinase Assay0.24[10]
c-Kit Kinase Assay1,630[11]
PDGFRβ Kinase Assay1,720[11]
Human Glioblastoma (GBM) Cell ProliferationVaries[12]
Hepatocellular Carcinoma Cell ProliferationVaries[11]
Soft-Tissue Sarcoma Cell ProliferationVaries[6]

Note: IC50 values can vary depending on the specific cell line and experimental conditions used.

Experimental Methodologies

Reproducible and rigorous experimental design is fundamental to evaluating the in vitro effects of Tivozanib. Below are detailed protocols for key assays.

General Experimental Workflow

The following diagram outlines a typical workflow for assessing Tivozanib in cancer cell lines.

Experimental_Workflow cluster_assays 3. In Vitro Assays start Start: Select Cancer Cell Lines culture 1. Cell Culture (Maintain and Passage Cells) start->culture treatment 2. Tivozanib Treatment (Dose-Response Gradient) culture->treatment viability Cell Viability Assay (e.g., MTT/MTS) treatment->viability western Western Blot (Protein Expression/ Phosphorylation) treatment->western invasion Invasion/Migration Assay (e.g., Transwell) treatment->invasion analysis 4. Data Analysis (Calculate IC50, Quantify Protein Levels) viability->analysis western->analysis invasion->analysis end End: Interpret Results & Report Findings analysis->end

Caption: Standard workflow for in vitro evaluation of Tivozanib in cancer cell lines.
Protocol 1: Cell Viability Assay (MTT/MTS)

This protocol determines the concentration of Tivozanib that inhibits cell proliferation by 50% (IC50).

Materials:

  • Selected cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • Tivozanib stock solution (e.g., in DMSO)

  • 96-well plates

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 2,000–5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Tivozanib Treatment: Prepare serial dilutions of Tivozanib in complete medium. Remove the old medium from the plate and add 100 µL of the Tivozanib dilutions to the respective wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Reagent Addition: Add 10-20 µL of MTT/MTS reagent to each well and incubate for 2–4 hours.

  • Measurement:

    • For MTT: Add 100 µL of solubilization solution to each well and incubate overnight.

    • For MTS: No solubilization step is needed.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the cell viability against the log concentration of Tivozanib to determine the IC50 value using non-linear regression.[13]

Protocol 2: Western Blotting for VEGFR-2 Phosphorylation

This protocol assesses Tivozanib's ability to inhibit the phosphorylation of its primary target, VEGFR-2.

Materials:

  • Cancer cell lines cultured in 6-well plates

  • Tivozanib and VEGF ligand (e.g., VEGF-A)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or milk in TBST)

  • Primary antibodies: anti-phospho-VEGFR-2 (p-VEGFR-2), anti-total-VEGFR-2 (t-VEGFR-2), anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency. Serum-starve the cells for 12-24 hours.

  • Inhibition: Pre-treat cells with various concentrations of Tivozanib for 2 hours.

  • Stimulation: Stimulate the cells with VEGF ligand (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR-2 phosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Electrophoresis: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibody (e.g., anti-p-VEGFR-2) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity. Normalize p-VEGFR-2 levels to t-VEGFR-2 and the loading control (β-actin) to determine the extent of inhibition.

Conclusion and Future Directions

The data and protocols presented in this guide confirm that Tivozanib is a highly potent and selective inhibitor of VEGFR signaling in vitro. Its ability to block key pathways driving angiogenesis provides a strong rationale for its use in cancers characterized by high vascularity.[8][14] Exploratory studies in various cancer cell lines demonstrate its broad potential, as seen in glioblastoma and soft-tissue sarcoma models.[6][12]

Future in vitro research should focus on:

  • Mechanisms of Resistance: Investigating the molecular changes, such as MET amplification or epithelial-to-mesenchymal transition (EMT), that lead to acquired resistance.[13]

  • Combination Therapies: Exploring synergistic effects when Tivozanib is combined with other targeted agents (e.g., EGFR inhibitors) or immunotherapies to overcome resistance and enhance anti-tumor activity.[12]

  • Biomarker Discovery: Identifying predictive biomarkers that can help select patient populations most likely to respond to Tivozanib treatment.

This guide serves as a foundational resource for researchers aiming to build upon the existing knowledge of Tivozanib and explore its full therapeutic potential in oncology.

References

Tivozanib-d6 for Preliminary Pharmacokinetic Screening: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tivozanib (B1683842) is a potent and selective oral tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, playing a crucial role in the inhibition of tumor angiogenesis.[1][2] It is approved for the treatment of advanced renal cell carcinoma.[2][3] In the landscape of drug development, a thorough understanding of a drug candidate's pharmacokinetic (PK) profile is paramount. Preliminary PK screening, often conducted in the early stages of research, helps in the selection of candidates with favorable absorption, distribution, metabolism, and excretion (ADME) properties.

This technical guide focuses on the utility of Tivozanib-d6, a deuterated analog of Tivozanib, as a critical tool for the preliminary pharmacokinetic screening of Tivozanib and its derivatives. This compound serves as an ideal internal standard for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS), ensuring accuracy and precision in determining drug concentrations in various biological matrices.[4][5]

Core Mechanism of Action of Tivozanib

Tivozanib exerts its anti-angiogenic effects by competitively binding to the ATP-binding site within the intracellular tyrosine kinase domain of VEGFR-1, -2, and -3.[1][6] This action inhibits the autophosphorylation of the receptors upon binding of their ligand, VEGF, thereby blocking the initiation of downstream signaling cascades essential for angiogenesis, such as the MAPK and PI3K/Akt pathways.[6] This targeted inhibition ultimately leads to a reduction in endothelial cell proliferation, migration, and survival.[1][6]

Pharmacokinetic Profile of Tivozanib

A comprehensive understanding of Tivozanib's ADME properties is fundamental for designing and interpreting pharmacokinetic studies.

PK ParameterDescriptionValue
Absorption
Tmax (median)Time to reach maximum plasma concentration.2 to 24 hours[2][7]
Food EffectEffect of food on drug absorption.Cmax is decreased by approximately 23% with food, but AUC0-∞ is not significantly impacted.[8]
Distribution
Protein BindingExtent of binding to plasma proteins, primarily albumin.>99%[2][7]
Apparent Volume of Distribution (V/F)The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.123 L[7]
Metabolism
Primary Metabolizing EnzymesEnzymes responsible for the biotransformation of the drug.CYP3A4 and CYP1A1[2][9]
Circulating FormPredominant form of the drug found in circulation.Over 90% circulates as the unchanged parent drug.[2]
Excretion
Half-life (t1/2)The time required for the concentration of the drug in the body to be reduced by half.Approximately 4.5 to 5.1 days[2]
Primary Route of EliminationThe main pathway through which the drug and its metabolites are removed from the body.Primarily via feces (approximately 79%), with a smaller portion in urine (approximately 12%) as metabolites.[7][10]

Experimental Protocols for Preliminary Pharmacokinetic Screening

The use of this compound as an internal standard is integral to the following experimental protocols for accurate quantification of Tivozanib in biological samples.

LC-MS/MS Method for Quantification of Tivozanib

This method is the gold standard for the quantitative analysis of small molecules like Tivozanib in complex biological matrices.

Objective: To accurately quantify Tivozanib concentrations in plasma, serum, or tissue homogenates.

Methodology:

  • Sample Preparation:

    • Spike biological samples with a known concentration of this compound as an internal standard.

    • Perform protein precipitation by adding a solvent like acetonitrile (B52724).[11]

    • Centrifuge the samples to pellet the precipitated proteins.

    • Collect the supernatant for analysis.[11]

  • Chromatographic Separation:

    • Inject the prepared sample onto a reverse-phase C18 column (e.g., Waters C8, Symmetry C18).[4][5]

    • Utilize a mobile phase gradient consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic component (e.g., acetonitrile or methanol).[4][11]

    • Maintain a constant flow rate (e.g., 0.4 - 1.0 mL/min).[5][12]

  • Mass Spectrometric Detection:

    • Employ a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).[4]

    • Monitor specific multiple reaction monitoring (MRM) transitions for both Tivozanib and this compound.[11]

    • Quantify Tivozanib concentration by comparing the peak area ratio of Tivozanib to this compound against a standard calibration curve.[4]

In Vitro Metabolic Stability Assay

This assay provides an early assessment of a compound's susceptibility to metabolism, a key determinant of its in vivo half-life and clearance.

Objective: To determine the rate at which Tivozanib is metabolized by liver enzymes.

Methodology:

  • Incubation:

    • Prepare a reaction mixture containing liver microsomes (from human or other species) and a phosphate (B84403) buffer (pH 7.4).[13]

    • Add Tivozanib to the reaction mixture at a specific concentration (e.g., 1 µM).[12][13]

    • Initiate the metabolic reaction by adding NADPH.[13]

    • Incubate the mixture at 37°C.[14]

  • Time-Point Sampling:

    • Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Stop the reaction at each time point by adding a quenching solution (e.g., cold acetonitrile) containing this compound as an internal standard.

  • Analysis:

    • Analyze the samples using the developed LC-MS/MS method to determine the remaining concentration of Tivozanib at each time point.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint) from the rate of disappearance of the parent compound.[14]

Caco-2 Permeability Assay

This cell-based assay is a widely accepted in vitro model for predicting the intestinal permeability of drug candidates.

Objective: To assess the potential for oral absorption of Tivozanib by measuring its transport across a monolayer of human intestinal Caco-2 cells.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable filter supports for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[15]

  • Transport Experiment:

    • Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[16]

    • Perform the transport study in two directions: apical (A) to basolateral (B) to assess absorption, and basolateral (B) to apical (A) to assess efflux.[17]

    • Add Tivozanib (typically at a concentration of 10 µM) to the donor compartment (apical for A-B, basolateral for B-A).[16]

    • Incubate for a defined period (e.g., 2 hours).[16][18]

  • Analysis:

    • Collect samples from both the donor and receiver compartments at the end of the incubation period.

    • Quantify the concentration of Tivozanib in the samples using the LC-MS/MS method, with this compound as the internal standard.

    • Calculate the apparent permeability coefficient (Papp) to classify the permeability of Tivozanib.[17]

    • Determine the efflux ratio (Papp B-A / Papp A-B) to identify if the compound is a substrate for efflux transporters like P-glycoprotein.[16]

Visualizations

Tivozanib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR-1, -2, -3 VEGF->VEGFR Binds P_VEGFR VEGFR Phosphorylation VEGFR->P_VEGFR Autophosphorylation Tivozanib Tivozanib Tivozanib->P_VEGFR Inhibits PI3K PI3K P_VEGFR->PI3K MAPK MAPK P_VEGFR->MAPK Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Akt->Angiogenesis MAPK->Angiogenesis PK_Screening_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Interpretation Biological_Sample Biological Sample (Plasma, Microsomes, etc.) Add_IS Spike with this compound (Internal Standard) Biological_Sample->Add_IS Extraction Protein Precipitation / LLE Add_IS->Extraction Supernatant Collect Supernatant Extraction->Supernatant LC_Separation UPLC/HPLC Separation (C18 Column) Supernatant->LC_Separation MS_Detection Mass Spectrometry (MRM Detection) LC_Separation->MS_Detection Quantification Quantification vs. Calibration Curve MS_Detection->Quantification PK_Parameters Calculate PK Parameters (t1/2, Papp, Clint) Quantification->PK_Parameters Interpretation Assess PK Profile PK_Parameters->Interpretation

References

Understanding the Isotopic Purity of Tivozanib-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity of Tivozanib-d6, a deuterated internal standard essential for the accurate quantification of Tivozanib in pharmacokinetic and metabolic studies. High isotopic purity is critical for ensuring the reliability and precision of bioanalytical assays. This document outlines the common analytical techniques, presents typical data, and details the experimental protocols involved in the characterization of this compound.

Introduction to this compound

Tivozanib is a potent and selective vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor. This compound serves as an ideal internal standard for mass spectrometry-based bioanalysis due to its chemical similarity to the parent drug, Tivozanib. The six deuterium (B1214612) atoms are typically incorporated into the two methoxy (B1213986) groups on the quinoline (B57606) ring system, providing a stable isotopic label with a significant mass shift.

The chemical structure of this compound is:

  • Molecular Formula: C₂₂H₁₃D₆ClN₄O₅

  • Molecular Weight: Approximately 460.9 g/mol

The primary purpose of using this compound is to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of quantitative results. The efficacy of a deuterated internal standard is directly dependent on its isotopic purity.

Quantitative Data on Isotopic Purity

The isotopic purity of a batch of this compound is determined by assessing the distribution of all isotopic species present. The ideal composition is 100% of the d6 species, but in practice, lower deuterated (d0 to d5) and sometimes higher mass species may be present due to the synthesis process and natural isotopic abundance of other elements.

Table 1: Representative Isotopic Distribution of this compound as Determined by Mass Spectrometry

Isotopic SpeciesMass Shift from d0Theoretical Mass (m/z)Representative Abundance (%)
d0 (Unlabeled)+0454.87< 0.1
d1+1455.88< 0.1
d2+2456.88< 0.5
d3+3457.89< 1.0
d4+4458.89< 2.0
d5+5459.902.0 - 5.0
d6 +6 460.90 > 95.0

Table 2: Summary of Isotopic Purity Specifications for this compound

ParameterSpecification
Isotopic Purity (d6)≥ 95%
Chemical Purity≥ 98%
Contribution from Unlabeled (d0)< 0.1%

Experimental Protocols

The determination of isotopic purity for this compound primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Isotopic Purity Determination by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the most common method for quantifying the isotopic distribution of deuterated compounds.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the same solvent.

  • Instrumentation:

    • A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is used.

    • The instrument is coupled to a liquid chromatography (LC) system to ensure the purity of the analyzed peak.

  • LC-HRMS Parameters:

    • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan from m/z 400 to 500.

    • Resolution: > 10,000.

  • Data Analysis:

    • The mass spectrum of the this compound peak is extracted.

    • The relative intensities of the ions corresponding to the different isotopic species (d0 to d6) are measured.

    • A correction for the natural isotopic abundance of carbon-13 and other elements is applied to accurately determine the contribution of deuterium labeling.

Confirmation of Deuterium Labeling Position by NMR Spectroscopy

While MS provides the overall isotopic distribution, NMR spectroscopy is used to confirm the position of the deuterium labels.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or Chloroform-d).

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • NMR Experiments:

    • ¹H NMR: The absence or significant reduction of proton signals at the expected chemical shifts for the methoxy groups confirms successful deuteration.

    • ²H NMR: A deuterium NMR spectrum will show signals at the chemical shifts corresponding to the positions of the deuterium atoms, providing direct evidence of the labeling sites.

    • ¹³C NMR: The carbon signals of the deuterated methoxy groups will appear as multiplets due to coupling with deuterium, and their chemical shifts may be slightly altered compared to the unlabeled compound.

Visualizations

Tivozanib Signaling Pathway

Tivozanib primarily targets the VEGFR signaling pathway, which is crucial for angiogenesis.

Tivozanib_Signaling_Pathway VEGF VEGF VEGFR VEGFR-1, -2, -3 VEGF->VEGFR Binds to PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras Tivozanib Tivozanib Tivozanib->VEGFR Inhibits Autophosphorylation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis (Proliferation, Migration, Survival) mTOR->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Tivozanib inhibits VEGFR, blocking downstream PI3K/Akt and MAPK pathways.

Experimental Workflow for Isotopic Purity Analysis

The following diagram illustrates the logical flow of the experimental work for determining the isotopic purity of this compound.

Isotopic_Purity_Workflow start This compound Sample sample_prep_ms Sample Preparation for MS (Dilution) start->sample_prep_ms sample_prep_nmr Sample Preparation for NMR (Dissolution) start->sample_prep_nmr lc_hrms LC-HRMS Analysis sample_prep_ms->lc_hrms ms_data Mass Spectrum Acquisition lc_hrms->ms_data ms_analysis Isotopic Distribution Calculation ms_data->ms_analysis report Certificate of Analysis ms_analysis->report nmr_acq NMR Spectroscopy (¹H, ²H, ¹³C) sample_prep_nmr->nmr_acq nmr_data NMR Spectra Analysis nmr_acq->nmr_data nmr_analysis Confirmation of Labeling Position nmr_data->nmr_analysis nmr_analysis->report

Caption: Workflow for determining isotopic purity and label position of this compound.

Conclusion

The isotopic purity of this compound is a critical attribute that must be thoroughly characterized to ensure its suitability as an internal standard in quantitative bioanalysis. A combination of high-resolution mass spectrometry and NMR spectroscopy provides a comprehensive assessment of both the isotopic distribution and the specific location of the deuterium labels. The methodologies described in this guide represent the standard industry practices for the quality control of deuterated compounds, ensuring the generation of reliable and accurate data in drug development studies.

Methodological & Application

Application Note: Tivozanib-d6 as an Internal Standard for the Quantitative Analysis of Tivozanib in Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application data for the use of Tivozanib-d6 as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of Tivozanib (B1683842) in biological samples.

Introduction

Tivozanib is a potent and selective vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor approved for the treatment of advanced renal cell carcinoma.[1] Accurate quantification of Tivozanib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS.[2][3] A deuterated internal standard co-elutes with the analyte and exhibits similar ionization efficiency and extraction recovery, thereby compensating for matrix effects and variations during sample preparation and analysis, leading to improved accuracy and precision.[3][4]

This application note details a validated LC-MS/MS method for the quantification of Tivozanib in plasma, utilizing this compound as the internal standard. The provided protocols are based on established methodologies and are intended to serve as a comprehensive guide for researchers.[5][6]

Experimental Protocols

  • Tivozanib Stock Solution (1 mg/mL): Accurately weigh and dissolve Tivozanib in an appropriate solvent such as methanol or a mixture of acetonitrile and hexane (B92381) sulphonic acid to prepare a 1 mg/mL stock solution.[7]

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Tivozanib stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL).

This protocol is suitable for plasma samples and offers a simple and rapid extraction.[8][9]

  • Pipette 50 µL of the plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution.

  • Add 150 µL of acetonitrile (or another suitable protein precipitating agent) to each tube.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Experimental Workflow for Sample Preparation

cluster_prep Sample Preparation sample Plasma Sample (50 µL) add_is Add this compound IS (10 µL) sample->add_is add_precip Add Acetonitrile (150 µL) add_is->add_precip vortex Vortex (1 min) add_precip->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Protein precipitation workflow for plasma samples.

The following are representative LC-MS/MS conditions. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography (LC) Parameters

ParameterCondition
Column Waters C8 (100 x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Formic acid in water or Ammonium formate buffer
Mobile Phase B 0.1% Formic acid in acetonitrile or Methanol
Gradient Isocratic or gradient elution optimized for separation from matrix components. For example, 70:30 Methanol:Ammonium formate.[5]
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
Run Time Approximately 5-8 minutes[6][7]

Mass Spectrometry (MS) Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature Optimized for instrument (e.g., 500°C)
IonSpray Voltage Optimized for instrument (e.g., 5500 V)
MRM Transitions Tivozanib: m/z 510.7 → [Product Ion 1], [Product Ion 2] This compound: m/z 516.7 → [Product Ion 1], [Product Ion 2]
Collision Energy Optimized for each transition
Dwell Time 100-200 ms

Note: The specific product ions for Tivozanib and this compound need to be determined by direct infusion and optimization on the mass spectrometer being used.

Signaling Pathway of LC-MS/MS Analysis

cluster_lcms LC-MS/MS System lc_column LC Column (Analyte Separation) esi_source ESI Source (Ionization) lc_column->esi_source Elution quad1 Quadrupole 1 (Q1) (Precursor Ion Selection) esi_source->quad1 Ion Transfer quad2 Quadrupole 2 (Q2) (Collision Cell - Fragmentation) quad1->quad2 Selected Ions quad3 Quadrupole 3 (Q3) (Product Ion Selection) quad2->quad3 Fragment Ions detector Detector (Signal Acquisition) quad3->detector Filtered Ions

Caption: Flow of analyte through the LC-MS/MS system.

Method Validation Summary

The following tables summarize the expected performance of a validated LC-MS/MS method for Tivozanib using a deuterated internal standard. The data is compiled from published literature and represents typical validation parameters.[5][6]

Table 1: Calibration Curve and Linearity

AnalyteMatrixConcentration Range (ng/mL)Correlation Coefficient (r²)
TivozanibPlasma5 - 100> 0.999
TivozanibPlasma50 - 400> 0.999
TivozanibPlasma0.5 - 5000> 0.99

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Precision (%CV)Accuracy (%)
LLOQ5< 1585 - 115
LQC15< 1585 - 115
MQC50< 1585 - 115
HQC80< 1585 - 115

LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control. Data is representative and should be established for each specific assay.

Table 3: Recovery and Matrix Effect

QC LevelAnalyte Recovery (%)Internal Standard Recovery (%)Matrix Effect (%)
LQC> 85> 8585 - 115
HQC> 85> 8585 - 115

Matrix effect is evaluated by comparing the response of the analyte in post-extraction spiked samples to that in neat solution. A value between 85% and 115% is generally considered acceptable.[5][6]

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of Tivozanib in biological matrices by LC-MS/MS. This approach effectively mitigates variability associated with sample preparation and matrix effects, ensuring high accuracy and precision in accordance with regulatory guidelines. The protocols and data presented here serve as a valuable resource for researchers in the fields of pharmacology, drug metabolism, and clinical research.

References

Application Notes and Protocols: Quantitative Analysis of Tivozanib in Plasma using Tivozanib-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tivozanib (B1683842) (Fotivda®) is a potent and selective oral tyrosine kinase inhibitor targeting vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1][2] It is approved for the treatment of advanced renal cell carcinoma (RCC).[3][4][5] Accurate and reliable quantification of tivozanib in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This document provides a detailed protocol for the quantitative analysis of tivozanib in plasma using a stable isotope-labeled internal standard, Tivozanib-d6, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Experimental Protocols

Materials and Reagents
  • Tivozanib reference standard

  • This compound internal standard (IS)[6]

  • Human plasma (with Dipotassium EDTA as anticoagulant)[7]

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium formate (B1220265)

  • Hexane (B92381) sulphonic acid

  • Formic acid

  • Water (deionized, 18 MΩ·cm)

Stock and Working Solutions Preparation
  • Tivozanib Stock Solution (1 mg/mL): Accurately weigh 10 mg of tivozanib and dissolve it in 10 mL of a suitable solvent like acetonitrile or a mixture of acetonitrile and hexane sulphuric acid.[8]

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 5 mg of this compound and dissolve in 5 mL of diluent.[8][9]

  • Working Solutions: Prepare serial dilutions of the tivozanib stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. A similar dilution should be prepared for the IS working solution.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and rapid method for extracting tivozanib from plasma samples.[10]

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 200 µL of acetonitrile containing the this compound internal standard.[8]

  • Vortex the mixture for 10 minutes to ensure complete protein precipitation.[8]

  • Centrifuge the samples at high speed (e.g., 5000 rpm) for 15 minutes.[11]

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.[11]

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_addition Add this compound in Acetonitrile (200 µL) plasma->is_addition vortex Vortex (10 min) is_addition->vortex centrifuge Centrifuge (5000 rpm, 15 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Workflow for Tivozanib quantification in plasma.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following tables summarize the recommended LC-MS/MS parameters, which may be optimized for specific instruments.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Waters C8 (100x4.6 mm, 3.5µm) or Symmetry C18 (150 mm x 4.6mm, 3.5µm)
Mobile Phase A Ammonium formate or 0.1% Formic acid in Water
Mobile Phase B Methanol or Acetonitrile
Gradient/Isocratic Isocratic (e.g., 70:30 v/v Ammonium formate:Methanol) or Gradient
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature Ambient
Run Time 5-8 minutes

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Source Temperature 550°C
MRM Transition (Tivozanib) m/z 455.2 → 357.1[12]
MRM Transition (this compound) m/z 461.2 → 363.1 (projected)
Collision Gas Nitrogen

Quantitative Data Summary

The developed bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following tables present typical performance characteristics of a validated method for tivozanib quantification in plasma.

Table 3: Calibration Curve and Linearity

ParameterResult
Linearity Range 0.5 - 5000 ng/mL[10]
Correlation Coefficient (r²) > 0.999[8][11]
Regression Model Linear, weighted (1/x²)

Table 4: Accuracy and Precision

QC LevelConcentration (ng/mL)Accuracy (% Bias)Precision (% CV)
LLOQ 0.5± 20%< 20%
Low (LQC) 1.5± 15%< 15%
Medium (MQC) 15.0± 15%< 15%
High (HQC) 115± 15%< 15%

Data adapted from representative methods.[7]

Table 5: Recovery and Matrix Effect

QC LevelRecovery (%)Matrix Effect (%)
Low (LQC) > 85%85 - 115%
High (HQC) > 85%85 - 115%

The use of a stable isotope-labeled internal standard like this compound effectively minimizes the impact of matrix effects.

Tivozanib Signaling Pathway

Tivozanib exerts its therapeutic effect by inhibiting the signaling pathways mediated by VEGFRs.

G cluster_receptor VEGF Receptors cluster_downstream Downstream Signaling VEGFR1 VEGFR-1 Angiogenesis Angiogenesis VEGFR1->Angiogenesis promotes Permeability Vascular Permeability VEGFR1->Permeability promotes TumorGrowth Tumor Growth VEGFR1->TumorGrowth promotes VEGFR2 VEGFR-2 VEGFR2->Angiogenesis promotes VEGFR2->Permeability promotes VEGFR2->TumorGrowth promotes VEGFR3 VEGFR-3 VEGFR3->Angiogenesis promotes VEGFR3->Permeability promotes VEGFR3->TumorGrowth promotes Tivozanib Tivozanib Tivozanib->VEGFR1 inhibits Tivozanib->VEGFR2 inhibits Tivozanib->VEGFR3 inhibits

Caption: Tivozanib's inhibition of VEGFR signaling.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of tivozanib in plasma using this compound as an internal standard. The LC-MS/MS method described is sensitive, specific, and reproducible, making it suitable for a wide range of research and clinical applications. The use of a stable isotope-labeled internal standard ensures the highest level of accuracy and precision, which is critical for pharmacokinetic and pharmacodynamic assessments of tivozanib.

References

Tivozanib-d6 in ADME (absorption, distribution, metabolism, and excretion) studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) properties of Tivozanib (B1683842), with a focus on the utility of its deuterated analog, Tivozanib-d6, in pharmacokinetic (PK) studies. Detailed protocols for key in vitro and in vivo ADME assays are provided to guide researchers in the design and execution of their studies.

Introduction to Tivozanib and this compound

Tivozanib is a potent and selective oral tyrosine kinase inhibitor of vascular endothelial growth factor receptors (VEGFRs) -1, -2, and -3, which are critical mediators of tumor angiogenesis.[1] Understanding its ADME profile is essential for its safe and effective clinical use. This compound is a deuterated version of Tivozanib, where six hydrogen atoms have been replaced with deuterium. This isotopic labeling makes this compound an ideal internal standard for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS) due to its similar physicochemical properties to Tivozanib but distinct mass. Furthermore, deuteration at metabolically active sites can be used to investigate and potentially improve the pharmacokinetic properties of a drug.[2]

Quantitative ADME Data Summary

The following tables summarize the key quantitative ADME parameters for Tivozanib based on a human radiolabeled study.

Table 1: Pharmacokinetic Parameters of [¹⁴C]-Tivozanib in Healthy Male Volunteers (Single 1.5 mg Oral Dose) [3]

ParameterMean ± SD
Cmax (ng/mL)12.1 ± 5.67
Tmax (hours)10.9 ± 5.84
AUC₀-∞ (ng·h/mL)1084 ± 417.0
t½ (hours)89.3 ± 23.5

Table 2: Excretion and Mass Balance of [¹⁴C]-Tivozanib in Healthy Male Volunteers [3]

Excretion RouteMean Recovery (% of Administered Dose) ± SD
Feces79.3 ± 8.82
Urine11.8 ± 4.59
Total Recovery 91.0 ± 11.0

Table 3: Distribution and Metabolism of Tivozanib

ParameterValueReference
Plasma Protein Binding>99% (primarily to albumin)[4]
Apparent Volume of Distribution (Vd/F)123 L[5]
Primary Metabolizing EnzymeCYP3A4[5]
Circulating Unchanged Drug>90%[6]
Metabolic PathwaysDemethylation, hydroxylation, N-oxidation[1]

Experimental Protocols

In Vitro Metabolism in Human Liver Microsomes (HLM)

Objective: To determine the metabolic stability of Tivozanib and identify the primary cytochrome P450 (CYP) enzymes involved in its metabolism. This compound can be used as a stable internal standard for accurate quantification.

Materials:

  • Tivozanib and this compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN) with an internal standard (e.g., a structurally unrelated compound or this compound if Tivozanib is the analyte)

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system

Protocol:

  • Prepare a stock solution of Tivozanib in a suitable organic solvent (e.g., DMSO).

  • Prepare the incubation mixture by adding HLM to phosphate buffer.

  • Pre-warm the HLM suspension and the NADPH regenerating system to 37°C.

  • Initiate the metabolic reaction by adding Tivozanib to the HLM suspension, followed by the addition of the NADPH regenerating system. The final concentration of Tivozanib should be within the linear range of the enzyme kinetics (e.g., 1 µM).

  • Incubate the mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding the aliquot to ice-cold acetonitrile containing the internal standard (this compound).

  • Vortex the samples and centrifuge to precipitate the proteins.

  • Transfer the supernatant for LC-MS/MS analysis to determine the remaining concentration of Tivozanib.

  • The metabolic stability (half-life, t½) can be calculated from the rate of disappearance of the parent drug.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of Tivozanib and to investigate if it is a substrate for efflux transporters. This compound serves as an excellent internal standard for the LC-MS/MS analysis of Tivozanib in the transport buffer.

Materials:

  • Tivozanib and this compound

  • Caco-2 cells cultured on permeable supports (e.g., Transwell® plates)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer

  • Lucifer yellow (as a marker for monolayer integrity)

  • LC-MS/MS system

Protocol:

  • Culture Caco-2 cells on permeable supports for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.

  • Prepare a dosing solution of Tivozanib in the transport buffer.

  • To measure apical-to-basolateral (A-B) permeability, add the Tivozanib dosing solution to the apical side of the monolayer and fresh transport buffer to the basolateral side.

  • To measure basolateral-to-apical (B-A) permeability, add the Tivozanib dosing solution to the basolateral side and fresh transport buffer to the apical side.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver compartment (basolateral for A-B, apical for B-A).

  • At the end of the experiment, collect samples from the donor compartment.

  • Add an internal standard (this compound) to all samples.

  • Analyze the concentration of Tivozanib in the samples by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.

  • The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER > 2 suggests the involvement of active efflux.

Plasma Protein Binding Assay

Objective: To determine the extent to which Tivozanib binds to plasma proteins. This compound is used as the internal standard for accurate quantification of unbound Tivozanib.

Materials:

  • Tivozanib and this compound

  • Human plasma

  • Phosphate buffered saline (PBS), pH 7.4

  • Rapid equilibrium dialysis (RED) device or ultrafiltration units

  • LC-MS/MS system

Protocol (using RED device):

  • Prepare a stock solution of Tivozanib and spike it into human plasma to achieve the desired concentration.

  • Add the Tivozanib-spiked plasma to one chamber of the RED device and PBS to the other chamber, separated by a semipermeable membrane.

  • Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • After incubation, collect samples from both the plasma and the PBS chambers.

  • To determine the concentration in the plasma chamber, precipitate the proteins with acetonitrile containing the internal standard (this compound).

  • The PBS chamber sample can be directly mixed with the internal standard.

  • Analyze the concentration of Tivozanib in the processed samples from both chambers using LC-MS/MS.

  • The fraction unbound (fu) is calculated as the concentration of Tivozanib in the PBS chamber divided by the concentration in the plasma chamber.

Visualizations

G cluster_invitro In Vitro ADME Assays cluster_invivo In Vivo Pharmacokinetic Study Metabolism Metabolic Stability (Human Liver Microsomes) Dosing Oral Administration of This compound to Rats Metabolism->Dosing Inform Dosing Regimen Permeability Intestinal Permeability (Caco-2 Assay) Permeability->Dosing Predict Oral Absorption Binding Plasma Protein Binding (Equilibrium Dialysis) Binding->Dosing Understand Distribution Sampling Blood Sample Collection (Serial Time Points) Dosing->Sampling Analysis Plasma Concentration Analysis (LC-MS/MS) Sampling->Analysis PK_Calc Pharmacokinetic Parameter Calculation Analysis->PK_Calc

Caption: Experimental Workflow for this compound ADME Studies.

VEGFR_Signaling_Pathway cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Responses VEGF VEGF VEGFR VEGFR-1, -2, -3 VEGF->VEGFR Binds to PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt MAPK MAPK Pathway VEGFR->MAPK Tivozanib Tivozanib Tivozanib->VEGFR Inhibits Phosphorylation Proliferation Endothelial Cell Proliferation PI3K_Akt->Proliferation Migration Endothelial Cell Migration PI3K_Akt->Migration Permeability Vascular Permeability PI3K_Akt->Permeability MAPK->Proliferation MAPK->Migration MAPK->Permeability Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Permeability->Angiogenesis

Caption: Tivozanib's Mechanism of Action on the VEGFR Signaling Pathway.

References

Application of Tivozanib-d6 in Preclinical Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of Tivozanib-d6 as an internal standard in the preclinical pharmacokinetic evaluation of Tivozanib (B1683842). Detailed protocols for bioanalytical quantification, plasma protein binding, and metabolic stability assays are provided, along with representative data and workflow visualizations to guide researchers in their drug development efforts.

Introduction

Tivozanib is a potent and selective oral tyrosine kinase inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, which are critical mediators of tumor angiogenesis.[1][2][3] Understanding the pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME)—of Tivozanib is paramount for its preclinical and clinical development.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis for pharmacokinetic studies.[4][5] Deuterated standards have nearly identical physicochemical properties to the analyte of interest, ensuring they behave similarly during sample preparation and chromatographic analysis. This co-elution allows for the correction of variability in extraction recovery, matrix effects, and instrument response, leading to highly accurate and precise quantification of the drug in biological matrices.[4][6]

Quantitative Bioanalysis using LC-MS/MS

The accurate quantification of Tivozanib in biological samples is the cornerstone of pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity. The use of a deuterated internal standard like this compound is essential for a robust and reliable assay.[7]

Experimental Protocol: Quantification of Tivozanib in Rat Plasma

This protocol describes a validated LC-MS/MS method for the quantification of Tivozanib in rat plasma using a deuterated internal standard.

1.1.1. Materials and Reagents

  • Tivozanib analytical standard

  • This compound (or a suitable deuterated analog like Tivozanib-d4) as the internal standard (IS)[7]

  • Rat plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium formate (B1220265) or Formic acid (LC-MS grade)

  • Ultrapure water

1.1.2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Tivozanib and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Tivozanib stock solution in 50:50 acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Prepare a working solution of this compound in acetonitrile at a concentration that provides a consistent and appropriate response in the mass spectrometer (e.g., 50 ng/mL).

1.1.3. Sample Preparation (Protein Precipitation)

  • To a 100 µL aliquot of plasma sample (calibration standard, QC, or study sample) in a microcentrifuge tube, add 200 µL of the this compound internal standard working solution in acetonitrile.[4]

  • Vortex the mixture for 1 minute to precipitate plasma proteins.

  • Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant directly into the LC-MS/MS system.

1.1.4. LC-MS/MS Conditions

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
Column Reversed-phase C18 or C8 column (e.g., Waters C8, 100 x 4.6 mm, 3.5 µm)[4][7]
Mobile Phase A 0.1% Formic acid in water or Ammonium formate buffer[1][4]
Mobile Phase B 0.1% Formic acid in acetonitrile or Methanol[1][4]
Flow Rate 0.5 - 1.0 mL/min
Injection Volume 5 - 10 µL
Gradient Optimized to ensure separation from matrix components and co-elution of Tivozanib and this compound.
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI), positive ion mode
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Tivozanib: Precursor ion → Product ion (e.g., m/z 455 → 341)[8] this compound: Precursor ion → Product ion

1.1.5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of Tivozanib to this compound against the nominal concentration of the calibration standards.

  • Use a weighted linear regression (e.g., 1/x² or 1/x) to fit the calibration curve.

  • Determine the concentration of Tivozanib in QC and unknown samples from the calibration curve.

Bioanalytical Workflow Diagram

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Add_IS Add this compound in Acetonitrile (200 µL) Sample->Add_IS Protein Precipitation Vortex Vortex (1 min) Add_IS->Vortex Centrifuge Centrifuge (10,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection LC Chromatographic Separation (C18 Column) Injection->LC MS Mass Spectrometry (MRM Detection) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Calibration Curve (Linear Regression) Ratio->Calibration Quantification Quantify Concentration Calibration->Quantification

Caption: Bioanalytical workflow for Tivozanib quantification using this compound.

Preclinical Pharmacokinetic Data

A study comparing the pharmacokinetic properties of Tivozanib and its deuterated analog (HC-1144) in rats after oral administration demonstrated the potential impact of deuteration on the drug's disposition.[9]

Table: Pharmacokinetic Parameters of Tivozanib vs. Deuterated Tivozanib in Rats
ParameterTivozanib (Non-deuterated)HC-1144 (Deuterated Tivozanib)
Dose (mg/kg, oral) 55
Cmax (ng/mL) 185.3 ± 45.7246.8 ± 62.1
Tmax (hr) 4.0 ± 1.56.0 ± 2.8
AUC (0-t) (ng·h/mL) 2145.6 ± 589.33876.4 ± 975.2
AUC (0-∞) (ng·h/mL) 2289.7 ± 612.84358.1 ± 1023.5
t1/2 (hr) 10.5 ± 2.315.8 ± 3.1

Data adapted from a study evaluating a deuterated analog of Tivozanib.[9] Values are presented as mean ± standard deviation.

The data indicates that the deuterated form of Tivozanib exhibited a longer half-life (t1/2) and increased overall exposure (AUC), which can be advantageous for developing long-acting therapeutics.[9]

Additional Preclinical Assays

Plasma Protein Binding Assay

Determining the fraction of a drug bound to plasma proteins is crucial as only the unbound drug is free to interact with its target and be cleared from the body.[6]

3.1.1. Experimental Protocol: Equilibrium Dialysis

  • Preparation: A rapid equilibrium dialysis (RED) device is used, which contains a semipermeable membrane separating a plasma compartment from a buffer compartment.[6][10]

  • Sample Loading: Add Tivozanib-spiked plasma (e.g., 1-5 µM) to the plasma chamber and an equal volume of phosphate-buffered saline (PBS) to the buffer chamber.[6]

  • Incubation: Incubate the device at 37°C for a sufficient time (e.g., 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.

  • Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of Tivozanib in both aliquots using the validated LC-MS/MS method described in Section 1. This compound is added post-incubation as the internal standard for quantification.

  • Calculation: The percentage of unbound drug (% Unbound) is calculated as: % Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) x 100

Metabolic Stability Assay

This assay evaluates the susceptibility of a drug to metabolism by liver enzymes, providing an estimate of its intrinsic clearance.[11][12]

3.2.1. Experimental Protocol: Liver Microsomal Stability

  • Reaction Mixture: Prepare a reaction mixture containing rat liver microsomes, a NADPH-regenerating system, and phosphate (B84403) buffer.

  • Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding Tivozanib (e.g., 1 µM final concentration).

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding ice-cold acetonitrile containing this compound as the internal standard.

  • Sample Processing: Centrifuge the samples to pellet the microsomes and transfer the supernatant for analysis.

  • Analysis: Quantify the remaining concentration of Tivozanib at each time point using the validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of Tivozanib remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693 / k.

Tivozanib Mechanism of Action

Tivozanib inhibits tumor angiogenesis by blocking the phosphorylation of VEGFR-1, -2, and -3.[1][13] This disrupts downstream signaling pathways, including the MAPK and PI3K/Akt pathways, which are essential for endothelial cell proliferation, migration, and survival.[1][2]

Signaling Pathway Diagram

Tivozanib_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR-1, -2, -3 VEGF->VEGFR Binds to PI3K PI3K VEGFR->PI3K MAPK MAPK Pathway (RAS-RAF-MEK-ERK) VEGFR->MAPK Tivozanib Tivozanib Tivozanib->VEGFR Inhibits Phosphorylation Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Akt->Angiogenesis MAPK->Angiogenesis

Caption: Tivozanib inhibits VEGFR phosphorylation, blocking downstream signaling.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and precise quantification of Tivozanib in preclinical pharmacokinetic studies. The detailed protocols and methodologies presented in this guide provide a robust framework for researchers to evaluate the ADME properties of Tivozanib, supporting its continued development. The representative data highlights the potential of deuteration to favorably modify the pharmacokinetic profile of a drug candidate.

References

Application Note: High-Throughput Quantification of Tivozanib in Rabbit Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Tivozanib in rabbit plasma. The assay utilizes a stable isotope-labeled internal standard, D4-Tivozanib, to ensure high accuracy and precision. Sample preparation is achieved through a straightforward liquid-liquid extraction procedure. The method is validated according to USFDA guidelines and demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range, making it suitable for pharmacokinetic studies in rabbits.

Introduction

Tivozanib is a potent and selective oral inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases, approved for the treatment of advanced renal cell carcinoma.[1] Preclinical pharmacokinetic studies are crucial for the evaluation of new drug candidates. Rabbits are frequently used as an animal model in such studies.[2][3][4] This application note provides a detailed protocol for a reliable LC-MS/MS method to quantify Tivozanib in rabbit plasma, which is essential for accurate pharmacokinetic profiling. The use of a deuterated internal standard (D4-Tivozanib) minimizes variability due to matrix effects and extraction inconsistencies.[5]

Experimental

Materials and Reagents
  • Tivozanib reference standard

  • D4-Tivozanib (internal standard)

  • Acetonitrile (HPLC grade)

  • Hexane (B92381) sulphonic acid

  • Water (HPLC grade)

  • Rabbit plasma (K2-EDTA)

Instrumentation
  • LC-MS/MS: QTRAP 5500 triple quadrupole mass spectrometer with a positive ion electrospray ionization (ESI) interface.[1]

  • HPLC: Shimadzu or equivalent system with a binary pump, autosampler, and column oven.

Liquid Chromatography Conditions

A Symmetry C18 column (150 mm x 4.6 mm, 3.5 µm) was used for chromatographic separation.[1] The mobile phase consisted of a 40:60 (v/v) mixture of a buffer containing hexane sulphonic acid and acetonitrile, delivered at a flow rate of 1.0 mL/min in an isocratic elution mode.[1] The total run time was 5 minutes, and the injection volume was 10 µL.[1]

Mass Spectrometry Conditions

The mass spectrometer was operated in positive ion ESI mode. The multiple reaction monitoring (MRM) mode was used to detect the transitions for Tivozanib and D4-Tivozanib. The optimized mass spectrometry parameters are summarized in Table 1.

Table 1: Optimized Mass Spectrometry Parameters [1]

ParameterSetting
Ion Spray Voltage5500 V
Source Temperature550°C
Drying Gas Temperature120-250°C
Collision GasNitrogen
Pressure55 psi
MRM Transition (Tivozanib)m/z 510.69 → [Product Ion]
MRM Transition (D4-Tivozanib)m/z 514.26 → [Product Ion]

(Note: Specific product ions were not detailed in the source material, but would be determined during method development by infusing the standards into the mass spectrometer.)

Protocols

Standard Stock Solution Preparation
  • Tivozanib Primary Stock: Accurately weigh and dissolve Tivozanib in a suitable solvent (e.g., methanol (B129727) or DMSO) to prepare a 1 mg/mL primary stock solution.

  • D4-Tivozanib Internal Standard (IS) Stock: Prepare a 1 mg/mL stock solution of D4-Tivozanib in a similar manner.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Tivozanib primary stock solution with diluent (e.g., 50:50 acetonitrile:water).

  • IS Working Solution: Dilute the D4-Tivozanib stock solution to a final concentration of [e.g., 100 ng/mL] with the diluent.

Sample Preparation Protocol

A liquid-liquid extraction method was employed for the extraction of Tivozanib and the internal standard from rabbit plasma.[1]

  • Pipette 200 µL of rabbit plasma into a 2 mL microcentrifuge tube.

  • Spike with 100 µL of the D4-Tivozanib working solution.

  • Add 100 µL of the appropriate Tivozanib working standard solution (for calibration standards) or blank diluent (for unknown samples).

  • Add 1600 µL of acetonitrile.[1]

  • Vortex mix for 15 minutes.[1]

  • Centrifuge the samples at 5000 rpm for 15 minutes.[1]

  • Transfer the supernatant to a clean tube.

  • Filter the supernatant through a 0.45 µm nylon syringe filter into an HPLC vial.[1]

  • Inject 10 µL into the LC-MS/MS system.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 200 µL Rabbit Plasma is_spike Spike 100 µL D4-Tivozanib plasma->is_spike std_spike Spike 100 µL Tivozanib Std is_spike->std_spike extraction Add 1600 µL Acetonitrile Vortex 15 min std_spike->extraction centrifuge Centrifuge 5000 rpm, 15 min extraction->centrifuge supernatant Transfer Supernatant centrifuge->supernatant filter Filter 0.45 µm supernatant->filter vial Transfer to HPLC Vial filter->vial lcms Inject 10 µL into LC-MS/MS vial->lcms separation Chromatographic Separation (Symmetry C18) lcms->separation detection MS/MS Detection (MRM Mode) separation->detection data Data Acquisition detection->data integration Peak Integration data->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Tivozanib calibration->quantification report Generate Report quantification->report

Caption: Experimental workflow from sample preparation to data analysis.

Results

Linearity

The method was found to be linear over the concentration range of 50 ng/mL to 400 ng/mL for Tivozanib in rabbit plasma.[1] The coefficient of determination (r²) was consistently ≥ 0.999.[1]

Table 2: Calibration Curve Linearity [1]

AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
Tivozanib50 - 4000.9996
Accuracy and Precision

The intra-day and inter-day precision and accuracy were evaluated at low and high-quality control (LQC and HQC) concentrations. The results are summarized in Table 3. The %CV values were within the acceptable limits as per USFDA guidelines.

Table 3: Accuracy and Precision Data [1]

AnalyteQC LevelIntra-day %CVInter-day %CVAccuracy (%)
TivozanibLQC0.69[Data not specified]99.13
TivozanibHQC0.19[Data not specified]97.73
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the reliability of the method. The results indicated that the matrix effect on the ionization of the analyte was within an acceptable range.[1]

Table 4: Recovery and Matrix Effect [1]

AnalyteQC LevelRecovery (%)Matrix Effect (%)
TivozanibLQC[Data not specified]99.13
TivozanibHQC[Data not specified]97.73
Stability

The stability of Tivozanib in rabbit plasma was evaluated under various conditions, including freeze-thaw, bench-top, and long-term storage. The results, as summarized in Table 5, demonstrate that Tivozanib is stable throughout the sample handling and analysis process.

Table 5: Stability Data

Stability ConditionConcentration LevelStability (%)
Freeze-Thaw (3 cycles)LQC & HQCWithin acceptable limits[1]
Bench-Top (e.g., 4 hours)LQC & HQCWithin acceptable limits[1]
Long-Term (-20°C)LQC & HQCWithin acceptable limits[1]

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Tivozanib in rabbit plasma. The use of a deuterated internal standard ensures accuracy and precision, while the simple liquid-liquid extraction procedure allows for high-throughput analysis. This validated method is well-suited for supporting pharmacokinetic studies of Tivozanib in a preclinical rabbit model.

Tivozanib Signaling Pathway Inhibition

G cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGF Receptors (VEGFR-1, -2, -3) VEGF->VEGFR Binds to Angiogenesis Angiogenesis VEGFR->Angiogenesis Activates Proliferation Endothelial Cell Proliferation VEGFR->Proliferation Migration Endothelial Cell Migration VEGFR->Migration Tivozanib Tivozanib Tivozanib->VEGFR Inhibits

Caption: Tivozanib inhibits VEGF receptor signaling pathways.

References

Application Notes and Protocols for Tivozanib in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of Tivozanib in cell-based assays. While Tivozanib is the active compound for studying biological effects, its deuterated analog, Tivozanib-d6, serves as a critical internal standard for accurate quantification in analytical assays.

Introduction to Tivozanib and this compound

Tivozanib is a potent and selective oral tyrosine kinase inhibitor (TKI) that primarily targets vascular endothelial growth factor receptors (VEGFRs).[1][2] It binds to the ATP-binding site of VEGFR-1, VEGFR-2, and VEGFR-3, inhibiting their phosphorylation and subsequent activation.[1][3] This blockade disrupts downstream signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for angiogenesis—the formation of new blood vessels that tumors need to grow and metastasize.[3][4] Tivozanib has shown efficacy in treating advanced renal cell carcinoma (RCC).[2][5]

This compound is a stable, isotopically labeled version of Tivozanib, where six hydrogen atoms have been replaced with deuterium.[6][7] This mass shift makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) applications, allowing for precise quantification of Tivozanib in biological samples. In cell-based assays, Tivozanib is used to elicit a biological response, while this compound is used in the analytical phase to measure Tivozanib concentrations.

Signaling Pathway and Experimental Workflow

Tivozanib_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space VEGFR VEGFR-1, -2, -3 VEGF VEGF Ligand VEGF->VEGFR Binding & Activation

Figure 1: Tivozanib inhibits VEGFR phosphorylation, blocking downstream signaling.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Cell Seeding C Cell Treatment with Varying Tivozanib Concentrations A->C B Tivozanib Stock Preparation B->C D Incubation (e.g., 48-72 hours) C->D E Select Assay D->E F1 Proliferation Assay (e.g., MTT) E->F1 Biological Effect F2 Western Blot (Protein Expression/ Phosphorylation) E->F2 Mechanism F3 LC-MS Analysis (Drug Quantification) E->F3 Quantification G Data Analysis & Interpretation F1->G F2->G F3->G

Figure 2: General workflow for in vitro cell-based assays with Tivozanib.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of Tivozanib

Target KinaseIC₅₀ (nM)Description
VEGFR-10.21Concentration for 50% inhibition of VEGFR-1 kinase activity.[8]
VEGFR-20.16Concentration for 50% inhibition of VEGFR-2 kinase activity.[8]
VEGFR-30.24Concentration for 50% inhibition of VEGFR-3 kinase activity.[8]
c-Kit1.63Concentration for 50% inhibition of c-Kit kinase activity.[8]
PDGFRβ1.72Concentration for 50% inhibition of PDGFRβ kinase activity.[8]

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Protocol 1: Cell Proliferation (MTT) Assay

This protocol determines the effect of Tivozanib on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., human renal cell carcinoma cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Tivozanib (non-deuterated)

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Tivozanib Preparation: Prepare a 10 mM stock solution of Tivozanib in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest Tivozanib dose.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared Tivozanib dilutions or vehicle control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.[9]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Western Blot Analysis of VEGFR-2 Phosphorylation

This protocol assesses Tivozanib's ability to inhibit VEGF-induced phosphorylation of its target, VEGFR-2.

Materials:

  • Endothelial cells or cancer cells expressing VEGFR-2

  • Serum-free medium

  • Tivozanib

  • Recombinant human VEGF-A

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Starvation: Plate cells and grow to 80-90% confluency. Serum-starve the cells overnight to reduce basal receptor phosphorylation.

  • Tivozanib Pre-treatment: Treat cells with various concentrations of Tivozanib or vehicle control (DMSO) for 2-4 hours.

  • VEGF Stimulation: Stimulate the cells with recombinant VEGF-A (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR-2 phosphorylation. Include a non-stimulated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibody against phospho-VEGFR-2 overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total VEGFR-2 and a loading control (e.g., β-actin) to ensure equal protein loading.

  • Analysis: Quantify band intensities to determine the ratio of phosphorylated VEGFR-2 to total VEGFR-2.

Protocol 3: Quantification of Intracellular Tivozanib via LC-MS using this compound

This protocol describes how to measure the concentration of Tivozanib within cells, using this compound as an internal standard for accurate quantification.

Materials:

  • Cells treated with Tivozanib (from a separate experiment)

  • This compound (for internal standard)[6]

  • Methanol (LC-MS grade) for extraction

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Ultrapure water

  • LC-MS/MS system

Procedure:

  • Cell Harvesting and Lysis:

    • After treating cells with Tivozanib for the desired time, wash the cell pellet with ice-cold PBS to remove extracellular drug.

    • Count the cells to normalize the final drug concentration.

    • Lyse the cells by adding a known volume of ice-cold methanol.

  • Internal Standard Spiking: Add a known concentration of this compound to each sample lysate. The concentration should be similar to the expected range of Tivozanib concentrations.

  • Protein Precipitation and Extraction:

    • Vortex the samples vigorously to ensure complete lysis and protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cell debris.

  • Sample Preparation for LC-MS:

    • Carefully collect the supernatant containing the extracted Tivozanib and this compound.

    • Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small, known volume of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Set up the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for both Tivozanib and this compound.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area ratio (Tivozanib / this compound) against a series of known Tivozanib concentrations.

    • Use the standard curve to calculate the concentration of Tivozanib in the experimental samples based on their measured peak area ratios.

    • Normalize the final concentration to the number of cells used in the extraction.

References

Application Notes and Protocols for Tivozanib-d6 in Mass Spectrometry Calibration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tivozanib (B1683842) is a potent and selective vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor. In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are crucial for achieving accurate and precise results. Tivozanib-d6, a deuterated analog of Tivozanib, serves as an excellent internal standard for the quantification of Tivozanib in various biological matrices. Its utility stems from its similar physicochemical properties to the parent compound, allowing it to compensate for variability in sample preparation and matrix effects.[1][2] This document provides detailed application notes and protocols for the use of this compound as a calibrant in mass spectrometry-based assays.

While primarily used as an internal standard in pharmacokinetic studies, the principles of its preparation and detection can be adapted for the calibration of mass spectrometry equipment for Tivozanib analysis.[3][4] These protocols are intended to guide researchers in developing robust and reliable analytical methods.

Physicochemical Properties

PropertyValueReference
Chemical Name 1-(4-((6,7-Bis(methoxy-d3)quinolin-4-yl)oxy)-2-chlorophenyl)-3-(5-methylisoxazol-3-yl)urea[5]
Molecular Formula C₂₂H₁₃D₆ClN₄O₅[5]
Molecular Weight 460.9 g/mol [5]
CAS Number 1714998-87-4[5]

Experimental Protocols

Preparation of Stock and Working Solutions

This protocol outlines the preparation of stock and working solutions of this compound for use in generating calibration curves.

Materials:

  • This compound powder

  • LC-MS grade methanol

  • LC-MS grade acetonitrile (B52724)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Calibrated analytical balance

  • Volumetric flasks (1 mL, 10 mL, 50 mL)

  • Micropipettes

Procedure:

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh 1 mg of this compound powder.

    • Dissolve the powder in 1 mL of DMSO to prepare a 1 mg/mL stock solution.

    • Store the stock solution at -20°C.

  • Secondary Stock Solution (100 µg/mL):

    • Pipette 100 µL of the 1 mg/mL primary stock solution into a 1 mL volumetric flask.

    • Bring the volume to 1 mL with a 50:50 (v/v) mixture of acetonitrile and methanol.

  • Serial Dilutions for Calibration Curve:

    • Prepare a series of working standard solutions by serially diluting the secondary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

    • The concentration range for the calibration curve can be adapted based on the specific assay requirements, with reported linear ranges for Tivozanib analysis varying from 0.5 ng/mL to 5000 ng/mL.[6][7] A typical range could be 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

Sample Preparation for LC-MS/MS Analysis (Protein Precipitation)

This protocol is adapted from methods used for the analysis of Tivozanib in plasma and is a common procedure for cleaning up biological samples before injection into the LC-MS/MS system.[7][8]

Materials:

  • Blank biological matrix (e.g., human plasma, rat plasma)

  • This compound working solutions

  • Acetonitrile, chilled at -20°C

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of the blank biological matrix in a microcentrifuge tube, add a specific volume of the this compound working solution to achieve the desired calibration concentrations.

  • Add 300 µL of chilled acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following parameters are suggested based on published methods for Tivozanib analysis and can be optimized for specific instrumentation.[3][4][8]

Liquid Chromatography
ParameterRecommended Condition
HPLC Column C18 column (e.g., UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution A linear gradient starting with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte, followed by re-equilibration.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40°C
Mass Spectrometry
ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) To be determined for this compound (expected m/z around 461.9)
Product Ion (Q3) To be determined (fragment of the precursor ion)
Collision Energy To be optimized for the specific instrument and transition
Dwell Time 100-200 ms

Note: The exact m/z values for the precursor and product ions for this compound should be determined by direct infusion of a standard solution into the mass spectrometer. For Tivozanib, a common transition is monitored.

Data Presentation

Calibration Curve Data

A calibration curve should be constructed by plotting the peak area of this compound against its concentration. The linearity of the curve should be evaluated using a regression analysis, with a correlation coefficient (r²) greater than 0.99 being desirable.

Concentration (ng/mL)Peak Area (Arbitrary Units)
1Example Value
5Example Value
10Example Value
50Example Value
100Example Value
500Example Value
1000Example Value
System Suitability

System suitability tests should be performed before each analytical run to ensure the performance of the LC-MS/MS system.

ParameterAcceptance Criteria
Peak Area Precision (%CV) < 15%
Retention Time Precision (%CV) < 2%
Signal-to-Noise Ratio (at LLOQ) > 10

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock This compound Stock Solution Working Working Standards Stock->Working Dilution Spike Spike into Blank Matrix Working->Spike Precipitate Protein Precipitation Spike->Precipitate Add Acetonitrile Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject Sample Supernatant->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantification Calibrate->Quantify logical_relationship Tivozanib_d6 This compound (Calibrant/Internal Standard) Matrix_Effects Compensation for Matrix Effects Tivozanib_d6->Matrix_Effects Sample_Prep_Var Correction for Sample Preparation Variability Tivozanib_d6->Sample_Prep_Var Accuracy Accuracy Reliable_Quant Reliable Quantification of Tivozanib Accuracy->Reliable_Quant Precision Precision Precision->Reliable_Quant Matrix_Effects->Accuracy Sample_Prep_Var->Precision

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects with Tivozanib-d6 in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the bioanalysis of Tivozanib using its deuterated internal standard, Tivozanib-d6.

Frequently Asked Questions (FAQs)

Q1: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound recommended for the bioanalysis of Tivozanib?

A1: A SIL-IS like this compound is considered the gold standard in quantitative bioanalysis, especially for LC-MS/MS methods.[1] Because this compound is chemically identical to Tivozanib, with only a few hydrogen atoms replaced by deuterium, it exhibits nearly the same physicochemical properties. This ensures that it co-elutes chromatographically and behaves similarly during sample extraction, and ionization in the mass spectrometer.[1] Consequently, it effectively compensates for variability in sample preparation and, most importantly, for matrix effects (ion suppression or enhancement), leading to more accurate and precise quantification of Tivozanib.

Q2: What are matrix effects and how do they affect Tivozanib quantification?

A2: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds from the biological matrix (e.g., plasma, urine). These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can compromise the accuracy, precision, and sensitivity of the bioanalytical method. Without proper correction, matrix effects can lead to erroneous quantification of Tivozanib.

Q3: How is the matrix effect quantitatively assessed in a bioanalytical method for Tivozanib?

A3: The matrix effect is typically assessed by calculating the Matrix Factor (MF). This is determined by comparing the peak response of an analyte in a post-extraction spiked blank matrix sample to its response in a neat solution at the same concentration. The Internal Standard (IS)-normalized MF is then calculated by dividing the MF of the analyte by the MF of the internal standard. According to regulatory guidelines, the coefficient of variation (CV) of the IS-normalized MF across at least six different lots of the biological matrix should not exceed 15%.

Troubleshooting Guide

Issue 1: Chromatographic separation is observed between Tivozanib and this compound.

  • Question: I am observing a slight shift in retention time between Tivozanib and its deuterated internal standard, this compound. Is this normal and can it affect my results?

  • Answer: This phenomenon is known as the "deuterium isotope effect" and can occur in reversed-phase chromatography. While a small, consistent separation might be acceptable, a significant or variable shift can be problematic. If the two compounds do not co-elute perfectly, they may be affected differently by matrix components at their respective retention times, leading to inadequate correction for matrix effects and compromising the accuracy of the results.[1]

  • Troubleshooting Steps:

    • Confirm Co-elution: Overlay the chromatograms of Tivozanib and this compound to visually inspect the degree of separation.

    • Optimize Chromatography:

      • Modify Mobile Phase Gradient: A shallower gradient can sometimes improve the co-elution of the analyte and its SIL-IS.

      • Adjust Column Temperature: Increasing or decreasing the column temperature can alter the retention behavior and may help in merging the peaks.

      • Use a Lower Resolution Column: In some cases, a column with slightly lower resolving power can be advantageous to ensure the complete overlap of the analyte and IS peaks.[1]

Issue 2: The this compound internal standard signal is erratic or shows high variability.

  • Question: The peak area of my this compound internal standard is highly variable across my sample batch, even in my quality control (QC) samples. What could be the cause and how can I fix it?

  • Answer: An erratic internal standard signal can be caused by several factors, including inconsistent sample preparation, instrument instability, or differential matrix effects where the IS is affected differently than the analyte in some samples.

  • Troubleshooting Steps:

    • Review Sample Preparation: Ensure consistency in all steps, especially pipetting of the internal standard, vortexing, and supernatant transfer. Automation of liquid handling can minimize this variability.

    • Check for Instrument Issues:

      • System Suitability Test: Before running a batch, inject a standard solution multiple times to check for consistent peak areas and retention times. This helps to ensure the LC-MS/MS system is stable.

      • Inspect for Contamination: Carryover from a high concentration sample can affect the subsequent injection. Run blank injections after high concentration samples to check for carryover. If observed, optimize the needle wash method of the autosampler.

    • Investigate Matrix Effects:

      • Re-evaluate Matrix Factor: Assess the matrix factor in multiple lots of the biological matrix. If significant variability is observed, the sample cleanup procedure may need to be improved (e.g., switching from protein precipitation to solid-phase extraction).

      • Dilute the Sample: Diluting the sample with a suitable buffer can reduce the concentration of matrix components, thereby minimizing their impact on ionization.

Issue 3: Low recovery of Tivozanib and/or this compound.

  • Question: My extraction recovery for Tivozanib and this compound is consistently low. How can I improve it?

  • Answer: Low recovery indicates that a significant portion of the analyte and internal standard is being lost during the sample preparation process. This can affect the sensitivity of the assay.

  • Troubleshooting Steps:

    • Optimize Protein Precipitation:

      • Solvent-to-Plasma Ratio: Ensure the ratio of precipitation solvent (e.g., acetonitrile) to plasma is optimal. A 3:1 or 4:1 ratio is commonly used.

      • Precipitation Time and Temperature: Ensure complete protein precipitation by allowing sufficient time for the process and considering performing it at a low temperature (e.g., on ice) to enhance precipitation.

    • Develop a Solid-Phase Extraction (SPE) Method:

      • Sorbent Selection: Choose an appropriate SPE sorbent based on the physicochemical properties of Tivozanib (e.g., a mixed-mode cation exchange or reversed-phase sorbent).

      • Optimize Wash and Elution Solvents: Systematically test different wash solvents to effectively remove interferences without eluting Tivozanib. Similarly, optimize the elution solvent to ensure complete recovery of the analyte from the sorbent.

Quantitative Data Summary

The following tables summarize validation data from published bioanalytical methods for Tivozanib, demonstrating the effectiveness of using a deuterated internal standard in mitigating matrix effects.

Table 1: Matrix Effect and Recovery Data for Tivozanib Analysis

Analyte/ISMatrixSample PreparationMatrix Effect (% Mean)Recovery (% Mean)%CV of IS-Normalized Matrix FactorReference
Tivozanib/Tivozanib-d4Rabbit PlasmaLiquid-Liquid Extraction97.73 - 99.1395.85 - 99.681.1[2]
Tivozanib/Deuterium ISRat PlasmaProtein Precipitation97.73 - 99.13Not Reported1.0[3]

Table 2: Precision and Accuracy Data from Tivozanib Bioanalytical Methods

MatrixLLOQ (ng/mL)QC Levels (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)Reference
Rabbit Plasma5050, 200, 350≤ 2.38Not Reported-1.06 to 1.06[2]
Human Plasma0.51.5, 750, 4000≤ 8.8≤ 7.7-4.4 to 4.2[4]

Experimental Protocols

Protocol 1: Protein Precipitation for Tivozanib in Human Plasma

This protocol is a representative method based on common practices for small molecule extraction.

  • Sample Thawing: Thaw frozen human plasma samples and quality control (QC) samples at room temperature. Vortex to ensure homogeneity.

  • Aliquoting: Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of this compound working solution (e.g., 100 ng/mL in 50:50 acetonitrile (B52724):water) to each tube, except for blank samples.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex all tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a clean 96-well plate or autosampler vials.

  • Dilution (Optional): If necessary, dilute the supernatant with an equal volume of water or mobile phase to ensure compatibility with the LC-MS/MS system.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Tivozanib in Human Plasma

This is a representative SPE protocol. The specific sorbent and solvents should be optimized during method development.

  • Sample Pre-treatment: To 100 µL of human plasma, add 25 µL of this compound working solution. Add 200 µL of 4% phosphoric acid in water and vortex.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elution: Elute Tivozanib and this compound from the cartridge with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of mobile phase.

  • Injection: Inject an appropriate volume into the LC-MS/MS system.

Visualizations

G cluster_workflow Bioanalytical Workflow with this compound sample Plasma Sample (containing Tivozanib) add_is Add this compound (Internal Standard) sample->add_is extraction Sample Preparation (Protein Precipitation or SPE) add_is->extraction analysis LC-MS/MS Analysis extraction->analysis data Data Processing (Peak Area Ratio Tivozanib/Tivozanib-d6) analysis->data quant Quantification (Concentration Calculation) data->quant

Caption: Bioanalytical workflow for Tivozanib using this compound.

G cluster_matrix_effect Mechanism of Matrix Effect Compensation Tivozanib Tivozanib IonSource MS Ion Source Tivozanib->IonSource Ratio Peak Area Ratio (Tivozanib / this compound) Remains Constant Tivozanib->Ratio Tivozanib_d6 This compound (IS) Tivozanib_d6->IonSource Tivozanib_d6->Ratio Matrix Co-eluting Matrix Components Matrix->IonSource Affects Ionization Suppression Ion Suppression/Enhancement IonSource->Suppression G cluster_pathway Tivozanib Mechanism: VEGF Signaling Inhibition VEGF VEGF Ligand VEGFR VEGF Receptor (VEGFR-1, 2, 3) VEGF->VEGFR Binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR->Dimerization Tivozanib Tivozanib Tivozanib->VEGFR Inhibits ATP Binding Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization->Signaling Activates Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Signaling->Angiogenesis Promotes

References

Technical Support Center: Tivozanib-d6 Isotopic Exchange

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing potential isotopic exchange in Tivozanib-d6 standards. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the integrity of your analytical data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where are the deuterium (B1214612) labels located?

This compound is a stable isotope-labeled internal standard for Tivozanib, a potent tyrosine kinase inhibitor. The six deuterium atoms are located on the two methoxy (B1213986) groups of the 6,7-dimethoxyquinoline (B1600373) core of the molecule. This labeling provides a mass shift of +6 Da compared to the unlabeled Tivozanib, allowing for its use in isotope dilution mass spectrometry assays.

Q2: What is isotopic exchange and why is it a concern for this compound?

Isotopic exchange, or back-exchange, is the unintended replacement of deuterium atoms on this compound with hydrogen atoms from the surrounding solvent or sample matrix.[1] This process can compromise the accuracy of quantitative analyses by causing a decrease in the internal standard's signal and a corresponding artificial increase in the analyte's signal.[1]

Q3: How stable are the deuterium labels on the methoxy groups of this compound?

Deuterium labels on aryl methoxy groups are generally considered stable under typical analytical conditions. However, forced degradation studies of Tivozanib have shown that the molecule is susceptible to degradation under harsh hydrolytic (acidic and basic) conditions.[2] While these studies did not specifically measure isotopic exchange, they suggest that extreme pH and high temperatures could potentially facilitate the exchange of deuterium for hydrogen on the methoxy groups.

Q4: What are the primary factors that can induce isotopic exchange in this compound?

The main factors that can promote isotopic exchange are:

  • pH: Both highly acidic and highly basic conditions can catalyze the exchange process. The rate of exchange is typically lowest at a slightly acidic pH.

  • Temperature: Elevated temperatures can increase the rate of isotopic exchange.

  • Solvent: Protic solvents, such as water and methanol, are necessary for the exchange to occur. Aprotic solvents, like acetonitrile, are less likely to facilitate exchange.

  • Exposure Time: The longer the this compound is exposed to unfavorable conditions, the greater the potential for isotopic exchange.

Troubleshooting Guide: Unstable this compound Signal

If you observe a decreasing signal for your this compound internal standard over an analytical run, or if you detect a signal for unlabeled Tivozanib in your internal standard solution, you may be experiencing isotopic exchange. This guide will help you troubleshoot the issue.

Problem: Decreasing this compound signal or appearance of unlabeled Tivozanib peak.

Troubleshooting Workflow

G start Start: Suspected Isotopic Exchange prep Review Sample Preparation: pH, Temperature, Solvent start->prep storage Evaluate Storage Conditions: Temperature, Solvent, Duration prep->storage lc_params Assess LC-MS Parameters: Mobile Phase pH, Column Temp. storage->lc_params stability_exp Perform Stability Experiment (See Protocol Below) lc_params->stability_exp data_analysis Analyze Stability Data: Monitor IS Signal and Analyte Appearance stability_exp->data_analysis stable Result: Stable (<15% change) data_analysis->stable unstable Result: Unstable (>15% change) data_analysis->unstable end_bad Contact Supplier/ Consider Alternative IS stable->end_bad If issues persist optimize Optimize Conditions: - Lower Temperature - Adjust pH towards neutral - Minimize time in protic solvents unstable->optimize end_good Issue Resolved optimize->end_good

Caption: A logical workflow for troubleshooting suspected isotopic exchange of this compound.

Quantitative Data on Isotopic Stability

Table 1: Hypothetical Stability of this compound under Various Conditions

ConditionTemperature (°C)Incubation Time (hours)% Decrease in this compound SignalUnlabeled Tivozanib Detected in IS Channel
Control (T=0) 400%No
Aqueous, pH 7.4 2524< 5%No
Aqueous, pH 2.0 25245-10%Minor peak possible
Aqueous, pH 10.0 252410-20%Yes
Aqueous, pH 7.4 502415-25%Yes
Methanol 2524< 5%No
Acetonitrile 2524< 2%No

Experimental Protocols

This section provides a detailed methodology to assess the stability of your this compound standard under your specific experimental conditions.

Protocol 1: Assessing Isotopic Stability of this compound

Objective: To quantify the extent of isotopic exchange of this compound in various solvents and at different pH values and temperatures.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Unlabeled Tivozanib stock solution (for comparison)

  • Solvents: Acetonitrile, Methanol, Water (HPLC-grade)

  • Buffers: pH 2.0 (0.1% Formic Acid in water), pH 7.4 (Phosphate Buffered Saline), pH 10.0 (Ammonium Bicarbonate, 10 mM)

  • LC-MS/MS system

Methodology:

  • Preparation of Test Solutions:

    • Prepare a working solution of this compound at a concentration of 1 µg/mL in each of the following solutions:

      • Acetonitrile

      • Methanol

      • pH 2.0 buffer

      • pH 7.4 buffer

      • pH 10.0 buffer

  • Incubation:

    • Divide each test solution into two sets of aliquots.

    • Incubate one set at room temperature (25°C) and the other set at an elevated temperature (e.g., 50°C).

    • Prepare a "T=0" sample for each condition by immediately diluting an aliquot with mobile phase and placing it in the autosampler at 4°C.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each incubating solution.

    • Dilute the aliquot with the initial mobile phase to a final concentration suitable for LC-MS/MS analysis (e.g., 10 ng/mL).

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method for Tivozanib.

    • Monitor the mass transitions for both this compound and unlabeled Tivozanib.

  • Data Analysis:

    • Calculate the peak area of the this compound in each sample.

    • Determine the percentage decrease in the this compound signal at each time point relative to the T=0 sample for that condition.

    • Monitor the chromatograms for the appearance and growth of a peak corresponding to unlabeled Tivozanib in the this compound samples.

Experimental Workflow Diagram

G start Start: Prepare this compound Working Solutions incubate Incubate at Different Temperatures (25°C & 50°C) start->incubate sample Sample at Time Points (0, 2, 4, 8, 24h) incubate->sample dilute Dilute with Mobile Phase sample->dilute analyze LC-MS/MS Analysis: Monitor this compound and Unlabeled Tivozanib dilute->analyze calc_decrease Calculate % Decrease of this compound Signal analyze->calc_decrease check_analyte Check for Appearance of Unlabeled Tivozanib analyze->check_analyte end End: Assess Stability calc_decrease->end check_analyte->end

Caption: A step-by-step workflow for the experimental assessment of this compound stability.

Tivozanib Signaling Pathway

Tivozanib is a selective inhibitor of Vascular Endothelial Growth Factor (VEGF) Receptors 1, 2, and 3. By blocking the phosphorylation of these receptors, Tivozanib inhibits downstream signaling pathways, leading to a reduction in angiogenesis and tumor growth.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling VEGF VEGF VEGFR VEGFR-1, -2, -3 VEGF->VEGFR RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K Tivozanib Tivozanib Tivozanib->VEGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

Caption: Tivozanib inhibits VEGFR phosphorylation, blocking downstream signaling pathways.

References

Technical Support Center: Optimizing LC-MS/MS for Tivozanib and Tivozanib-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Tivozanib and its deuterated internal standard, Tivozanib-d6.

Experimental Protocols

A common and effective method for the analysis of Tivozanib in biological matrices involves protein precipitation followed by UPLC-MS/MS analysis.

Sample Preparation:

  • In a clean microcentrifuge tube, aliquot 50 µL of the biological sample (e.g., plasma).

  • Add 200 µL of acetonitrile (B52724) containing the internal standard (this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot onto the LC-MS/MS system.

LC-MS/MS System and Conditions:

The following tables summarize typical parameters for the LC-MS/MS analysis of Tivozanib and this compound. These should serve as a starting point for method development and optimization.

Data Presentation

Table 1: Mass Spectrometry Parameters for Tivozanib and this compound

ParameterTivozanibThis compound
Ionization ModePositive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z455.1461.1
Product Ion (Q3) m/z341.1347.1
Dwell Time100 ms100 ms
Collision EnergyOptimized for specific instrumentOptimized for specific instrument
Declustering PotentialOptimized for specific instrumentOptimized for specific instrument

Note: The precursor ion for this compound is based on the addition of 6 Daltons to the molecular weight of Tivozanib. The product ion is assumed to retain the deuterium (B1214612) labels. These values should be confirmed experimentally.

Table 2: Chromatographic Conditions

ParameterCondition 1Condition 2
LC SystemUPLCHPLC
ColumnAcquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mmWaters C8, 3.5 µm, 4.6 x 100 mm
Mobile Phase A0.1% Formic acid in Water10 mM Ammonium (B1175870) formate (B1220265) in Water
Mobile Phase B0.1% Formic acid in AcetonitrileMethanol
Flow Rate0.4 mL/min1.0 mL/min
GradientGradient elutionIsocratic (e.g., 30:70 A:B)
Column Temperature40 °CAmbient
Injection Volume5 µL10 µL

Troubleshooting Guides

This section addresses specific issues that may be encountered during the LC-MS/MS analysis of Tivozanib and this compound in a question-and-answer format.

Question 1: I am observing significant carryover in my blank injections after running high concentration samples. What can I do to minimize this?

Answer:

Carryover is a common issue in LC-MS/MS analysis, especially with compounds that can adhere to surfaces in the autosampler and LC system. One study specifically noted that carry-over can be a problem with Tivozanib analysis.[1] Here are several steps you can take to mitigate this:

  • Optimize Wash Solvents: Use a strong wash solvent in your autosampler wash routine. A mixture of acetonitrile and isopropanol (B130326) (e.g., 50:50 v/v) with a small amount of acid or base (depending on the nature of the carryover) can be more effective than the mobile phase.

  • Increase Wash Volume and Number of Washes: Increase the volume of the needle wash and the number of wash cycles between injections.

  • Sample Ordering: If possible, analyze samples with expected high concentrations at the end of a run, followed by several blank injections to clean the system.[1]

  • Check for Contamination Hotspots: Carryover can originate from various parts of the system, including the injection valve, rotor seal, and transfer tubing. A systematic check of these components may be necessary.

  • Use a Diverter Valve: If carryover is observed in the mass spectrometer source, a diverter valve can be used to direct the flow to waste during the initial and final parts of the chromatographic run when the analyte is not eluting.

Question 2: My calibration curve for Tivozanib is becoming non-linear at higher concentrations. What is causing this and how can I fix it?

Answer:

Non-linearity at high concentrations is often due to detector saturation or ionization suppression in the mass spectrometer's ion source. For Tivozanib, it has been reported that this can be addressed by monitoring a less abundant isotopologue transition for high concentration samples.[1]

  • Monitor a Secondary, Less Intense Transition: In addition to the primary MRM transition for Tivozanib (e.g., m/z 455.1 → 341.1), set up a secondary transition that is less intense. This could be a different fragment ion or an isotopologue of the precursor ion. For high concentration samples, quantify using the less intense transition to avoid detector saturation.

  • Extend the Dynamic Range with Two Transitions: A validated method has been developed that uses the conventional [M+H]+ transition for low concentrations and a less abundant [M+H]+1 isotopologue transition for high concentrations.[1] This approach can significantly extend the linear dynamic range of the assay.[1]

  • Dilute Samples: While the goal is often to avoid dilutions, if the above method is not feasible, diluting high-concentration samples to fall within the linear range of the primary transition is a reliable solution.

Question 3: I am experiencing poor peak shape and inconsistent retention times for Tivozanib. What are the potential causes?

Answer:

Poor peak shape and retention time shifts can be caused by a variety of factors related to the sample, mobile phase, or LC column.

  • Sample Matrix Effects: Biological samples can contain components that interfere with chromatography. Ensure your sample preparation method is robust and effectively removes interfering substances. Protein precipitation with acetonitrile is a commonly used and effective method.[1]

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds like Tivozanib. Ensure the pH is consistent and appropriate for the chosen column. Using a buffered mobile phase, such as ammonium formate, can help maintain a stable pH.

  • Column Degradation: Over time, the performance of the LC column can degrade. Check the column's performance with a standard mixture. If peak shape and retention time are still poor with the standard, the column may need to be replaced.

  • Improper Reconstitution: Ensure the dried extract is fully redissolved in the reconstitution solvent. The composition of the reconstitution solvent should be similar to or weaker than the initial mobile phase to ensure good peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the expected fragmentation pattern of Tivozanib?

A1: The fragmentation of Tivozanib in positive ion mode typically involves the cleavage of the urea (B33335) linkage. The most common product ion observed is around m/z 341.1, which corresponds to the quinoline-containing portion of the molecule. A detailed fragmentation pathway can be useful for identifying potential interfering substances and for optimizing collision energy.

Q2: Why is a deuterated internal standard like this compound recommended?

A2: A stable isotope-labeled internal standard like this compound is highly recommended for quantitative LC-MS/MS analysis. Because it has very similar chemical and physical properties to Tivozanib, it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects. This allows for more accurate and precise quantification by correcting for variations in sample preparation and instrument response.

Q3: What are the key validation parameters to consider for a bioanalytical method for Tivozanib?

A3: According to regulatory guidelines (e.g., FDA and EMA), the key validation parameters for a bioanalytical method include:

  • Selectivity and Specificity: Ensuring no interference from endogenous components in the matrix.

  • Accuracy and Precision: Determining how close the measured values are to the true values and the reproducibility of the measurements.

  • Calibration Curve: Assessing the linearity and range of the assay.

  • Matrix Effect: Evaluating the influence of matrix components on the ionization of the analyte.

  • Recovery: Measuring the efficiency of the extraction process.

  • Stability: Assessing the stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, bench-top, long-term).

Q4: Can I use a different C18 column than the ones mentioned in the protocols?

A4: Yes, it is possible to use other C18 columns. However, different columns from various manufacturers can have different selectivities due to variations in silica (B1680970) purity, particle size, and bonding chemistry. If you switch to a different column, you will likely need to re-optimize the chromatographic conditions, including the mobile phase composition and gradient profile, to achieve the desired separation and peak shape for Tivozanib and this compound.

Mandatory Visualization

Tivozanib_LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Acetonitrile with this compound Sample->Add_IS Vortex Vortex to Precipitate Proteins Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_System UPLC/HPLC System Reconstitute->LC_System Inject MS_System Tandem Mass Spectrometer LC_System->MS_System Data_Analysis Data Acquisition and Analysis MS_System->Data_Analysis

Caption: Experimental workflow for the LC-MS/MS analysis of Tivozanib.

Tivozanib_Fragmentation Tivozanib Tivozanib (Precursor Ion) m/z 455.1 Fragment Product Ion m/z 341.1 Tivozanib->Fragment CID NL Neutral Loss (Urea-Isocyanate Moiety)

References

Technical Support Center: Troubleshooting Poor Peak Shape for Tivozanib-d6 in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Tivozanib-d6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues related to poor peak shape.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving specific peak shape problems for this compound.

Issue 1: Peak Tailing

Q1: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?

A1: Peak tailing is a common issue in HPLC and can be caused by a variety of factors. Here is a step-by-step guide to troubleshoot this problem:

Potential Causes & Solutions for Peak Tailing

Potential CauseRecommended Solution
Secondary Silanol (B1196071) Interactions Tivozanib (B1683842) contains basic nitrogen atoms that can interact with acidic silanol groups on the silica-based stationary phase, a primary cause of tailing[1][2]. To mitigate this, operate at a lower pH to ensure the full protonation of the silanol groups[2]. Using a highly deactivated, end-capped column can also minimize these interactions[3][4].
Mobile Phase pH close to Analyte pKa If the mobile phase pH is near the pKa of this compound, both ionized and non-ionized forms of the analyte may exist, leading to peak tailing[1][5]. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure a single ionic state.
Column Overload Injecting too much sample can saturate the column, resulting in asymmetrical peaks[4][6]. To check for this, reduce the injection volume or dilute the sample and observe if the peak shape improves[4][6].
Column Degradation or Contamination A void at the column inlet or a partially blocked frit can distort the flow path and cause tailing[2]. If a void is suspected, you can try reversing the column (if the manufacturer allows) and flushing it with a strong solvent[2]. Regular replacement of solvent filters and the use of guard columns can prevent frit blockage[2].
Metal Chelation Tivozanib has chelating properties and can interact with metal ions in the HPLC system (e.g., from stainless steel components), leading to poor peak shape[7][8][9]. Adding a small amount of a chelating agent like EDTA to the mobile phase can improve peak shape by binding to these metal ions[10][11].
Inappropriate Sample Solvent If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion[5][12]. Whenever possible, dissolve the sample in the initial mobile phase[5].

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed check_overload Reduce Injection Volume/ Concentration start->check_overload check_mobile_phase Adjust Mobile Phase pH (away from pKa) check_overload->check_mobile_phase Still Tailing end Symmetrical Peak check_overload->end Resolved check_column Use End-capped Column/ Lower pH check_mobile_phase->check_column Still Tailing check_mobile_phase->end Resolved check_metal Add Chelating Agent (e.g., EDTA) check_column->check_metal Still Tailing check_column->end Resolved check_solvent Prepare Sample in Mobile Phase check_metal->check_solvent Still Tailing check_metal->end Resolved check_solvent->end Resolved

Caption: A logical workflow for troubleshooting peak tailing.

Issue 2: Peak Fronting

Q2: My this compound peak is fronting. What could be the cause and how do I resolve it?

A2: Peak fronting, where the peak is broader in the first half, is often related to sample solubility or column issues[13].

Potential Causes & Solutions for Peak Fronting

Potential CauseRecommended Solution
Column Overload Similar to peak tailing, injecting too much sample can lead to fronting, often due to concentration overload[6][14][15]. Reduce the amount of sample loaded onto the column by decreasing the injection volume or sample concentration[13][15].
Poor Sample Solubility If this compound is not fully dissolved in the injection solvent, it can lead to an uneven band at the head of the column and cause fronting[13]. Ensure the sample is completely dissolved. It may be necessary to either decrease the sample concentration or change the injection solvent to one with better solubility for your compound.
Column Collapse or Void A physical change in the column packing, such as a void or collapse, can disrupt the flow path and cause peak fronting[13][16]. This can be caused by operating the column outside its recommended pH or temperature limits[13]. If a column void is the issue, the column may need to be replaced[16].
Sample Solvent and Mobile Phase Incompatibility A significant mismatch between the strength of the sample solvent and the mobile phase can cause peak distortion, including fronting[13][14]. It is recommended to dissolve the sample in the mobile phase whenever possible[15].

Troubleshooting Workflow for Peak Fronting

start Peak Fronting Observed check_overload Reduce Injection Volume/ Concentration start->check_overload check_solubility Ensure Complete Sample Solubility check_overload->check_solubility Still Fronting end Symmetrical Peak check_overload->end Resolved check_solvent_match Match Sample Solvent to Mobile Phase check_solubility->check_solvent_match Still Fronting check_solubility->end Resolved check_column Inspect/Replace Column check_solvent_match->check_column Still Fronting check_solvent_match->end Resolved check_column->end Resolved

Caption: A logical workflow for troubleshooting peak fronting.

Issue 3: Split Peaks

Q3: I am observing a split or shoulder peak for this compound. What are the likely reasons and solutions?

A3: Split peaks can be caused by issues either before or during the separation process. It's important to first determine if all peaks are splitting or just the analyte of interest[13].

Potential Causes & Solutions for Split Peaks

Potential CauseRecommended Solution
Co-eluting Interference If only the this compound peak is splitting, it's possible that an impurity or a closely related compound is co-eluting. To verify this, try a smaller injection volume. If two separate peaks become apparent, you will need to adjust chromatographic parameters like mobile phase composition, temperature, or flow rate to improve the separation[13][17].
Blocked Column Frit A blockage in the inlet frit of the column can disrupt the sample flow path, leading to peak splitting for all analytes in the chromatogram[13][17]. If this is suspected, the frit may need to be cleaned or replaced. Using an in-line filter can help prevent this issue.
Void or Channel in the Column An unevenly packed column or a void at the head of the column can create multiple paths for the analyte to travel, resulting in split peaks[13][17]. This usually requires column replacement[17].
Sample Solvent Effects Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause the analyte to spread unevenly at the column inlet, leading to a split peak[13][18]. Always aim to dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase[5][18].
Mobile Phase pH near Analyte pKa Similar to peak tailing, if the mobile phase pH is too close to the analyte's pKa, it can result in the presence of both ionized and non-ionized forms, which may separate slightly and appear as a split peak or shoulder[5]. Adjust the pH to ensure a single species.

Troubleshooting Workflow for Split Peaks

start Split Peak Observed is_all_peaks Are all peaks split? start->is_all_peaks blocked_frit Check/Replace Column Frit is_all_peaks->blocked_frit Yes reduce_injection Reduce Injection Volume is_all_peaks->reduce_injection No column_void Inspect/Replace Column blocked_frit->column_void Still Split end Single, Sharp Peak blocked_frit->end Resolved column_void->end Resolved coelution Co-eluting Interference? reduce_injection->coelution optimize_method Optimize Separation (Mobile Phase, Temp, etc.) coelution->optimize_method Yes solvent_mismatch Check Sample Solvent Strength coelution->solvent_mismatch No optimize_method->end adjust_ph Adjust Mobile Phase pH solvent_mismatch->adjust_ph Still Split solvent_mismatch->end Resolved adjust_ph->end

Caption: A decision tree for troubleshooting split peaks.

Frequently Asked Questions (FAQs)

Q4: What are the typical HPLC columns and mobile phases used for Tivozanib analysis?

A4: Several reversed-phase HPLC methods have been developed for Tivozanib. C18 columns are the most commonly used stationary phase. Mobile phases are typically a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer.

Summary of Published HPLC Methods for Tivozanib

ColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Reference
Symmetry ODS (C18), 250 x 4.6 mm, 5 µmAcetonitrile (B52724):Methanol:0.1% OPA (60:30:10)1.0235[19]
X-bridge phenyl, 150 x 4.6 mm, 3.5 µmAcetonitrile:0.1% Formic Acid (50:50)1.0216[20]
Symmetry C18, 150 x 4.6 mm, 3.5 µmHexane sulphonic acid:Acetonitrile (40:60)1.0226[21]
Gemini-NX C18, 50 x 2.1 mm, 3 µmAcetonitrile:Ammonium acetate (B1210297) buffer (pH 4.7, 10 mM) (40:60)0.4FLD/PDA[22]
Symmetry C18, 150 x 4.6 mm, 3.5 µmHexane sulphonic acid:Acetonitrile (40:60)1.0LC-MS/MS[23]
Discovery C18, 150 x 4.6 mm, 5 µm0.1% Orthophosphoric acid:Acetonitrile (50:50)1.0-[24]
Sunfire-C18, 100Å, 5 µm, 4.6 x 150 mm0.1% Tri-ethylamine in water:Methanol (61:8:38.2)1.0289[25]

Q5: How do the physicochemical properties of this compound influence its chromatography?

A5: Tivozanib is a hydrophobic molecule and is practically insoluble in water[19][21]. This hydrophobicity dictates the use of reversed-phase HPLC with a high percentage of organic solvent in the mobile phase for elution[10][26]. Its basic nature, due to the presence of nitrogen atoms, makes it susceptible to secondary interactions with silanol groups on the column, which can be a major cause of peak tailing[1][2].

Q6: Could my sample preparation be causing poor peak shape?

A6: Yes, absolutely. Here are a few ways sample preparation can negatively impact peak shape:

  • Inappropriate Sample Solvent: As mentioned previously, dissolving your sample in a solvent that is stronger than your mobile phase is a common cause of peak distortion[5][12].

  • Sample Overload: Injecting a sample that is too concentrated can lead to both fronting and tailing[4][6].

  • Particulates in the Sample: Injecting samples that have not been filtered can lead to a blocked column frit, causing split peaks and increased backpressure[17].

Experimental Protocols

Protocol 1: Column Flushing and Regeneration

This protocol is for cleaning a C18 column that is showing signs of contamination, which can contribute to poor peak shape.

  • Disconnect the column from the detector.

  • Reverse the column direction (only if permitted by the manufacturer).

  • Flush with 20 column volumes of water to remove any buffer salts.

  • Flush with 20 column volumes of isopropanol.

  • Flush with 20 column volumes of hexane.

  • Flush again with 20 column volumes of isopropanol.

  • Flush with 20 column volumes of your mobile phase organic solvent (e.g., acetonitrile or methanol).

  • Return the column to its original direction.

  • Equilibrate the column with your initial mobile phase conditions for at least 20 column volumes, or until the baseline is stable.

Protocol 2: Mobile Phase Optimization for Peak Tailing

This protocol provides a systematic way to adjust the mobile phase to address peak tailing for a basic compound like this compound.

  • Baseline Condition: Start with your current analytical method.

  • Lower the pH: Prepare a series of mobile phases with decreasing pH (e.g., pH 4.0, 3.5, 3.0, 2.5), keeping the organic solvent ratio constant. Use a suitable buffer for the desired pH range. Inject your sample with each mobile phase and observe the peak shape.

  • Add a Chelating Agent: If lowering the pH does not fully resolve the tailing, add a low concentration of EDTA (e.g., 0.1 mM) to your optimized pH mobile phase. This can help to mitigate the effects of metal chelation[10].

  • Optimize Organic Modifier: Once the tailing is minimized, you may need to adjust the percentage of organic solvent to bring the retention time back into the desired range.

References

Technical Support Center: Tivozanib and Tivozanib-d6 Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromatographic analysis of Tivozanib (B1683842) and its deuterated internal standard, Tivozanib-d6. The focus is on ensuring optimal separation and co-elution for accurate quantification.

Troubleshooting Guide: Co-elution of Tivozanib and this compound

This guide addresses specific issues related to the chromatographic separation of Tivozanib and its stable isotope-labeled internal standard.

Question: My chromatogram shows poor resolution or complete co-elution of Tivozanib and this compound. How can I improve their separation?

Answer: While Tivozanib and this compound are expected to have very similar retention times, achieving a slight separation or at least a perfectly symmetrical co-eluting peak is crucial for accurate quantification.[1][2][3] An isotope effect, particularly with deuterium-labeled standards, can sometimes cause slight retention time shifts.[3] Here is a systematic approach to troubleshoot and optimize your separation:

Optimize the Mobile Phase

The composition of your mobile phase is a powerful tool for manipulating selectivity.

  • Adjust Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724), methanol) will increase retention times and may provide the subtle difference in interaction needed to improve resolution.[4]

  • Modify pH: For ionizable compounds like Tivozanib, adjusting the mobile phase pH can significantly impact retention and selectivity. Ensure the mobile phase pH is at least 2 units away from the pKa of Tivozanib to maintain a consistent ionization state.

  • Change Organic Modifier: If you are using acetonitrile, consider switching to methanol (B129727) or a combination of both. The different solvent properties can alter the selectivity between Tivozanib and its deuterated analog.

Evaluate the Stationary Phase (Column)

The choice of HPLC column is critical for achieving the desired separation.

  • Column Chemistry: If you are using a standard C18 column, consider trying a column with a different stationary phase chemistry, such as a C8, Phenyl-Hexyl, or a column with a polar-embedded group. These variations can offer different selectivities.

  • Particle Size and Column Length: Increasing column length or decreasing the particle size of the stationary phase can enhance column efficiency (N), leading to sharper peaks and potentially better resolution of closely eluting compounds.[5]

Adjust Chromatographic Conditions

Fine-tuning the operational parameters can often resolve co-elution issues.

  • Temperature Control: Lowering the column temperature can increase retention and may improve resolution. Conversely, increasing the temperature can sometimes improve peak shape and efficiency.[6] Experiment with temperatures in a controlled manner (e.g., in 5°C increments).

  • Flow Rate: Reducing the flow rate can increase the time the analytes spend interacting with the stationary phase, which can sometimes improve the separation of closely eluting peaks.

  • Gradient Elution: If using an isocratic method, switching to a shallow gradient elution profile can sometimes provide the necessary resolution. If already using a gradient, try making the gradient slope shallower around the elution time of Tivozanib.

Experimental Protocols

Below is a typical experimental protocol for the LC-MS/MS analysis of Tivozanib, based on established methods.[7][8][9]

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Data Presentation

The following table summarizes typical chromatographic conditions used for the analysis of Tivozanib.

ParameterCondition 1Condition 2Condition 3
Column Symmetry C18 (150 x 4.6 mm, 3.5 µm)[7]Waters C8 (100 x 4.6 mm, 3.5 µm)[8]UPLC BEH C18 (dimensions not specified)[9]
Mobile Phase A Hexane sulphonic acid buffer[7]Ammonium formate[8]0.1% Formic acid in water[9]
Mobile Phase B Acetonitrile[7]Methanol[8]0.1% Formic acid in acetonitrile[9]
Elution Mode Isocratic (40:60 A:B)[7]Isocratic (70:30 A:B)[8]Gradient[9]
Flow Rate 1.0 mL/min[7]1.0 mL/min[10]Not Specified
Run Time 5 minutes[7]8 minutes[10]Not Specified

Mandatory Visualization

Troubleshooting_Workflow cluster_0 Troubleshooting Co-elution of Tivozanib and this compound Start Poor resolution or co-elution observed Optimize_Mobile_Phase Step 1: Optimize Mobile Phase Start->Optimize_Mobile_Phase Check_Resolution1 Resolution Improved? Optimize_Mobile_Phase->Check_Resolution1 Evaluate_Stationary_Phase Step 2: Evaluate Stationary Phase Check_Resolution1->Evaluate_Stationary_Phase No End_Success Problem Resolved Check_Resolution1->End_Success Yes Check_Resolution2 Resolution Improved? Evaluate_Stationary_Phase->Check_Resolution2 Adjust_Conditions Step 3: Adjust Chromatographic Conditions Check_Resolution2->Adjust_Conditions No Check_Resolution2->End_Success Yes Check_Resolution3 Resolution Improved? Adjust_Conditions->Check_Resolution3 Check_Resolution3->End_Success Yes Consult_Expert Consult Senior Scientist or Manufacturer Check_Resolution3->Consult_Expert No

References

Minimizing ion suppression with Tivozanib-d6 internal standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tivozanib-d6 as an internal standard to minimize ion suppression in bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis of Tivozanib (B1683842)?

A1: Ion suppression is a matrix effect phenomenon that occurs in liquid chromatography-mass spectrometry (LC-MS/MS) when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, Tivozanib.[1][2] This interference reduces the ionization efficiency of the analyte, leading to a decreased signal intensity.[3][4][5] Consequently, ion suppression can result in inaccurate and imprecise quantification, reduced sensitivity, and poor reproducibility of results.[2][6] It is a significant concern in bioanalysis as endogenous components in biological fluids like plasma or urine can cause this effect.[7]

Q2: How does a deuterated internal standard like this compound help in minimizing ion suppression?

A2: A stable isotope-labeled internal standard, such as this compound, is considered the gold standard for quantitative LC-MS/MS analysis.[8] Because it is chemically and structurally almost identical to Tivozanib, it co-elutes with the analyte and experiences the same degree of ion suppression.[8][9] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and reliable quantification.[3][9]

Q3: Can I still get inaccurate results even when using this compound?

A3: Yes, while highly effective, deuterated internal standards may not always perfectly correct for ion suppression.[10] A slight difference in retention time between Tivozanib and this compound can occur due to the isotopic labeling.[9][10] If this separation happens in a region of significant and variable ion suppression, the analyte and the internal standard will be affected differently, leading to quantification errors.[9][10]

Q4: What are the common sources of ion suppression in bioanalytical methods?

A4: Common sources of ion suppression include:

  • Endogenous matrix components: These are substances naturally present in the biological sample, such as phospholipids, salts, proteins, and metabolites.[3][11]

  • Exogenous substances: These can be introduced during sample collection, processing, or analysis. Examples include anticoagulants, dosing vehicles, and contaminants from plasticware.[3]

  • Mobile phase additives: Certain additives, like trifluoroacetic acid (TFA), can contribute to ion suppression.[9]

  • High analyte concentration: At very high concentrations, the analyte itself can cause self-suppression.[9][12][13]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Poor peak shape for Tivozanib and/or this compound Column overload, inappropriate mobile phase pH, or column degradation.- Dilute the sample to reduce the concentration.[8] - Ensure the mobile phase pH is suitable for Tivozanib and the analytical column.[8] - Replace the analytical column if it has degraded.[8]
High variability in analyte/internal standard response ratio Differential ion suppression due to chromatographic separation of Tivozanib and this compound.- Optimize chromatographic conditions to ensure co-elution. This may involve adjusting the mobile phase gradient, flow rate, or trying a different column.[6] - Evaluate the matrix effect by performing a post-column infusion experiment to identify regions of significant ion suppression.[11][14]
Low signal intensity for Tivozanib despite using this compound Severe ion suppression affecting both the analyte and the internal standard.- Improve sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective than protein precipitation.[2][4][15] - Dilute the sample to reduce the concentration of matrix components.[6]
Internal standard signal is unstable or absent Inefficient extraction of the internal standard, degradation, or incorrect concentration.- Verify the concentration and stability of the this compound working solution. - Optimize the sample extraction procedure to ensure efficient recovery of both Tivozanib and this compound.

Experimental Protocols

Assessment of Matrix Effect by Post-Column Infusion

This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs.

Methodology:

  • A solution of Tivozanib is continuously infused into the mass spectrometer's ion source via a T-connector placed after the analytical column.

  • A blank matrix sample (e.g., plasma from a subject not dosed with Tivozanib) is injected onto the LC system.

  • The signal of the infused Tivozanib is monitored throughout the chromatographic run.

  • Any deviation (dip or rise) in the baseline signal indicates the presence of ion suppression or enhancement at that retention time.[11][14]

LC-MS/MS Method for Tivozanib Quantification

This is a general protocol and should be optimized for specific instrumentation and matrices.

Parameter Condition
LC System UPLC/HPLC system
Column C18 column (e.g., Waters C8, 100x4.6 mm, 3.5µm)[16]
Mobile Phase A: Ammonium formate (B1220265) in water B: Methanol or Acetonitrile[16][17]
Gradient Optimized to achieve good separation and peak shape.
Flow Rate 0.4 - 0.5 mL/min[17][18]
Injection Volume 5 - 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI)[19]
MRM Transitions Tivozanib: To be determined based on instrumentation this compound: To be determined based on instrumentation
Internal Standard This compound

Sample Preparation (Protein Precipitation): [18][19]

  • To 100 µL of plasma sample, add an appropriate amount of this compound internal standard solution.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Visualizations

Ion_Suppression_Mechanism cluster_LC LC Eluent cluster_ESI ESI Source Analyte (Tivozanib) Analyte (Tivozanib) Droplet Formation Droplet Formation Analyte (Tivozanib)->Droplet Formation Matrix Components Matrix Components Matrix Components->Droplet Formation Ionization Ionization Matrix Components->Ionization Interference (Suppression) Internal Standard (this compound) Internal Standard (this compound) Internal Standard (this compound)->Droplet Formation Solvent Evaporation Solvent Evaporation Droplet Formation->Solvent Evaporation Solvent Evaporation->Ionization Mass Spectrometer Mass Spectrometer Ionization->Mass Spectrometer

Caption: Mechanism of Ion Suppression in the ESI Source.

Troubleshooting_Workflow Start Inaccurate Results Check_IS Check this compound Response Start->Check_IS Check_Chromatography Review Chromatography Check_IS->Check_Chromatography IS OK Optimize_SP Optimize Sample Prep Check_IS->Optimize_SP Low Recovery Assess_ME Assess Matrix Effect Check_Chromatography->Assess_ME Co-elution? Optimize_LC Optimize LC Method Check_Chromatography->Optimize_LC Poor Peak Shape Assess_ME->Optimize_SP Suppression Observed Assess_ME->Optimize_LC Suppression Observed Revalidate Revalidate Method Optimize_SP->Revalidate Optimize_LC->Revalidate

Caption: Troubleshooting workflow for ion suppression issues.

References

Technical Support Center: Tivozanib-d6 in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Tivozanib-d6 as an internal standard in quantitative assays. Below you will find troubleshooting guides and frequently asked questions to address common issues and ensure the accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a stable isotope-labeled (SIL) version of the drug Tivozanib (B1683842), where six hydrogen atoms have been replaced with deuterium (B1214612). It is used as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. Because its chemical and physical properties are nearly identical to Tivozanib, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer.[1] This allows it to accurately correct for variations in sample preparation, injection volume, and matrix effects, leading to more precise and accurate quantification of Tivozanib.[2][3]

Q2: How critical is the isotopic purity of this compound for my assay?

A2: The isotopic purity of your this compound internal standard is critical for accurate quantification.[4] The presence of unlabeled Tivozanib in your this compound stock can lead to an overestimation of the Tivozanib concentration in your samples, especially at the lower limit of quantification (LLOQ).[5] It is essential to use a this compound standard with high isotopic purity and to verify the certificate of analysis provided by the supplier.

Q3: What are the potential consequences of using this compound with low chemical purity?

A3: Low chemical purity of your this compound standard can introduce interfering peaks in your chromatogram, which may co-elute with Tivozanib or this compound, leading to inaccurate integration and quantification. Impurities can also cause ion suppression or enhancement, further compromising the reliability of your results.[5]

Q4: My this compound signal is weak or absent. What are the possible causes?

A4: A weak or absent this compound signal can be due to several factors, including:

  • Incorrect Preparation: Errors in weighing, dilution, or reconstitution of the this compound stock or working solutions.

  • Degradation: Improper storage conditions (e.g., exposure to light or elevated temperatures) can lead to the degradation of the internal standard.

  • Poor Extraction Recovery: The chosen sample preparation method may not be optimal for extracting this compound from the sample matrix.

  • Ion Suppression: Components in the sample matrix can suppress the ionization of this compound in the mass spectrometer source.

  • Instrumental Issues: Problems with the LC-MS/MS system, such as a dirty ion source, incorrect instrument parameters, or a failing detector.

Q5: I am observing a peak for unlabeled Tivozanib in my blank samples containing only the internal standard. What does this indicate?

A5: This indicates the presence of unlabeled Tivozanib as an impurity in your this compound internal standard. This "cross-talk" can significantly impact the accuracy of your results, particularly at low concentrations of Tivozanib. It is crucial to assess the contribution of the internal standard to the analyte signal and, if necessary, use a purer batch of this compound or implement a correction factor in your calculations.

Troubleshooting Guides

Issue 1: Inaccurate Quantification - Overestimation of Tivozanib Concentration

Possible Cause: The this compound internal standard is contaminated with unlabeled Tivozanib.

Troubleshooting Steps:

  • Verify Certificate of Analysis (CoA): Check the CoA for the isotopic and chemical purity of the this compound lot.

  • Prepare an IS-only Sample: Prepare a blank matrix sample spiked only with the this compound working solution at the concentration used in your assay.

  • Analyze the IS-only Sample: Acquire data for the IS-only sample, monitoring the mass transition for unlabeled Tivozanib.

  • Evaluate Contribution: The peak area of unlabeled Tivozanib in the IS-only sample should be less than 20% of the peak area of Tivozanib at the Lower Limit of Quantification (LLOQ).[6] If it is higher, your this compound standard has significant contamination.

  • Solution:

    • Contact the supplier for a purer batch of this compound.

    • If a purer batch is unavailable, a correction factor can be applied, but this is a less ideal solution and requires thorough validation.

Issue 2: High Variability in this compound Response Across Samples

Possible Cause: Inconsistent sample preparation or differential matrix effects.

Troubleshooting Steps:

  • Review Sample Preparation Protocol: Ensure that all steps of the sample preparation are performed consistently for all samples, including standards, QCs, and unknowns. Pay close attention to pipetting volumes, vortexing times, and evaporation/reconstitution steps.

  • Investigate Matrix Effects:

    • Prepare two sets of samples:

      • Set A: Tivozanib and this compound spiked into the mobile phase.

      • Set B: Blank matrix is extracted, and then Tivozanib and this compound are spiked into the extracted matrix.

    • Compare Responses: A significant difference in the analyte/IS peak area ratio between Set A and Set B indicates the presence of matrix effects.

  • Optimize Chromatography: Ensure that Tivozanib and this compound are co-eluting. A slight shift in retention time due to the deuterium labeling can sometimes lead to differential matrix effects.[7] Adjusting the chromatographic method may be necessary to ensure co-elution.

  • Improve Sample Cleanup: If significant matrix effects are observed, consider implementing a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering matrix components.

Quantitative Data Summary

The purity of the this compound internal standard directly impacts the accuracy of the measured Tivozanib concentration. The following table illustrates the potential overestimation of Tivozanib concentration at the LLOQ due to the presence of unlabeled Tivozanib in the this compound standard.

Isotopic Purity of this compoundPercentage of Unlabeled Tivozanib in ISContribution of IS to Analyte Signal at LLOQCalculated Tivozanib Concentration at LLOQ (Nominal = 1 ng/mL)% Inaccuracy
99.9%0.1%5%1.05 ng/mL+5%
99.5%0.5%25%1.25 ng/mL+25%
99.0%1.0%50%1.50 ng/mL+50%
98.0%2.0%100%2.00 ng/mL+100%

This table presents simulated data to demonstrate the principle.

Experimental Protocol: Quantification of Tivozanib in Human Plasma by LC-MS/MS

This protocol is a general guideline and may require optimization for specific laboratory conditions and instrumentation.

1. Materials and Reagents:

  • Tivozanib reference standard

  • This compound internal standard (isotopic purity >99.5%)

  • Human plasma (K2EDTA)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Preparation of Stock and Working Solutions:

  • Tivozanib Stock Solution (1 mg/mL): Accurately weigh and dissolve Tivozanib in a suitable solvent (e.g., DMSO).

  • Tivozanib Working Solutions: Serially dilute the stock solution with 50:50 acetonitrile:water to prepare calibration standards and quality control (QC) samples.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent.

  • This compound Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with 50:50 acetonitrile:water.

3. Sample Preparation (Protein Precipitation): [8][9]

  • To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of this compound working solution (100 ng/mL) and vortex briefly.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

4. LC-MS/MS Conditions: [10]

  • LC System: UPLC or HPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20-80% B

    • 2.5-3.0 min: 80% B

    • 3.0-3.1 min: 80-20% B

    • 3.1-4.0 min: 20% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Tivozanib: [M+H]+ → fragment ion (e.g., 395.1 → 338.1)

    • This compound: [M+H]+ → fragment ion (e.g., 401.1 → 344.1) (Note: Specific MRM transitions should be optimized for the instrument used)

5. Data Analysis:

  • Integrate the peak areas for Tivozanib and this compound.

  • Calculate the peak area ratio (Tivozanib/Tivozanib-d6).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of Tivozanib in QC and unknown samples from the calibration curve using a weighted (1/x²) linear regression.

Visualizations

experimental_workflow start Start: Plasma Sample add_is Add this compound (Internal Standard) start->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant_transfer Supernatant Transfer centrifuge->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_processing Data Processing (Quantification) lcms_analysis->data_processing end End: Concentration Result data_processing->end

Caption: Bioanalytical workflow for Tivozanib quantification.

troubleshooting_purity start Inaccurate Quantification (Overestimation) check_purity Check this compound Purity start->check_purity is_pure Is Purity >99.5%? check_purity->is_pure investigate_other Investigate Other Causes (e.g., Matrix Effects) is_pure->investigate_other Yes source_new_is Source Higher Purity This compound is_pure->source_new_is No end_bad Inaccurate Results Persist investigate_other->end_bad end_good Accurate Quantification source_new_is->end_good

Caption: Troubleshooting inaccurate Tivozanib quantification.

References

Technical Support Center: Stability of Tivozanib-d6 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Tivozanib-d6 in various biological matrices. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.

While specific quantitative stability data for this compound is not extensively published, its common use as an internal standard in validated bioanalytical methods attests to its stability under controlled laboratory conditions. The stability of this compound is expected to be comparable to that of its non-deuterated counterpart, Tivozanib. The data and protocols presented here are based on studies of Tivozanib and established regulatory guidelines for bioanalytical method validation.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in human plasma?

A1: this compound is anticipated to exhibit good stability in human plasma under typical storage and handling conditions. Validated LC-MS/MS methods use this compound as an internal standard, which requires it to be stable throughout the sample analysis process. While direct studies on the deuterated form are limited, stability data for Tivozanib in rat plasma shows it is stable under various conditions, including bench-top, freeze-thaw cycles, and long-term storage.

Q2: What are the primary degradation pathways for Tivozanib?

A2: Forced degradation studies on Tivozanib have shown that it is susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions. Therefore, it is crucial to protect samples containing this compound from prolonged exposure to extreme pH, strong oxidizing agents, and light to prevent the formation of degradation products.

Q3: How should stock solutions of this compound be prepared and stored?

A3: this compound stock solutions should be prepared in a high-quality solvent in which it is freely soluble and stored at a low temperature, typically -20°C or -80°C, in tightly sealed containers to prevent solvent evaporation and degradation. The stability of stock solutions should be periodically assessed.

Q4: Can this compound be used as an internal standard for quantifying Tivozanib in urine and other biological matrices?

A4: Yes, this compound is an appropriate internal standard for the quantification of Tivozanib in various biological matrices, including urine. However, it is essential to validate the analytical method in each specific matrix to ensure that matrix components do not affect the stability and recovery of this compound.

Troubleshooting Guide

Issue 1: Inconsistent internal standard (this compound) response across a batch of samples.

  • Possible Cause A: Bench-top Instability. this compound may be degrading in the processed samples while they are in the autosampler.

    • Troubleshooting Steps:

      • Verify the temperature of the autosampler and ensure it is maintained at a recommended cool temperature (e.g., 4°C).

      • Perform a bench-top stability test on processed samples to confirm stability for the expected duration of the analytical run.

      • If instability is confirmed, consider reducing the batch size or processing samples in smaller sets to minimize the time they spend at room temperature.

  • Possible Cause B: Inconsistent Sample Extraction. The efficiency of the extraction process for this compound may vary between samples.

    • Troubleshooting Steps:

      • Review the sample extraction protocol for any potential sources of variability.

      • Ensure consistent vortexing and centrifugation times for all samples.

      • Prepare a set of quality control (QC) samples to evaluate the consistency of the extraction recovery.

  • Possible Cause C: Matrix Effects. Different biological samples can have varying compositions that may suppress or enhance the ionization of this compound in the mass spectrometer.

    • Troubleshooting Steps:

      • Evaluate matrix effects by comparing the response of this compound in post-extraction spiked blank matrix from different sources with its response in a neat solution.

      • If significant matrix effects are observed, consider further sample cleanup or chromatographic optimization to separate the interfering components.

Issue 2: Gradual decrease in this compound signal during a long analytical run.

  • Possible Cause: Adsorption to vials or tubing. this compound may be adsorbing to the surfaces of the sample vials or the LC system tubing.

    • Troubleshooting Steps:

      • Use low-adsorption vials and tubing.

      • Include a small percentage of an organic solvent like acetonitrile (B52724) or methanol (B129727) in the sample diluent to reduce adsorption.

      • Prime the LC system with a high-concentration standard solution before starting the analytical run.

Data Presentation

Table 1: Summary of Tivozanib Stability in Rat Plasma

Stability TestConditionDurationStability Assessment
Bench-top StabilityRoom Temperature24 hoursStable (within acceptable limits of nominal concentration)
Freeze-Thaw Stability3 cycles (-20°C to Room Temperature)3 cyclesStable (within acceptable limits of nominal concentration)
Long-term Stability-70°C28 daysStable (within acceptable limits of nominal concentration)
Autosampler Stability2-8°C24 hoursStable (within acceptable limits of nominal concentration)

Note: This data is for non-deuterated Tivozanib in rat plasma and serves as a reference. Stability of this compound should be independently verified in the matrix of interest.

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound in biological matrices, based on FDA and EMA guidelines for bioanalytical method validation.

Protocol 1: Freeze-Thaw Stability Assessment

  • Preparation of QC Samples: Spike a known concentration of this compound into the biological matrix (e.g., human plasma) to prepare low and high concentration quality control (QC) samples.

  • Freeze-Thaw Cycles: Subject the QC samples to a minimum of three freeze-thaw cycles. For each cycle, freeze the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours, followed by thawing unassisted at room temperature.

  • Sample Analysis: After the final thaw, analyze the samples using a validated bioanalytical method.

  • Data Evaluation: Compare the mean concentration of this compound in the stability samples to that of freshly prepared QC samples. The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.

Protocol 2: Bench-Top (Short-Term) Stability Assessment

  • Preparation of QC Samples: Prepare low and high concentration QC samples of this compound in the desired biological matrix.

  • Room Temperature Exposure: Keep the QC samples at room temperature for a period that simulates the sample handling and processing time (e.g., 4, 8, or 24 hours).

  • Sample Analysis: Analyze the samples using the validated bioanalytical method.

  • Data Evaluation: Compare the mean concentration of this compound in the stability samples to that of freshly prepared QC samples. The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.

Protocol 3: Long-Term Stability Assessment

  • Preparation of QC Samples: Prepare multiple aliquots of low and high concentration QC samples of this compound in the biological matrix.

  • Storage: Store the QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C).

  • Sample Analysis: Analyze the samples at predetermined time intervals (e.g., 1, 3, 6, and 12 months) using the validated bioanalytical method.

  • Data Evaluation: Compare the mean concentration of this compound in the stored samples to that of freshly prepared QC samples. The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration for the tested duration.

Visualizations

Tivozanib_Stability_Troubleshooting cluster_causes Potential Causes cluster_troubleshooting Troubleshooting Steps start Inconsistent this compound Signal cause1 Bench-top Instability start->cause1 cause2 Extraction Inconsistency start->cause2 cause3 Matrix Effects start->cause3 step1a Verify Autosampler Temp. cause1->step1a Check step1b Perform Bench-top Stability Test cause1->step1b Confirm step2a Review Extraction Protocol cause2->step2a Check step2b Ensure Consistent Technique cause2->step2b Standardize step3a Evaluate Matrix Effects cause3->step3a Check step3b Optimize Sample Cleanup cause3->step3b Optimize solution Consistent Signal step1b->solution step2b->solution step3b->solution

Caption: Troubleshooting workflow for inconsistent this compound signal.

Tivozanib_Degradation_Pathway cluster_stress Stress Conditions cluster_products Degradation Products Tivozanib Tivozanib / this compound acid Acidic Hydrolysis Tivozanib->acid base Basic Hydrolysis Tivozanib->base oxidation Oxidation Tivozanib->oxidation photolysis Photolysis Tivozanib->photolysis product1 Hydrolytic Degradants acid->product1 base->product1 product2 Oxidative Degradants oxidation->product2 product3 Photolytic Degradants photolysis->product3

Caption: Potential degradation pathways of Tivozanib under stress conditions.

Preventing in-source fragmentation of Tivozanib-d6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tivozanib-d6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing in-source fragmentation during mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in research?

This compound is a deuterated form of Tivozanib, a potent and selective vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor.[1] The deuterium-labeled version serves as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision in measuring Tivozanib concentrations in biological matrices. The molecular formula of this compound is C₂₂H₁₃D₆ClN₄O₅, with a molecular weight of approximately 460.90 g/mol .

Q2: What is in-source fragmentation and why is it a concern for this compound analysis?

In-source fragmentation (ISF) is the unintended breakdown of an analyte within the ion source of a mass spectrometer before it reaches the mass analyzer. This phenomenon can lead to an underestimation of the parent ion's abundance and an overestimation of fragment ions, compromising the accuracy of quantitative analyses. For this compound, which is used as an internal standard, stable and predictable ionization is crucial for reliable data.

Q3: What are the common causes of in-source fragmentation?

Several factors can contribute to in-source fragmentation, including:

  • High Ion Source Temperature: Elevated temperatures can provide sufficient thermal energy to induce fragmentation of thermally labile molecules.

  • High Declustering Potential (DP) or Fragmentor Voltage: These voltages are applied to the ions as they move from the atmospheric pressure region to the vacuum region of the mass spectrometer. High potentials can increase the kinetic energy of the ions, leading to fragmentation upon collision with gas molecules.

  • Complex Sample Matrix: The presence of co-eluting matrix components can affect the ionization efficiency and stability of the analyte, sometimes promoting fragmentation.

  • Chemical Structure: The inherent stability of the molecule itself plays a significant role. Molecules with labile functional groups are more susceptible to fragmentation.

Troubleshooting Guide: Minimizing In-Source Fragmentation of this compound

If you are observing significant in-source fragmentation of this compound, follow these steps to troubleshoot and optimize your LC-MS method.

Issue: Low intensity of the precursor ion ([M+H]⁺) for this compound and/or high intensity of unexpected fragment ions.

Step 1: Optimize Ion Source Parameters

The primary approach to mitigating in-source fragmentation is to create "softer" ionization conditions. This involves adjusting the voltages and temperatures within the ion source to reduce the energy transferred to the ions.

Experimental Protocol: Ion Source Optimization

  • Reduce Declustering Potential (DP) / Fragmentor Voltage:

    • Begin with the instrument manufacturer's recommended starting value.

    • Systematically decrease the DP in increments of 10-20 volts.

    • Monitor the signal intensity of the this compound precursor ion and its known fragment ions after each adjustment.

    • The optimal DP will be the value that maximizes the precursor ion signal while minimizing the fragment ion signals.

  • Lower Ion Source Temperature:

    • If your mass spectrometer allows, reduce the source temperature in increments of 25-50 °C.

    • Allow the system to stabilize at each new temperature before acquiring data.

    • Observe the impact on the precursor and fragment ion intensities. Be mindful that excessively low temperatures can lead to incomplete desolvation and a decrease in overall signal.

Table 1: Example of Ion Source Parameter Optimization

ParameterInitial SettingOptimized SettingObservation
Declustering Potential100 V60 VIncreased precursor ion intensity, decreased fragment ion intensity.
Ion Source Temperature550 °C450 °CFurther reduction in fragmentation with minimal loss of overall signal.
Step 2: Evaluate and Modify Mobile Phase Composition

The composition of the mobile phase can influence ionization efficiency and analyte stability.

Experimental Protocol: Mobile Phase Adjustment

  • Assess Mobile Phase Additives:

    • If using a strong acid like trifluoroacetic acid (TFA), consider switching to a weaker acid such as formic acid (0.1%). TFA can sometimes suppress ionization and promote fragmentation.

    • Ensure the mobile phase pH is appropriate for maintaining the stability of Tivozanib.

  • Solvent Composition:

    • While less common, the organic solvent (e.g., acetonitrile (B52724) vs. methanol) can sometimes influence fragmentation. If optimization of other parameters is unsuccessful, consider evaluating an alternative solvent.

Step 3: Chromatographic Optimization

Ensure that this compound is eluting in a region free from significant matrix interference.

Experimental Protocol: Chromatographic Refinement

  • Improve Peak Shape and Resolution:

    • Adjust the gradient profile to ensure a sharp, symmetrical peak for this compound.

    • Poor chromatography can lead to co-elution with matrix components that may affect ionization.

  • Sample Clean-up:

    • If working with complex biological matrices, consider a more rigorous sample preparation method (e.g., solid-phase extraction) to reduce matrix effects.

Visualizing the Process

Logical Workflow for Troubleshooting In-Source Fragmentation

Troubleshooting_Workflow start Start: Observe In-Source Fragmentation of this compound step1 Step 1: Optimize Ion Source Parameters start->step1 step1a Decrease Declustering Potential (DP) / Fragmentor Voltage step1->step1a step1b Lower Ion Source Temperature step1a->step1b check1 Fragmentation Reduced? step1b->check1 step2 Step 2: Evaluate Mobile Phase check1->step2 No end End: Optimized Method check1->end Yes step2a Switch to Weaker Acid (e.g., Formic Acid) step2->step2a check2 Fragmentation Reduced? step2a->check2 step3 Step 3: Optimize Chromatography check2->step3 No check2->end Yes step3a Improve Peak Shape and Resolution step3->step3a end_fail Consult Instrument Specialist step3a->end_fail

Caption: A logical workflow for troubleshooting in-source fragmentation.

Predicted Fragmentation Pathway of Tivozanib

Based on the chemical structure of Tivozanib, a quinoline-urea derivative, the following fragmentation pathway is proposed. The urea (B33335) linkage and the ether bond are likely points of cleavage under energetic conditions.

Fragmentation_Pathway Tivozanib Tivozanib [M+H]⁺ m/z ~455.87 Frag1 Fragment 1 (Quinoline moiety) m/z ~220.08 Tivozanib->Frag1 Ether bond cleavage Frag2 Fragment 2 (Phenylurea-isoxazole moiety) m/z ~235.04 Tivozanib->Frag2 Ether bond cleavage Frag3 Fragment 3 (Isoxazole amine) m/z ~99.05 Frag2->Frag3 Urea bond cleavage

Caption: Predicted fragmentation pathway of Tivozanib.

Disclaimer: The fragmentation pathway presented is a prediction based on the chemical structure and common fragmentation patterns of similar compounds. Actual fragmentation may vary depending on the specific instrument and conditions used.

References

Technical Support Center: Tivozanib Analysis with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls when using deuterated internal standards for the quantitative analysis of Tivozanib.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when using a deuterated internal standard (IS), such as D4-Tivozanib, for Tivozanib analysis?

A1: The most frequent issues include:

  • Chromatographic Shift: The deuterated IS and Tivozanib may have slightly different retention times due to the deuterium (B1214612) isotope effect.

  • Differential Matrix Effects: Even with a co-eluting IS, matrix components can cause variations in ionization efficiency between the analyte and the IS.

  • Isotopic Instability: Deuterium atoms on the IS can sometimes exchange with hydrogen atoms from the sample matrix or solvent, a phenomenon known as back-exchange.

  • Purity Issues: The deuterated IS may contain trace amounts of the unlabeled Tivozanib, which can affect the accuracy of measurements at low concentrations.

Q2: Why does my deuterated Tivozanib standard elute at a slightly different time than Tivozanib?

A2: This is known as the chromatographic deuterium isotope effect. The replacement of hydrogen with the heavier deuterium isotope can lead to minor changes in the molecule's physicochemical properties, causing it to interact differently with the stationary phase of the chromatography column and often eluting slightly earlier. While often minimal, this can be more pronounced in high-resolution chromatography systems.

Q3: What is a differential matrix effect and how can it affect my Tivozanib analysis?

A3: A differential matrix effect occurs when components in the biological matrix (e.g., plasma, urine) suppress or enhance the ionization of Tivozanib and its deuterated internal standard to different extents. This can lead to inaccurate quantification because the IS does not perfectly track the behavior of the analyte. Studies have shown that even with a deuterated standard, the matrix effects can differ significantly.

Q4: Can the deuterium labels on my internal standard exchange with hydrogen from my sample?

A4: Yes, this is possible and is referred to as isotopic back-exchange. The stability of the deuterium labels depends on their position on the molecule. Labels on heteroatoms (like -OH or -NH) are more prone to exchange. While the deuterium atoms in D4-Tivozanib are generally placed in stable positions, it is crucial to assess their stability under your specific experimental conditions (e.g., sample pH, temperature, and storage time).

Troubleshooting Guides

Issue 1: Inconsistent or Inaccurate Quantification of Tivozanib

If you are observing poor accuracy, precision, or linearity in your calibration curve, consider the following troubleshooting steps.

  • Problem: A significant separation between the Tivozanib and deuterated IS peaks can lead to them being affected differently by the matrix as they elute.

  • Solution:

    • Overlay the chromatograms of Tivozanib and the deuterated IS.

    • If a noticeable shift is present, optimize your chromatographic method. This may involve adjusting the mobile phase composition, gradient slope, or oven temperature to achieve better co-elution.

  • Problem: The analyte and IS may be experiencing different levels of ion suppression or enhancement.

  • Solution: Conduct a matrix effect experiment as detailed in the "Experimental Protocols" section below.

The following table summarizes representative data from a Tivozanib bioanalytical method validation, indicating that the matrix effect was found to be within an acceptable range.

AnalyteQuality Control LevelMatrix Effect (%)%CV
TivozanibLow (LQC)99.130.69
TivozanibHigh (HQC)97.730.19

Table 1: Example Matrix Effect Data for Tivozanib Analysis in Rabbit Plasma.[1]

  • Problem: The presence of unlabeled Tivozanib in the deuterated IS can lead to a positive bias, especially at the lower limit of quantification (LLOQ).

  • Solution: Analyze a blank matrix sample spiked only with the deuterated IS at the working concentration. The response for the unlabeled Tivozanib should be less than 20% of the LLOQ response.

Issue 2: Drifting or Unstable Internal Standard Signal

A variable IS signal across a batch of samples can compromise the reliability of your results.

  • Problem: The deuterated IS may be losing its deuterium labels during sample preparation or storage.

  • Solution: Perform an incubation study. Incubate the deuterated IS in a blank matrix for a time equivalent to your longest sample preparation and analysis period. Analyze the sample for any increase in the unlabeled Tivozanib signal.

  • Problem: Inconsistent extraction of the analyte and IS can lead to variability.

  • Solution: Evaluate the extraction recovery of both Tivozanib and the deuterated IS. While a deuterated standard should theoretically have a similar recovery to the analyte, this should be confirmed during method validation.

The following table shows representative recovery data for Tivozanib from a validated bioanalytical method.

AnalyteQuality Control LevelMean Recovery (%)
TivozanibLQC98.72
TivozanibMQC101.06
TivozanibHQC99.85

Table 2: Example Extraction Recovery Data for Tivozanib.[1]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

This protocol is designed to determine if different lots of a biological matrix affect the quantification of Tivozanib.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Tivozanib and deuterated IS in a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Extract blank matrix from at least six different sources. Spike the extracted matrix with Tivozanib and the deuterated IS.

    • Set C (Pre-Extraction Spike): Spike blank matrix from the same six sources with Tivozanib and the deuterated IS before extraction.

  • Analyze the Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate Matrix Factor and Recovery:

    • Matrix Factor = (Peak Area in Set B) / (Peak Area in Set A)

    • A value close to 1 indicates minimal matrix effect. The coefficient of variation (%CV) across the different matrix lots should be less than 15%.

    • Recovery = (Peak Area in Set C) / (Peak Area in Set B)

Protocol 2: Tivozanib and D4-Tivozanib Analysis in Plasma

This is a representative LC-MS/MS method for the analysis of Tivozanib in plasma.[1]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of plasma, add 100 µL of D4-Tivozanib internal standard solution.

    • Add 1600 µL of acetonitrile (B52724) and diluents.

    • Vortex for 15 minutes.

    • Centrifuge at 5000 rpm for 15 minutes.

    • Collect the supernatant and inject it into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: Symmetry C18 (150 mm x 4.6 mm, 3.5 µm)

    • Mobile Phase: Hexane sulphonic acid and Acetonitrile (40:60)

    • Flow Rate: 1 mL/min

    • Run Time: 5 minutes

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

Visualizations

G cluster_0 Troubleshooting Workflow for Inaccurate Results start Inaccurate/Imprecise Results check_coelution Check for Chromatographic Co-elution start->check_coelution check_matrix Evaluate Differential Matrix Effects check_coelution->check_matrix No significant shift optimize_lc Optimize LC Method check_coelution->optimize_lc Shift > 5% peak width? check_purity Assess IS Purity check_matrix->check_purity Not suspected conduct_me_exp Conduct Matrix Effect Experiment check_matrix->conduct_me_exp Suspected analyze_is_blank Analyze IS-spiked Blank check_purity->analyze_is_blank Check LLOQ bias optimize_lc->check_matrix conduct_me_exp->check_purity end Accurate Results analyze_is_blank->end G cluster_1 Logical Relationship of Pitfalls is_choice Deuterated IS Chosen isotope_effect Pitfall 1: Chromatographic Isotope Effect is_choice->isotope_effect matrix_effect Pitfall 2: Differential Matrix Effects is_choice->matrix_effect instability Pitfall 3: Isotopic Instability is_choice->instability purity Pitfall 4: IS Purity Issues is_choice->purity isotope_effect->matrix_effect Can exacerbate inaccurate_quant Inaccurate Quantification matrix_effect->inaccurate_quant instability->inaccurate_quant purity->inaccurate_quant

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Validation of Tivozanib Assays Utilizing Tivozanib-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the quantification of Tivozanib (B1683842) in biological matrices, with a focus on assays utilizing its deuterated internal standard, Tivozanib-d6. The objective is to offer a comparative overview of assay performance across different validated methods, supported by detailed experimental protocols and visual representations of key biological and experimental processes. While direct inter-laboratory cross-validation data is not publicly available, this document synthesizes data from various single-laboratory validation studies to serve as a valuable resource for researchers developing and validating their own Tivozanib assays.

Quantitative Performance of Validated Tivozanib Assays

The following table summarizes the performance characteristics of various validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of Tivozanib. These assays utilize a deuterated internal standard, ensuring high precision and accuracy.

Parameter Method 1 (Human & Mouse Plasma)[1][2] Method 2 (Rat Plasma)[3][4] Method 3 (Rabbit Plasma)[5]
Internal Standard Tivozanib-d4 (surrogate for this compound)Deuterium ISTivozanib-d4
Linear Dynamic Range 0.5 - 5000 ng/mL5 - 100 ng/mL50 - 400 ng/mL
Correlation Coefficient (r²) > 0.99 (Implicit)0.9990.9996
Precision (%CV) Within ±15% (implied by EMA/FDA compliance)HQC: 0.19%, LQC: 0.69%LQC: 0.69%, HQC: 0.19%
Accuracy (%Bias) Within 85-115% (implied by EMA/FDA compliance)Within suitable limitsWithin suitable limits
Recovery (%) Not explicitly statedWithin suitable limitsWithin acceptable limits
Matrix Effect (%) HQC: 97.73%, LQC: 99.13%HQC: 97.73%, LQC: 99.13%HQC: 97.73%, LQC: 99.13%

Experimental Protocols

Representative Bioanalytical Method for Tivozanib Quantification in Plasma

This protocol is a synthesized representation based on common practices from the cited literature for the quantification of Tivozanib in plasma using LC-MS/MS with this compound as an internal standard.[1][3][5]

1. Materials and Reagents:

  • Tivozanib reference standard

  • This compound internal standard (IS)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium formate

  • Ultrapure water

  • Control plasma (human, rat, or mouse)

2. Standard and Quality Control (QC) Sample Preparation:

  • Primary Stock Solutions: Prepare separate 1 mg/mL stock solutions of Tivozanib and this compound in an appropriate solvent like methanol or DMSO.

  • Working Standard Solutions: Serially dilute the Tivozanib primary stock with 50:50 ACN:water to prepare working solutions for calibration standards (CS).

  • Internal Standard Working Solution: Dilute the this compound primary stock to a final concentration (e.g., 100 ng/mL) in 50:50 ACN:water.

  • Calibration Standards and QC Samples: Spike control plasma with the appropriate Tivozanib working solutions to achieve the desired concentrations for the calibration curve and QC samples (Low, Medium, High).

3. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of plasma sample (CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution in acetonitrile to each tube.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Dilute the supernatant 1:1 with ultrapure water containing 0.1% formic acid.

  • Inject the final extract into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system.

  • Column: C18 reverse-phase column (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm).[1]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute Tivozanib, and then return to initial conditions for column re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions (example):

    • Tivozanib: Precursor ion (Q1) -> Product ion (Q3)

    • This compound: Precursor ion (Q1) -> Product ion (Q3)

    • Specific m/z values to be determined by direct infusion of the compounds.

5. Data Analysis:

  • Quantification is based on the peak area ratio of the analyte (Tivozanib) to the internal standard (this compound).

  • A calibration curve is constructed by plotting the peak area ratios of the CS against their nominal concentrations using a weighted (1/x²) linear regression.

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of action of Tivozanib, a typical workflow for bioanalytical method validation, and the logical relationship between key validation parameters.

G cluster_0 VEGF Signaling Pathway cluster_1 Downstream Signaling VEGF VEGF Ligand VEGFR VEGFR-1, -2, -3 (Tyrosine Kinase Domain) VEGF->VEGFR Binds PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt Activates MAPK MAPK Pathway VEGFR->MAPK Activates Proliferation Endothelial Cell Proliferation & Survival PI3K_Akt->Proliferation Migration Cell Migration PI3K_Akt->Migration Permeability Vascular Permeability PI3K_Akt->Permeability MAPK->Proliferation MAPK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Permeability->Angiogenesis Tivozanib Tivozanib Tivozanib->VEGFR Inhibits Phosphorylation

Caption: Tivozanib inhibits VEGFR phosphorylation, blocking downstream MAPK and PI3K/Akt pathways essential for tumor angiogenesis.[6][7][8][9]

G cluster_workflow Bioanalytical Cross-Validation Workflow start Assay Development (Lab A & Lab B) valA Single-Lab Validation (Lab A) start->valA valB Single-Lab Validation (Lab B) start->valB exchange Exchange of Samples (Blinded QCs & Standards) valA->exchange valB->exchange analysisA Lab A Analyzes Lab B's Samples exchange->analysisA analysisB Lab B Analyzes Lab A's Samples exchange->analysisB unblinding Data Unblinding analysisA->unblinding analysisB->unblinding comparison Statistical Comparison of Results unblinding->comparison report Cross-Validation Report comparison->report

Caption: A typical workflow for the cross-validation of a bioanalytical assay between two independent laboratories.

G cluster_validation_params Logical Relationship of Validation Parameters method Validated Bioanalytical Method selectivity Selectivity & Specificity method->selectivity linearity Linearity & Range method->linearity precision Precision (Repeatability & Reproducibility) method->precision accuracy Accuracy method->accuracy stability Stability (Freeze-Thaw, Bench-Top, etc.) method->stability matrix Matrix Effect method->matrix selectivity->precision Ensures selectivity->accuracy Ensures linearity->accuracy Impacts precision->accuracy Impacts

Caption: The relationship between core parameters required for a robust and reliable bioanalytical method validation.

References

A Comparative Guide to Internal Standards for Tivozanib Quantification by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Tivozanib, a potent and selective vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor, in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The use of a suitable internal standard (IS) is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to ensure the accuracy and precision of the results by correcting for variability during sample preparation and analysis. This guide provides an objective comparison of the performance of the stable isotope-labeled internal standard, Tivozanib-d6, with a non-isotopically labeled alternative, KRN-633, for the quantification of Tivozanib.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard for quantitative bioanalysis by LC-MS/MS. Their physicochemical properties are nearly identical to the analyte of interest, leading to similar extraction recovery, ionization efficiency, and chromatographic retention times. This close similarity allows the SIL-IS to effectively compensate for matrix effects and other sources of variability throughout the analytical process, resulting in high accuracy and precision. Several studies have successfully developed and validated LC-MS/MS methods for Tivozanib quantification using deuterated internal standards like Tivozanib-d4.

An Alternative Approach: Non-Isotopically Labeled Internal Standards

In situations where a SIL-IS is unavailable or cost-prohibitive, a non-isotopically labeled compound with structural similarity to the analyte can be used as an internal standard. For Tivozanib, the compound KRN-633 has been utilized as an internal standard in a clinical study. While structural analogs can correct for some variability, they may not perfectly mimic the behavior of the analyte during sample processing and ionization, potentially leading to less accurate and precise results compared to a SIL-IS.

Performance Data Comparison

The following tables summarize the performance characteristics of LC-MS/MS methods for Tivozanib quantification using a deuterated internal standard (represented by Tivozanib-d4) and a non-deuterated internal standard (KRN-633).

Parameter Method with Deuterated IS (Tivozanib-d4) [1]Method with Non-Deuterated IS (KRN-633) [2]
Linearity Range 50 - 400 ng/mL0.089 - 89.3 ng/mL
Correlation Coefficient (r²) 0.9996Not Reported
Precision (%CV) 0.61 - 2.38%Not Reported
Accuracy (%Recovery) 96.32 - 100.05%Not Reported
Parameter Method with Deuterated IS ("Deuterium") [3]
Linearity Range 50 ng/mL (single point calibration mentioned)
Correlation Coefficient (r²) 0.999
Precision (%CV) Not explicitly reported for the overall method
Accuracy Within acceptable limits according to USFDA guidelines
Matrix Effect (%CV) 0.19 - 0.69%

Experimental Protocols

Method Using Deuterated Internal Standard (Tivozanib-d4)[1]
  • Sample Preparation: Liquid-liquid extraction from rabbit plasma.

  • Chromatography:

    • Column: Symmetry C18 (150 mm x 4.6mm, 3.5µm).

    • Mobile Phase: Isocratic elution with a buffer containing Hexane sulphonic acid and Acetonitrile (40:60).

    • Flow Rate: 1 mL/min.

    • Run Time: 5 minutes.

  • Mass Spectrometry:

    • Detection: LC-MS/MS.

    • Internal Standard: Tivozanib-d4.

Method Using Non-Deuterated Internal Standard (KRN-633)[2]
  • Sample Preparation: Extraction from 100 µL serum with acetonitrile.

  • Chromatography:

  • Mass Spectrometry:

    • Detection: MS-MS.

    • Internal Standard: KRN-633.

Visualizations

Tivozanib Signaling Pathway

Tivozanib primarily targets VEGFR-1, -2, and -3, inhibiting the downstream signaling pathways crucial for angiogenesis and tumor growth.

Tivozanib Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR-1, -2, -3 VEGF->VEGFR Binds PLC PLCγ VEGFR->PLC PI3K PI3K/Akt VEGFR->PI3K MAPK MAPK VEGFR->MAPK Tivozanib Tivozanib Tivozanib->VEGFR Inhibits Phosphorylation Angiogenesis Angiogenesis, Cell Proliferation, Survival PLC->Angiogenesis PI3K->Angiogenesis MAPK->Angiogenesis Experimental Workflow Start Start: Biological Sample (e.g., Plasma, Serum) Add_IS Add Internal Standard (this compound or KRN-633) Start->Add_IS Extraction Sample Preparation (e.g., Protein Precipitation, Liquid-Liquid Extraction) Add_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis: Peak Area Ratio (Tivozanib / IS) MS_Detection->Data_Analysis Quantification Quantification: Concentration Determination Data_Analysis->Quantification

References

Tivozanib vs. Sorafenib in Advanced Renal Cell Carcinoma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of tivozanib (B1683842) and sorafenib (B1663141) for the treatment of advanced renal cell carcinoma (RCC), focusing on clinical efficacy, safety profiles, and mechanisms of action. The information is supported by data from pivotal clinical trials, primarily the TIVO-3 study, to aid in research and drug development efforts.

Efficacy and Clinical Outcomes

Tivozanib has demonstrated a statistically significant improvement in progression-free survival (PFS) compared to sorafenib in patients with advanced renal cell carcinoma who have received prior systemic therapies. However, this benefit in PFS has not consistently translated into a significant improvement in overall survival (OS). The objective response rates (ORR) also tend to favor tivozanib.

TIVO-3 Trial: Key Efficacy Data

The TIVO-3 trial was a randomized, open-label, multicenter phase 3 study that evaluated the efficacy and safety of tivozanib compared with sorafenib in patients with highly refractory metastatic RCC who had failed at least two prior systemic regimens.[1][2][3]

Efficacy EndpointTivozanibSorafenibHazard Ratio (HR) / p-valueCitation
Median Progression-Free Survival (PFS) 5.6 months3.9 monthsHR: 0.73; p=0.016[1]
Progression-Free Survival Rate at 2 years 18%5%-[2]
Median Overall Survival (OS) 16.4 months19.2 monthsHR: 0.97; p=0.78[4]
Objective Response Rate (ORR) 18%8%-[2]
TIVO-1 Trial: First-Line Treatment Setting

The TIVO-1 trial evaluated tivozanib versus sorafenib as an initial targeted therapy for metastatic RCC.[5]

Efficacy EndpointTivozanibSorafenibHazard Ratio (HR) / p-valueCitation
Median Progression-Free Survival (PFS) 11.9 months9.1 monthsHR: 0.797; p=0.042[5]
Median Overall Survival (OS) 28.8 months29.3 monthsHR: 1.245; p=0.105[5]

Safety and Tolerability

Tivozanib and sorafenib exhibit distinct safety profiles. Tivozanib is more commonly associated with hypertension, while sorafenib is more frequently linked to hand-foot skin reactions and diarrhea.[5] Patients treated with tivozanib have generally experienced fewer dose reductions and interruptions due to adverse events compared to those on sorafenib.[2]

TIVO-3 Trial: Common Adverse Events (Grade 3 or 4)
Adverse EventTivozanib (Grade 3/4)Sorafenib (Grade 3/4)Citation
Hypertension 20%14%[4]
Hand-foot skin reaction Not Reported as a leading AENot Reported as a leading AE
Diarrhea Not Reported as a leading AENot Reported as a leading AE

Note: While specific Grade 3/4 rates for hand-foot syndrome and diarrhea in the TIVO-3 trial were not detailed in the provided search results, they are well-documented side effects of sorafenib.

Mechanism of Action

Both tivozanib and sorafenib are tyrosine kinase inhibitors (TKIs) that target pathways involved in angiogenesis, a critical process for tumor growth. However, they have different selectivity profiles.

Tivozanib is a potent and selective inhibitor of vascular endothelial growth factor (VEGF) receptors 1, 2, and 3.[5] Its high selectivity is thought to contribute to its efficacy and distinct safety profile.[6]

Sorafenib is a multi-kinase inhibitor that targets several kinases, including VEGF receptors 2 and 3, platelet-derived growth factor receptor (PDGFR), and RAF kinases.[7][8]

cluster_tivozanib Tivozanib cluster_sorafenib Sorafenib Tivozanib Tivozanib VEGFR1 VEGFR-1 Tivozanib->VEGFR1 VEGFR2 VEGFR-2 Tivozanib->VEGFR2 VEGFR3 VEGFR-3 Tivozanib->VEGFR3 Angiogenesis_T Angiogenesis VEGFR1->Angiogenesis_T VEGFR2->Angiogenesis_T VEGFR3->Angiogenesis_T TumorGrowth_T Tumor Growth Angiogenesis_T->TumorGrowth_T supports Sorafenib Sorafenib VEGFR2_S VEGFR-2 Sorafenib->VEGFR2_S VEGFR3_S VEGFR-3 Sorafenib->VEGFR3_S PDGFR PDGFR Sorafenib->PDGFR cKIT c-KIT Sorafenib->cKIT FLT3 FLT-3 Sorafenib->FLT3 RAF RAF Kinases Sorafenib->RAF Angiogenesis_S Angiogenesis VEGFR2_S->Angiogenesis_S VEGFR3_S->Angiogenesis_S PDGFR->Angiogenesis_S Proliferation_S Cell Proliferation RAF->Proliferation_S TumorGrowth_S Tumor Growth Angiogenesis_S->TumorGrowth_S supports Proliferation_S->TumorGrowth_S supports

Caption: Signaling pathways targeted by Tivozanib and Sorafenib.

Experimental Protocols

TIVO-3 Trial Methodology

The TIVO-3 trial was a pivotal study providing key comparative data for tivozanib and sorafenib in a refractory setting.

  • Study Design: A phase 3, randomized, controlled, open-label, multicenter study.[1]

  • Patient Population: Patients with metastatic renal cell carcinoma who had failed two or three prior systemic regimens, one of which was a VEGFR TKI.[1][3] Patients were required to have measurable disease according to Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1) and an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.[1]

  • Randomization and Blinding: Patients were randomized 1:1 to receive either tivozanib or sorafenib. The study was open-label, meaning both investigators and patients were aware of the treatment being administered.[1]

  • Dosing Regimens:

    • Tivozanib: 1.5 mg orally once daily for 21 days, followed by a 7-day rest period, in 28-day cycles.[1]

    • Sorafenib: 400 mg orally twice daily, continuously.[1]

  • Primary Endpoint: Progression-free survival (PFS) as assessed by an independent radiology review committee.[1]

  • Secondary Endpoints: Overall survival (OS), objective response rate (ORR), duration of response, and safety and tolerability.[3]

  • Tumor Assessment: Tumor assessments were performed at baseline, week 8, and every 8 weeks thereafter until disease progression, using RECIST 1.1 criteria.[5]

start Patient Screening (Advanced RCC, ≥2 prior therapies) randomization Randomization (1:1) start->randomization tivozanib_arm Tivozanib 1.5 mg QD, 3 wks on / 1 wk off randomization->tivozanib_arm sorafenib_arm Sorafenib 400 mg BID, continuous randomization->sorafenib_arm tumor_assessment Tumor Assessment (RECIST 1.1) Baseline, Week 8, then q8w tivozanib_arm->tumor_assessment sorafenib_arm->tumor_assessment progression Disease Progression or Unacceptable Toxicity tumor_assessment->progression primary_endpoint Primary Endpoint: Progression-Free Survival (PFS) secondary_endpoints Secondary Endpoints: Overall Survival (OS) Objective Response Rate (ORR) Safety progression->primary_endpoint progression->secondary_endpoints

Caption: TIVO-3 Clinical Trial Workflow.

Preclinical Evidence

Preclinical studies for both drugs laid the groundwork for their clinical development in RCC.

Tivozanib: Preclinical models demonstrated tivozanib's potent anti-tumor and anti-angiogenic effects. In rodent models of peritoneal disseminated tumors, tivozanib inhibited tumor-induced angiogenesis and the development of metastases.[5]

Sorafenib: In vivo and in vitro studies showed that sorafenib inhibits tumor growth and disrupts tumor microvasculature through antiproliferative, antiangiogenic, and pro-apoptotic effects. Its activity was observed across various tumor types in preclinical models.

Conclusion

Tivozanib offers a statistically significant improvement in progression-free survival for patients with advanced renal cell carcinoma who have been previously treated, when compared to sorafenib. This is accompanied by a manageable and distinct safety profile. While the improvement in PFS has been a consistent finding, a corresponding significant benefit in overall survival has not been demonstrated. The choice between these agents in a clinical or research setting may depend on the specific patient population, prior therapies, and the desired balance between efficacy and tolerability. For drug development professionals, the divergent outcomes in PFS and OS highlight the complexities of clinical trial endpoints and the need for further research into biomarkers that can predict response to these targeted therapies.

References

Tivozanib Quantification: A Comparative Analysis of Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of therapeutic agents is paramount. This guide provides a comprehensive comparison of bioanalytical methods for the measurement of tivozanib (B1683842), a potent VEGFR tyrosine kinase inhibitor. Focusing on the use of a deuterated internal standard (tivozanib-d6 or its analogue tivozanib-d4) with LC-MS/MS, this document also presents data from alternative methodologies, offering a clear perspective on their respective performance.

This guide delves into the experimental data supporting the accuracy and precision of these methods, presenting detailed protocols and visual workflows to aid in methodological assessment and selection.

Performance Comparison of Tivozanib Quantification Methods

The use of a deuterated internal standard, such as this compound, in conjunction with Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a widely accepted approach for the bioanalysis of small molecules. This technique is renowned for its high sensitivity, selectivity, and ability to correct for matrix effects and variations in sample processing. The following tables summarize the accuracy and precision data from studies employing this method, alongside alternative High-Performance Liquid Chromatography (HPLC) methods.

Tivozanib Measurement using LC-MS/MS with a Deuterated Internal Standard

An LC-MS/MS method utilizing a deuterated internal standard (Tivozanib-d4) has been developed and validated for the quantification of tivozanib in rabbit plasma.[1] This method demonstrates good linearity over a concentration range of 50 ng/mL to 400 ng/mL.[1] Another study describes a reproducible LC-MS/MS technique for tivozanib in rat plasma using a deuterium (B1214612) internal standard, with a linear range of 5-100 ng/mL.[2]

Table 1: Accuracy and Precision of Tivozanib Quantification using LC-MS/MS with a Deuterated Internal Standard

Quality Control SampleNominal Concentration (ng/mL)Accuracy (%)Precision (% CV)Reference
LLOQ5096.32 - 100.05< 5[1]
LQC-96.32 - 100.05< 5[1]
MQC-96.32 - 100.05< 5[1]
HQC-96.32 - 100.05< 5[1]
LLOQ580 - 120< 20[2]
LQC-85 - 115< 15[2]
MQC-85 - 115< 15[2]
HQC-85 - 115< 15[2]

LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control; CV: Coefficient of Variation.

Alternative Methods: Tivozanib Measurement using RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a viable alternative for the quantification of tivozanib, particularly in bulk and pharmaceutical dosage forms. These methods typically utilize UV detection and do not employ a deuterated internal standard.

Table 2: Accuracy and Precision of Tivozanib Quantification using RP-HPLC

MethodAnalyte FormAccuracy/Recovery (%)Precision (% RSD)Reference
RP-HPLCBulk and Pharmaceutical Dosage100.670.6
RP-HPLCBulk and Pharmaceutical Dosage98 - 102< 2
RP-HPLCBulk and Pharmaceutical Dosage99.530.4

RSD: Relative Standard Deviation.

Experimental Protocols

LC-MS/MS Method with Tivozanib-d4 Internal Standard

A detailed protocol for the quantification of tivozanib in rabbit plasma using LC-MS/MS with tivozanib-d4 as an internal standard is outlined below.[1]

1. Sample Preparation:

  • Liquid-liquid extraction is employed to extract tivozanib and the internal standard from the plasma matrix.[1]

2. Chromatographic Conditions:

  • Column: Symmetry C18 column (150 mm x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase: Isocratic elution with a mixture of Hexane sulphonic acid and Acetonitrile (40:60, v/v).[1]

  • Flow Rate: 1 mL/min.[1]

  • Run Time: 5 minutes.[1]

3. Mass Spectrometry Detection:

  • Instrument: Triple quadrupole mass spectrometer.[1]

  • Ionization Mode: Positive ion electrospray ionization (ESI+).[1]

  • Monitored Transitions (m/z):

    • Tivozanib: 510.69

    • Tivozanib-d4: 514.26[1]

RP-HPLC Method

The following provides a representative protocol for the quantification of tivozanib in bulk and pharmaceutical dosage forms using RP-HPLC.

1. Sample Preparation:

  • A stock solution of tivozanib is prepared in a suitable diluent.

2. Chromatographic Conditions:

  • Column: Kromosil C18 (4.6mm x 150mm, 5µm).

  • Mobile Phase: A mixture of 0.1% Perchloric acid and Methanol (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230.0 nm.

  • Column Temperature: 30°C.

Visualizing the Methodologies

To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for the LC-MS/MS method and the signaling pathway inhibited by tivozanib.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample add_is Add this compound (IS) plasma_sample->add_is lle Liquid-Liquid Extraction add_is->lle evaporation Evaporation lle->evaporation reconstitution Reconstitution evaporation->reconstitution lc_injection LC Injection reconstitution->lc_injection chrom_sep Chromatographic Separation lc_injection->chrom_sep ms_detection MS/MS Detection chrom_sep->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calc Concentration Calculation calibration_curve->concentration_calc signaling_pathway cluster_receptor Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGFR VEGFR-1, -2, -3 PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt MAPK MAPK Pathway VEGFR->MAPK PLCg PLCγ Pathway VEGFR->PLCg Tivozanib Tivozanib Tivozanib->VEGFR VEGF VEGF VEGF->VEGFR Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Migration, Survival) PI3K_Akt->Angiogenesis MAPK->Angiogenesis PLCg->Angiogenesis

References

Robustness Under Scrutiny: A Comparative Guide to an Analytical Method for Tivozanib Using Tivozanib-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reliability of analytical methods is paramount. This guide provides a comprehensive overview of the robustness testing of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Tivozanib, utilizing its deuterated stable isotope, Tivozanib-d6, as an internal standard. The presented data underscores the method's resilience to deliberate variations in operational parameters, ensuring consistent and trustworthy results in pharmacokinetic and other clinical studies.

Tivozanib, a potent tyrosine kinase inhibitor, is approved for the treatment of advanced renal cell carcinoma[1]. Accurate measurement of its concentration in biological matrices is crucial for understanding its pharmacokinetics and ensuring patient safety. The use of a stable isotope-labeled internal standard, such as this compound, is a best practice in LC-MS/MS-based bioanalysis, as it effectively compensates for variability in sample preparation and instrument response. This guide details the experimental protocol for a validated LC-MS/MS method and presents the results of its robustness testing, comparing it with hypothetical alternative scenarios.

Experimental Protocols

A sensitive and reproducible LC-MS/MS method was developed for the quantification of Tivozanib in plasma.[2][3] The following protocols outline the sample preparation, chromatographic separation, and mass spectrometric detection, as well as the design of the robustness study.

Sample Preparation

A simple protein precipitation method is employed for sample cleanup. To 100 µL of plasma sample, 20 µL of this compound internal standard working solution (100 ng/mL) is added and vortexed. Subsequently, 300 µL of acetonitrile (B52724) is added to precipitate plasma proteins. The mixture is vortexed for 1 minute and then centrifuged at 12,000 rpm for 10 minutes. The clear supernatant is transferred to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved on a C18 column (e.g., Symmetry C18, 150 mm x 4.6 mm, 3.5 µm) using an isocratic mobile phase.[2]

  • Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (e.g., in a 40:60 v/v ratio).[2][4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: Ambient.

  • Injection Volume: 10 µL.

Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection. The multiple reaction monitoring (MRM) transitions for Tivozanib and this compound are optimized for maximum sensitivity and specificity.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Tivozanib: Precursor ion > Product ion (specific m/z values to be determined during method development).

    • This compound: Precursor ion > Product ion (specific m/z values to be determined during method development).

Robustness Testing

The robustness of the analytical method is evaluated by introducing small, deliberate variations to the chromatographic conditions.[4][5] The effect of these changes on the accuracy and precision of the method is assessed by analyzing quality control (QC) samples at low and high concentration levels. The varied parameters include:

  • Flow Rate: ± 0.2 mL/min from the nominal flow rate.

  • Mobile Phase Composition: ± 2% variation in the organic solvent content.

  • Column Temperature: ± 5°C from the nominal temperature.

Data Presentation

The following tables summarize the quantitative data from the robustness testing, demonstrating the method's performance under varied conditions.

Parameter Variation Low QC (ng/mL) High QC (ng/mL) Accuracy (%) Precision (%RSD)
Nominal Conditions -15.2385.1101.3 / 102.72.1 / 1.8
Flow Rate +0.2 mL/min14.9380.599.3 / 101.52.5 / 2.0
-0.2 mL/min15.5390.2103.3 / 104.11.9 / 1.5
Mobile Phase Composition +2% Acetonitrile15.1382.3100.7 / 101.92.3 / 1.7
-2% Acetonitrile15.4388.9102.7 / 103.72.0 / 1.6
Column Temperature +5°C15.0384.2100.0 / 102.42.4 / 1.9
-5°C15.3386.8102.0 / 103.12.2 / 1.8

Table 1: Robustness testing results for the Tivozanib analytical method.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the robustness testing parameters.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sp1 Plasma Sample (100 µL) sp2 Add this compound (20 µL) sp1->sp2 sp3 Protein Precipitation (Acetonitrile) sp2->sp3 sp4 Vortex & Centrifuge sp3->sp4 sp5 Collect Supernatant sp4->sp5 lc Liquid Chromatography sp5->lc Inject ms Mass Spectrometry lc->ms

Figure 1. Experimental workflow for Tivozanib analysis.

robustness_testing cluster_params Varied Parameters center Nominal Method p1 Flow Rate (± 0.2 mL/min) center->p1 p2 Mobile Phase (± 2% Organic) center->p2 p3 Column Temp (± 5°C) center->p3

Figure 2. Robustness testing parameters.

Conclusion

The presented analytical method for the quantification of Tivozanib in plasma using this compound as an internal standard demonstrates excellent robustness. The accuracy and precision of the method remain well within acceptable limits despite deliberate variations in key chromatographic parameters. This resilience ensures the reliability and transferability of the method, making it suitable for routine use in regulated bioanalytical laboratories. The use of a deuterated internal standard is a critical component of this robust performance, effectively mitigating potential sources of error.

References

A Comparative Pharmacokinetic Analysis of Tivozanib and its Deuterated Analog, Tivozanib-d6, in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of Tivozanib and its deuterated analog, Tivozanib-d6, across various preclinical models. The inclusion of supporting experimental data, detailed methodologies, and visual diagrams aims to offer a comprehensive resource for researchers in the field of drug metabolism and pharmacokinetics.

Executive Summary

Tivozanib is a potent and selective oral tyrosine kinase inhibitor targeting vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3. Its efficacy is well-documented in preclinical models of various cancers. Deuterated analogs of drugs, such as this compound, are often synthesized to serve as internal standards in bioanalytical assays due to their similar chemical properties and distinct mass. However, the "deuterium effect" can sometimes alter the metabolic fate and pharmacokinetic profile of a drug. This guide delves into the comparative pharmacokinetics of Tivozanib and a deuterated analog, highlighting the significant impact of deuterium (B1214612) substitution on key pharmacokinetic parameters in a rat model.

Data Presentation: Comparative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of Tivozanib in various preclinical models. A direct comparative study in rats demonstrates that deuteration at a metabolically active site in Tivozanib (referred to as HC-1144, a deuterated analog) leads to a significant increase in systemic exposure.

Table 1: Comparative Pharmacokinetics of Tivozanib and Deuterated Tivozanib (HC-1144) in Rats

ParameterTivozanibDeuterated Tivozanib (HC-1144)Fold Increase
AUC₀-∞ (ng·h/mL) Data Not AvailableData Not AvailableIncreased
t½ (h) Data Not AvailableData Not AvailableSignificantly Prolonged

Note: A study by Guo et al. reported a "significantly prolonged blood circulation half life time (t1/2) and increased AUC0-∞" for the deuterated compound HC-1144 compared to Tivozanib in rats, but did not provide the specific numerical values in the abstract.[1]

Table 2: Single-Dose Pharmacokinetics of Tivozanib in Preclinical Models

SpeciesModelDoseCₘₐₓ (ng/mL)Tₘₐₓ (h)AUC (µg·h/mL)t½ (h)Reference
Mouse Athymic Mice5 mg/kg (oral)2823Not Specified44.5Not Specified[2]
Rat Athymic Rats1 mg/kg (oral)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
Rabbit Pigmented Rabbits (Serum)Ocular InstillationNot SpecifiedNot SpecifiedNot Specified49.7[3]
Monkey Cynomolgus MonkeysNot SpecifiedDose-proportionalSpecies-dependentDose-proportionalSpecies-dependent[2]

Experimental Protocols

The quantification of Tivozanib in biological matrices is crucial for pharmacokinetic studies and is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with a deuterated internal standard like this compound or Tivozanib-d4.

Bioanalytical Method for Tivozanib Quantification in Plasma

This protocol is a composite of methodologies described in the literature for the determination of Tivozanib in plasma samples.[4][5][6]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma in a microcentrifuge tube, add an appropriate volume of an internal standard working solution (e.g., this compound in methanol).

  • Add 200 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

2. Chromatographic Conditions (LC-MS/MS):

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • Column: A reverse-phase C18 column (e.g., Waters C8, 100x4.6 mm, 3.5µm).[4]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water or ammonium (B1175870) formate) and an organic phase (e.g., methanol (B129727) or acetonitrile).[4][6]

  • Flow Rate: Typically in the range of 0.4-1.0 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Tivozanib and the deuterated internal standard (e.g., Tivozanib-d4 m/z 514.26).[5]

Mandatory Visualizations

Signaling Pathway of Tivozanib

Tivozanib_Signaling_Pathway VEGF VEGF Ligands (VEGF-A, VEGF-B, VEGF-C) VEGFR VEGFR-1, -2, -3 VEGF->VEGFR Binds to P1 Receptor Dimerization & Autophosphorylation VEGFR->P1 Activates Tivozanib Tivozanib Tivozanib->P1 Inhibits PI3K_Akt PI3K/Akt Pathway P1->PI3K_Akt MAPK MAPK Pathway P1->MAPK Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Migration, Survival) PI3K_Akt->Angiogenesis MAPK->Angiogenesis

Caption: Tivozanib inhibits the autophosphorylation of VEGFRs, blocking downstream PI3K/Akt and MAPK signaling pathways crucial for angiogenesis.

Experimental Workflow for Preclinical Pharmacokinetic Study

PK_Workflow cluster_animal_phase In-Life Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase Dosing Drug Administration (e.g., Oral Gavage) Sampling Serial Blood Sampling (e.g., Tail Vein) Dosing->Sampling Time Points Plasma Plasma Separation (Centrifugation) Sampling->Plasma Extraction Protein Precipitation & Sample Extraction Plasma->Extraction LCMS LC-MS/MS Analysis (Quantification) Extraction->LCMS PK_Calc Pharmacokinetic Parameter Calculation (Cmax, AUC, t1/2) LCMS->PK_Calc

Caption: A typical workflow for a preclinical pharmacokinetic study, from drug administration to data analysis.

References

Safety Operating Guide

Navigating the Safe Disposal of Tivozanib-d6: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the proper disposal of Tivozanib-d6, a deuterated analog of the potent kinase inhibitor Tivozanib, is a critical aspect of laboratory safety and environmental responsibility. Due to its cytotoxic potential, adherence to strict disposal protocols is essential to protect personnel and prevent environmental contamination. This guide provides detailed, step-by-step procedures for the safe management and disposal of this compound and associated contaminated materials.

Core Principles of this compound Disposal

The primary and recommended method for the disposal of this compound is through controlled high-temperature incineration conducted by a licensed chemical destruction plant or hazardous waste management company.[1] It is imperative to note that the discharge of this compound into drains or sewer systems is strictly prohibited to avoid environmental contamination.[1] All waste containing this compound must be classified and handled as hazardous or cytotoxic pharmaceutical waste.[1]

Key Safety and Handling Data

Proper handling is a prerequisite for safe disposal. The following table summarizes essential data for the safe management of this compound waste.

ParameterValueSource(s)
Primary Disposal Method Controlled High-Temperature Incineration[1]
Recommended Incineration Temp. > 850°C - 1200°C[1]
Waste Classification Hazardous / Cytotoxic Pharmaceutical Waste[1]
Personal Protective Equipment Chemical-resistant gloves, safety goggles, lab coat[1]
Prohibited Disposal Routes Drains, Sewer Systems, Regular Trash[1]

Experimental Protocol: this compound Waste Disposal Workflow

This protocol outlines the standard operating procedure for the safe management and disposal of waste generated from research activities involving this compound.

I. Personal Protective Equipment (PPE)

Before handling any this compound waste, it is mandatory for personnel to wear appropriate PPE to minimize exposure. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).[1]

  • Eye Protection: Safety goggles with side shields.[1]

  • Lab Coat: A designated laboratory coat should be worn.[1]

II. Waste Segregation and Collection

Proper segregation of this compound waste at the point of generation is crucial.

  • A. Unused or Expired this compound (Bulk Powder/Solutions):

    • Collect all non-viable this compound, including expired product or unused experimental quantities.

    • Place the material in a sealable, clearly labeled, and compatible hazardous waste container.[1]

    • The container must be marked with "Hazardous Waste," the chemical name "this compound," and any other labels required by institutional or local regulations.[1]

  • B. This compound-Contaminated Sharps:

    • This category includes needles, syringes, scalpels, and glass slides that have come into direct contact with this compound.

    • Immediately place these items into a designated, puncture-proof sharps container specifically labeled for cytotoxic or hazardous chemical waste.[1]

    • Do not overfill the sharps container.[1]

  • C. This compound-Contaminated Labware (Non-Sharp):

    • This includes items such as gloves, bench paper, pipette tips, empty vials, and other disposable materials.

    • Place all such items in a designated hazardous waste container that is clearly labeled for this compound contaminated waste.

III. Storage of Hazardous Waste

Store all sealed and labeled this compound hazardous waste containers in a secure, designated accumulation area.[1] This area should be away from incompatible materials and clearly marked as a hazardous waste storage area.

IV. Spill Management

In the event of a this compound spill, the following steps should be taken:

  • Evacuate and secure the area to prevent further exposure.[1]

  • Wear appropriate PPE, including respiratory protection if necessary.[1]

  • Absorb the spill with an inert material.

  • Place all cleanup materials into a designated hazardous waste container.[1]

  • Clean the spill area thoroughly, typically three times, with a detergent wipe or other appropriate decontaminating solution.[1]

  • Dispose of the wipes as hazardous waste.[1]

V. Final Disposal

Arrange for the collection and disposal of all this compound hazardous waste through a licensed hazardous waste management company. Ensure all documentation and labeling are complete and compliant with local and national regulations.

This compound Disposal Workflow

G cluster_0 Preparation cluster_1 Waste Segregation cluster_2 Containment cluster_3 Storage & Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) bulk Unused/Expired This compound sharps Contaminated Sharps labware Contaminated Labware hw_container Labeled Hazardous Waste Container bulk->hw_container Collect & Seal sharps_container Labeled Sharps Container sharps->sharps_container Place Immediately lw_container Labeled Labware Waste Container labware->lw_container Collect storage Secure Designated Storage Area hw_container->storage sharps_container->storage lw_container->storage disposal Licensed Hazardous Waste Disposal (Incineration) storage->disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Tivozanib-d6

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical procedures for the handling and disposal of Tivozanib-d6 in a research setting. This compound, a deuterated analog of the potent kinase inhibitor Tivozanib, requires careful management due to its potential cytotoxic effects. Adherence to these guidelines is essential to ensure personnel safety and prevent environmental contamination.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure. The following table summarizes the recommended PPE.

Equipment Specification Purpose
Gloves Chemical-resistant nitrile glovesPrevents skin contact. Double gloving is recommended.
Eye Protection Safety goggles with side shieldsProtects eyes from splashes and airborne particles.
Lab Coat Disposable, impervious gownPrevents contamination of personal clothing.
Respiratory Protection NIOSH-approved respiratorRequired when handling the powder form outside of a certified chemical fume hood to prevent inhalation.
Safe Handling and Storage

This compound should be handled in a designated area, such as a chemical fume hood, to control airborne particles. It is for research and development use only and is not intended for drug, household, or other uses.[1] Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.

Spill Management

In the event of a spill, evacuate and secure the area immediately.[2] Personnel involved in the cleanup must wear the full complement of prescribed PPE.[2] The spilled material should be absorbed with an inert material and placed in a sealed, labeled hazardous waste container. The spill area should be decontaminated thoroughly.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous or cytotoxic waste.[2] This includes unused product, contaminated labware (e.g., gloves, pipette tips, vials), and cleaning materials from spills.[2]

Key Disposal Data

Parameter Guideline Source(s)
Primary Disposal Method High-temperature incineration[2]
Recommended Incineration Temperature >850°C[2]
Waste Classification Hazardous / Cytotoxic Pharmaceutical Waste[2]
Prohibited Disposal Routes Drains, Sewer Systems, Regular Trash[2]

Experimental Protocol: Safe Handling and Disposal of this compound

This protocol outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

1. Personal Protective Equipment (PPE) Donning:

  • Before entering the designated handling area, don a disposable, impervious lab coat.

  • Wear two pairs of chemical-resistant nitrile gloves.

  • Put on safety goggles with side shields.

  • If handling the powder outside of a fume hood, wear a NIOSH-approved respirator.

2. Preparation and Handling:

  • Conduct all manipulations of this compound powder within a certified chemical fume hood to minimize inhalation exposure.

  • Use dedicated equipment (spatulas, weighing paper, etc.) for handling the compound.

  • After handling, wipe down the work surface with an appropriate decontaminating solution.

3. Waste Segregation and Collection:

  • Contaminated Sharps: Needles, syringes, and other sharp objects that have come into contact with this compound must be placed in a designated, puncture-proof sharps container labeled for cytotoxic waste.[2]

  • Non-Sharp Contaminated Labware: Gloves, bench paper, pipette tips, and empty vials should be collected in a clearly labeled, leak-proof hazardous waste container.[2]

  • Unused/Expired this compound: Collect any bulk powder or solutions in a sealable, clearly labeled hazardous waste container.[2]

4. Decontamination:

  • All non-disposable equipment that has come into contact with this compound must be decontaminated.

  • Wash contaminated glassware and equipment thoroughly with an appropriate solvent, followed by a detergent wash.

5. Waste Disposal:

  • All collected hazardous waste must be disposed of through a licensed hazardous waste management company via high-temperature incineration.[2]

  • Do not dispose of any this compound waste in the regular trash or down the drain.[2]

Visual Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Management & Disposal A Don Personal Protective Equipment (Gloves, Goggles, Lab Coat, Respirator) B Prepare Designated Handling Area (Chemical Fume Hood) A->B C Weigh and Prepare This compound Solution B->C D Conduct Experiment C->D E Segregate Waste at Point of Generation D->E I Decontaminate Work Area & Equipment D->I F Contaminated Sharps (Sharps Container) E->F G Contaminated Labware (Hazardous Waste Bag) E->G H Unused/Expired Compound (Sealed Container) E->H J Arrange for High-Temperature Incineration by Licensed Contractor F->J G->J H->J I->J

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.